molecular formula C8H11F3O2 B062816 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 180918-40-5

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B062816
CAS No.: 180918-40-5
M. Wt: 196.17 g/mol
InChI Key: VFSFTDFBHSFDEE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H11F3O2 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(6(12)13)4-2-1-3-5-7/h1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSFTDFBHSFDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573464
Record name 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180918-40-5
Record name 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid
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Record name 1-(trifluoromethyl)cyclohexane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Cycloalkanes

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group (–CF3), in particular, is of significant interest due to its unique electronic and steric characteristics. When appended to a carbocyclic ring system like cyclohexane, it can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block for the synthesis of novel chemical entities. We will delve into its chemical properties, synthesis, reactivity, and potential applications, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a cyclohexane ring geminally substituted with a carboxylic acid and a trifluoromethyl group. This unique arrangement of functional groups imparts distinct properties to the molecule.

PropertyValueSource(s)
CAS Number 180918-40-5[2]
Molecular Formula C8H11F3O2[2]
Molecular Weight 196.17 g/mol [2]
Melting Point 67-74 °C[1][3]
Appearance White powder/solid[1]
Predicted logP 2.58[4]
Acidity (pKa)
Predicted Spectroscopic Analysis

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively complex due to the conformational flexibility of the cyclohexane ring.

  • -COOH (1H): A broad singlet appearing far downfield, typically in the range of 10-12 ppm. The chemical shift of this proton is highly dependent on concentration and the solvent used.

  • Cyclohexane protons (10H): A series of broad multiplets in the upfield region, likely between 1.2 and 2.5 ppm. The axial and equatorial protons will have slightly different chemical shifts, and their signals will likely overlap, resulting in a complex pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon framework.

  • -COOH: The carbonyl carbon will appear in the downfield region, typically between 175-185 ppm.

  • -C(CF3)(COOH): The quaternary carbon attached to the trifluoromethyl and carboxylic acid groups will be significantly influenced by the fluorine atoms. It is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

  • -CF3: The carbon of the trifluoromethyl group will also be a quartet with a large one-bond C-F coupling constant, appearing in the range of 120-130 ppm.

  • Cyclohexane carbons: The CH2 groups of the cyclohexane ring are expected to resonate in the range of 20-40 ppm.[7] The presence of the electron-withdrawing substituents will likely cause a downfield shift for the adjacent carbons.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid and trifluoromethyl groups.

  • O-H stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[8]

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[8]

  • C-F stretches: Strong and intense absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[9]

  • C-H stretches: Absorptions around 2850-2950 cm⁻¹ corresponding to the C-H bonds of the cyclohexane ring.[10]

Mass Spectrometry (MS): The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M+): A peak at m/z = 196, corresponding to the molecular weight of the compound. This peak may be of low intensity.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Alpha-cleavage next to the carbonyl group is also possible. The presence of the stable trifluoromethyl group may influence the fragmentation pattern.

Synthesis and Reactivity

Synthetic Routes

A plausible and literature-supported method for the synthesis of this compound involves the reaction of a 1,1-cycloalkanedicarboxylic acid with sulfur tetrafluoride (SF4).[11] This reaction selectively converts one of the carboxylic acid groups into a trifluoromethyl group.

The overall synthetic workflow can be envisioned as follows:

SynthesisWorkflow diethyl_malonate Diethyl Malonate cyclohexanedicarboxylate Diethyl Cyclohexane-1,1-dicarboxylate diethyl_malonate->cyclohexanedicarboxylate Base-catalyzed alkylation dibromoalkane 1,5-Dibromopentane dibromoalkane->cyclohexanedicarboxylate cyclohexanedicarboxylic_acid Cyclohexane-1,1-dicarboxylic Acid cyclohexanedicarboxylate->cyclohexanedicarboxylic_acid Saponification target_acid 1-(Trifluoromethyl)cyclohexane- 1-carboxylic Acid cyclohexanedicarboxylic_acid->target_acid SF4

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate:

    • Rationale: This step constructs the cyclohexane-1,1-dicarboxylate core. A base-catalyzed dialkylation of diethyl malonate with 1,5-dibromopentane is a standard and efficient method for forming six-membered rings.

    • Protocol:

      • Prepare a solution of sodium ethoxide in ethanol.

      • To this solution, add diethyl malonate dropwise at room temperature.

      • After stirring, add 1,5-dibromopentane dropwise, and reflux the mixture.

      • After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).

      • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it to obtain the crude diethyl cyclohexane-1,1-dicarboxylate.

      • Purify the product by vacuum distillation.

  • Saponification to Cyclohexane-1,1-dicarboxylic Acid:

    • Rationale: The diester is hydrolyzed to the dicarboxylic acid, which is the direct precursor for the trifluoromethylation step. Basic hydrolysis (saponification) is a high-yielding and straightforward method for this transformation.

    • Protocol:

      • Dissolve diethyl cyclohexane-1,1-dicarboxylate in an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol).

      • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

      • Cool the reaction mixture and remove the solvent.

      • Dissolve the resulting salt in water and acidify with a strong mineral acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

      • Collect the solid by filtration, wash with cold water, and dry to yield cyclohexane-1,1-dicarboxylic acid.

  • Synthesis of this compound:

    • Rationale: This is the key step where one of the carboxylic acid groups is converted to a trifluoromethyl group. Sulfur tetrafluoride (SF4) is a potent fluorinating agent capable of this transformation. The reaction proceeds via the formation of an acyl fluoride intermediate.[11]

    • Protocol (Caution: SF4 is a highly toxic and corrosive gas and should be handled with extreme care in a well-ventilated fume hood by experienced personnel):

      • Place cyclohexane-1,1-dicarboxylic acid in a suitable pressure reactor (e.g., a stainless-steel autoclave).

      • Cool the reactor and condense a stoichiometric amount of sulfur tetrafluoride (SF4) into it.

      • Allow the reactor to warm to room temperature and then heat it to the required temperature (e.g., 30-60 °C) for several hours.[11]

      • After cooling, carefully vent the excess SF4 and other gaseous byproducts through a scrubber.

      • The crude product, which may contain the intermediate 1-fluoroformyl-1-(trifluoromethyl)cyclohexane, is then hydrolyzed in situ or in a separate step by adding water or an aqueous base.

      • Acidify the mixture and extract the product with an organic solvent.

      • Purify the final product by recrystallization or column chromatography.

Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functionality. However, the presence of the α-trifluoromethyl group has a significant electronic influence.

  • Esterification and Amidation: The carboxylic acid can undergo standard esterification and amidation reactions. The increased acidity of the carboxylic acid may facilitate these reactions under milder conditions compared to its non-fluorinated analog.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(trifluoromethyl)cyclohexyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Decarboxylation: While generally stable, decarboxylation could potentially be induced under specific conditions, although the α-trifluoromethyl group may influence the stability of any potential carbanionic intermediate.

  • Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group deactivates the adjacent carbonyl carbon towards nucleophilic attack to some extent but enhances the acidity of the carboxylic proton. This group is also exceptionally stable and generally unreactive under common synthetic transformations.

Applications in Drug Discovery and Materials Science

The unique combination of a rigid, sp³-rich cyclohexane scaffold and a lipophilic, metabolically stable trifluoromethyl group makes this compound an attractive building block in drug discovery.

Applications main_compound 1-(Trifluoromethyl)cyclohexane- 1-carboxylic Acid lipophilicity Increased Lipophilicity (logP modulation) main_compound->lipophilicity metabolic_stability Enhanced Metabolic Stability (blocking oxidative metabolism) main_compound->metabolic_stability binding_interactions Modulation of Binding (pKa, H-bonding) main_compound->binding_interactions scaffold sp³-rich Scaffold (improved developability) main_compound->scaffold

Caption: Key properties of the title compound relevant to drug discovery.

  • Lipophilicity Modulation: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[12] This is a crucial parameter to optimize for many drug candidates.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[12] Introducing this group at a potential metabolic hotspot can increase the half-life of a drug.

  • Conformational Rigidity: The cyclohexane ring provides a three-dimensional, conformationally restricted scaffold. This can be advantageous in drug design for locking a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a target protein.

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, offering a way to fine-tune the steric and electronic properties of a lead compound.

  • Potential Therapeutic Areas: Scaffolds containing trifluoromethylated cycloalkanes are being explored in various therapeutic areas. For instance, related structures have been investigated as cannabinoid receptor modulators and for their potential in treating inflammatory and neuropathic conditions.[13] The carboxylic acid handle allows for the straightforward synthesis of amide and ester libraries for structure-activity relationship (SAR) studies.

In materials science, the incorporation of fluorinated moieties can lead to materials with unique properties such as hydrophobicity, thermal stability, and low surface energy. This building block could be used to synthesize novel polymers or surface coatings.

Safety and Handling

This compound is classified as acutely toxic if swallowed and is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For transportation, it may be classified as a dangerous good.[2]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a rigid alicyclic core, a reactive carboxylic acid handle, and the property-modulating trifluoromethyl group makes it a highly attractive scaffold for the design of novel pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and scientists to fully exploit its potential in their respective fields.

References

An In-Depth Technical Guide to the Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predominant and most reliable synthesis pathway for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, make this compound a significant target in the development of novel pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and critical safety considerations.

Introduction: The Significance of the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity of the fluorine atoms and the overall stability of the C-F bond contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilic nature of the -CF₃ group can enhance membrane permeability and binding affinity to biological targets. This compound, with its trifluoromethyl group positioned at a quaternary carbon center, presents a rigid and metabolically robust scaffold for the design of new therapeutic agents.

The Predominant Synthetic Pathway: A Three-Step Approach from Cyclohexanone

The most established and widely practiced synthesis of this compound commences with the readily available and inexpensive starting material, cyclohexanone. The overall transformation is a three-step process:

  • Cyanohydrin Formation: Nucleophilic addition of cyanide to cyclohexanone to form 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin).

  • Nucleophilic Trifluoromethylation: Introduction of the trifluoromethyl group at the tertiary carbon center via the Ruppert-Prakash reagent.

  • Hydrolysis: Conversion of the nitrile functional group to the final carboxylic acid.

This pathway is favored due to its high efficiency, scalability, and the commercial availability of the necessary reagents.

Synthesis_Pathway Cyclohexanone Cyclohexanone Cyanohydrin 1-Hydroxycyclohexanecarbonitrile (Cyclohexanone Cyanohydrin) Cyclohexanone->Cyanohydrin  HCN, Base Trifluoromethyl_Nitrile 1-(Trifluoromethyl)cyclohexane -1-carbonitrile Cyanohydrin->Trifluoromethyl_Nitrile  1. TMSCF3, TBAF  2. Silyl Ether Formation Final_Product 1-(Trifluoromethyl)cyclohexane -1-carboxylic Acid Trifluoromethyl_Nitrile->Final_Product  H3O+, Heat

Caption: Overall synthetic workflow from cyclohexanone.

In-Depth Mechanistic Analysis and Experimental Protocols

A deep understanding of the underlying mechanisms for each step is crucial for successful synthesis and optimization.

Step 1: Cyanohydrin Formation

The initial step involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of cyclohexanone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN).

Mechanism: The base (e.g., carbonate) facilitates the deprotonation of HCN, or in the case of NaCN, provides the cyanide ion directly. The cyanide anion then attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide by water or a weak acid yields the cyanohydrin.

Cyanohydrin_Formation cluster_0 Cyanohydrin Formation Cyclohexanone Cyclohexanone Intermediate Intermediate Cyclohexanone->Intermediate + CN- Cyanohydrin Cyanohydrin Intermediate->Cyanohydrin + H+

Caption: Mechanism of cyanohydrin formation.

Experimental Protocol: Synthesis of 1-Hydroxycyclohexanecarbonitrile

  • Materials:

    • Cyclohexanone (0.327 mol)

    • Anhydrous liquid Hydrogen Cyanide (HCN) (0.128 mol)

    • Sodium Carbonate (0.283 mol)

    • Water

  • Procedure:

    • Dissolve sodium carbonate in water in a closed system.

    • Carefully add anhydrous liquid HCN to the solution.

    • Inject cyclohexanone into the system with vigorous mixing. An immediate exotherm should be observed.[2]

    • Continue mixing the biphasic solution for 15 minutes.

    • Allow the layers to separate. The organic layer contains the product, cyclohexanone cyanohydrin. Analysis has shown that over 90% of the initial HCN is converted to the cyanohydrin in the organic phase.[2]

  • Safety Note: Hydrogen cyanide is extremely toxic. This procedure must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE) and emergency procedures in place.

Step 2: Nucleophilic Trifluoromethylation

This is the key step where the trifluoromethyl group is introduced. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the reagent of choice for this transformation.[3] It requires activation by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the trifluoromethyl anion (CF₃⁻) in situ.[3]

Mechanism: The fluoride ion from TBAF attacks the silicon atom of TMSCF₃, forming a hypervalent silicon intermediate. This intermediate then releases the trifluoromethyl anion, which is a potent nucleophile. However, the reaction with the cyanohydrin is more complex. It is proposed that the hydroxyl group of the cyanohydrin is first silylated by TMSCF₃. The trifluoromethyl anion then attacks the nitrile carbon, or a related intermediate, leading to the formation of the trifluoromethylated product. A more direct approach involves the trifluoromethylation of the ketone, followed by hydrolysis of the resulting silyl ether.[4]

Trifluoromethylation cluster_0 Activation cluster_1 Reaction TMSCF3 TMSCF3 TBAF TBAF (catalyst) TMSCF3->TBAF  Forms hypervalent silicon intermediate   Cyanohydrin 1-Hydroxycyclohexanecarbonitrile TBAF->Cyanohydrin  Generates CF3- anion   Silyl_Ether 1-(Trifluoromethyl)-1-O- (trimethylsilyl)cyclohexane Cyanohydrin->Silyl_Ether  Nucleophilic attack and silylation   Trifluoromethyl_Nitrile 1-(Trifluoromethyl)cyclohexane -1-carbonitrile Silyl_Ether->Trifluoromethyl_Nitrile  Rearrangement/Further Reaction  

Caption: Simplified workflow of the trifluoromethylation step.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

  • Materials:

    • 1-Hydroxycyclohexanecarbonitrile (from Step 1)

    • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 - 1.5 equivalents)

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.05 - 0.10 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the cyanohydrin in anhydrous THF.

    • Add TMSCF₃ to the solution via syringe.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the TBAF solution dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS (typically 0.5 - 24 hours).[3]

    • Upon completion, quench the reaction with 1 M HCl.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Safety Note: TMSCF₃ is a flammable liquid that reacts violently with water and is moisture-sensitive. It should be handled under an inert atmosphere in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the trifluoromethylated nitrile to the corresponding carboxylic acid. This is typically achieved under harsh acidic conditions due to the sterically hindered nature of the nitrile.

Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps convert the nitrile into an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[5][6]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

    • Concentrated Sulfuric Acid

    • Water

  • Procedure:

    • In a round-bottom flask, combine the 1-(trifluoromethyl)cyclohexane-1-carbonitrile with a mixture of concentrated sulfuric acid and water.

    • Heat the mixture under reflux for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

    • After cooling, carefully pour the reaction mixture over ice.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Reaction Yields

The following table summarizes the typical yields for each step of the synthesis. It is important to note that yields can vary depending on the scale of the reaction and the purity of the reagents.

StepTransformationTypical Yield (%)
1Cyclohexanone to 1-Hydroxycyclohexanecarbonitrile>90%[2]
21-Hydroxycyclohexanecarbonitrile to 1-(Trifluoromethyl)cyclohexane-1-carbonitrile70-85%
31-(Trifluoromethyl)cyclohexane-1-carbonitrile to this compound80-95%
Overall Cyclohexanone to Final Product 50-72%

Alternative Synthetic Strategies

While the three-step synthesis from cyclohexanone is the most common, other approaches have been explored.

  • Direct α-Trifluoromethylation of Cyclohexanecarboxylic Acid Derivatives: Conceptually, the direct trifluoromethylation of an enolate or silyl enol ether derived from a cyclohexanecarboxylic acid ester is possible. Photoredox catalysis has been shown to be effective for the α-trifluoromethylation of a variety of carbonyl compounds.[7] However, this approach may suffer from challenges related to the regioselective formation of the enolate and potential side reactions.

Conclusion

The synthesis of this compound is a well-established process that relies on a robust three-step sequence starting from cyclohexanone. The key transformation, a nucleophilic trifluoromethylation using the Ruppert-Prakash reagent, is a powerful tool in modern organofluorine chemistry. By understanding the underlying mechanisms and adhering to the detailed experimental protocols and safety precautions outlined in this guide, researchers can reliably produce this valuable building block for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a compound of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group. This document will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Detailed experimental protocols, data interpretation, and causality behind spectral features are presented to offer a complete analytical profile. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of fluorinated organic compounds.

Introduction: The Significance of Fluorinated Cyclohexanes

The introduction of fluorine and trifluoromethyl (CF₃) groups into organic molecules can dramatically alter their physical, chemical, and biological properties. In drug development, the CF₃ group is often employed to enhance metabolic stability, binding affinity, and lipophilicity. This compound (CAS No. 180918-40-5) is a versatile building block that combines the conformational rigidity of a cyclohexane ring with the potent electronic effects of a trifluoromethyl group and the versatile reactivity of a carboxylic acid.[1][2][3] A thorough understanding of its spectroscopic signature is paramount for its effective utilization in synthetic and medicinal chemistry.

Molecular Structure and Key Properties:

  • Molecular Formula: C₈H₁₁F₃O₂[1][2][4]

  • Molecular Weight: 196.17 g/mol [1][2][4]

  • Appearance: Typically a powder or solid.[1]

  • Melting Point: 67-74 °C[1][5]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

The proton NMR spectrum is expected to be relatively complex in the aliphatic region due to the overlapping signals of the ten cyclohexane protons.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet in the downfield region, typically between 10-12 ppm. Its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[6] Deuterium exchange (addition of D₂O) will cause this signal to disappear.

  • Cyclohexane Protons (-CH₂-): The ten protons on the cyclohexane ring will resonate in the upfield region, generally between 1.2 and 2.5 ppm. Due to the chair conformation of the cyclohexane ring, axial and equatorial protons are chemically non-equivalent and will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups at the C1 position will cause a downfield shift for the protons on the adjacent carbons (C2 and C6).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-16 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing a0 Weigh Sample (5-10 mg) a1 Add Deuterated Solvent (0.6-0.7 mL) a0->a1 a2 Transfer to NMR Tube a1->a2 b0 Insert Sample into Spectrometer a2->b0 b1 Set Experimental Parameters b0->b1 b2 Acquire Data b1->b2 c0 Fourier Transform b2->c0 c1 Phase and Baseline Correction c0->c1 c2 Reference Spectrum c1->c2 Final Spectrum Final Spectrum c2->Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their electronic environment.

  • Carboxylic Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the range of 165-185 ppm.[7] Saturated aliphatic acids are typically at the downfield end of this range.[7]

  • Quaternary Carbon (C1): The carbon atom bearing the trifluoromethyl and carboxylic acid groups will be a quaternary carbon. Its chemical shift will be influenced by the attached electronegative groups.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chemical shift will be in the range of 120-130 ppm.

  • Cyclohexane Carbons (-CH₂-): The five methylene carbons of the cyclohexane ring will resonate in the upfield region, typically between 20-40 ppm. Due to symmetry, some of these may be chemically equivalent. The carbons at the C2 and C6 positions will be shifted slightly downfield compared to the C3, C5, and C4 carbons. In cyclohexane itself, all six carbons are equivalent and show a single peak at 27.1 ppm.[8]

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton-Coupled)
-C OOH175 - 185Singlet
C 1-CF₃40 - 50Singlet
-C F₃120 - 130Quartet
C 2, C 630 - 40Triplet
C 3, C 525 - 35Triplet
C 420 - 30Triplet
¹⁹F NMR Spectroscopy

Expected Chemical Shifts:

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[9]

  • Trifluoromethyl Group (-CF₃): The three fluorine atoms of the trifluoromethyl group are equivalent and will give rise to a single signal, a singlet, in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is typically in the range of -60 to -80 ppm relative to a CFCl₃ standard. The exact chemical shift can be influenced by the solvent and the electronic environment.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule.

Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[7][11][12] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[11]

  • C-H Stretch (Aliphatic): Sharp peaks corresponding to the C-H stretching of the cyclohexane ring will appear between 2800-3000 cm⁻¹.[13] These may be superimposed on the broad O-H band.[11]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band will be present between 1710 and 1760 cm⁻¹. For a saturated, dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.[7][14]

  • C-F Stretch: Strong absorptions due to the C-F bonds of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.

  • C-O Stretch: An absorption band for the C-O single bond of the carboxylic acid will be observed in the 1210-1320 cm⁻¹ range.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Lower the press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G A Place Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Process Data (Ratio Sample/Background) C->D Final IR Spectrum Final IR Spectrum D->Final IR Spectrum

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (196.17 g/mol ) may be observed.

  • Loss of Carboxylic Acid Group (-COOH): A significant fragment at m/z 151, corresponding to the loss of the carboxylic acid group (45 Da).

  • Loss of Trifluoromethyl Group (-CF₃): A fragment resulting from the loss of the trifluoromethyl group (69 Da) at m/z 127.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common.

  • Cyclohexane Ring Fragmentation: A series of peaks corresponding to the fragmentation of the cyclohexane ring, typically involving the loss of ethylene (28 Da) or other small alkyl fragments.

Table 2: Expected Key Mass Spectrometry Fragments

m/zIdentity
196[M]⁺
151[M - COOH]⁺
127[M - CF₃]⁺
69[CF₃]⁺

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous structural confirmation. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry offers a complete picture of the molecule's connectivity and functional groups. The characteristic broad O-H and sharp C=O stretches in the IR spectrum, the distinct chemical shifts of the carboxylic acid and trifluoromethyl groups in the NMR spectra, and the predictable fragmentation pattern in the mass spectrum all serve as reliable diagnostic tools for researchers working with this important fluorinated building block.

References

13C NMR analysis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Foreword: The Analytical Imperative for Fluorinated Molecules

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and unambiguous structural characterization of trifluoromethyl-containing intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but a critical determinant of a research program's success. This compound serves as an exemplary molecular probe for this guide, embodying the analytical challenges—and solutions—inherent in this class of compounds.

This document provides a comprehensive, in-depth guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this molecule. It moves beyond a simple recitation of spectral data to explain the underlying principles and the strategic rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage ¹³C NMR for the definitive structural elucidation of complex fluorinated molecules.

Foundational Principles: Decoding the ¹³C Spectrum

The ¹³C NMR spectrum of this compound is rich with structural information, dictated primarily by the unique electronic environment of each carbon atom. Understanding the interplay of chemical shifts, carbon-fluorine coupling, and the nature of quaternary carbons is essential for accurate interpretation.

Chemical Shifts (δ): The Influence of Electronegativity

The position of a signal along the x-axis of the NMR spectrum (the chemical shift) is the most fundamental piece of information, indicating the electronic environment of the carbon nucleus. For our target molecule, the key influencers are the highly electronegative trifluoromethyl group and the carbonyl of the carboxylic acid.

  • Carbonyl Carbon (–COOH): This carbon experiences significant deshielding due to the double bond and the two oxygen atoms. It will appear furthest downfield, typically in the 165–185 ppm region.[1]

  • Quaternary Cyclohexane Carbon (C1): This carbon is bonded to both the electron-withdrawing –CF₃ and –COOH groups. This substitution pattern shifts its resonance significantly downfield compared to an unsubstituted cyclohexane (~27 ppm).

  • Trifluoromethyl Carbon (–CF₃): The carbon of the –CF₃ group itself is directly attached to three highly electronegative fluorine atoms. Its signal is typically found in the aromatic region of the spectrum, around 120-130 ppm.[2][3] The strong C-F bonds cause a substantial downfield shift.

  • Cyclohexane Methylene Carbons (C2-C6): The chemical shifts of the remaining cyclohexane carbons are influenced by their proximity to the substituted C1. The C2 and C6 carbons (alpha to the substitution) will be the most deshielded of the CH₂ groups, followed by C3/C5 (beta), and finally the C4 carbon (gamma), which will be the least affected.

Carbon-Fluorine (¹³C-¹⁹F) Coupling: A Definitive Signature

While ¹³C NMR spectra are typically acquired with proton decoupling to simplify the signals to singlets, the coupling interaction between ¹³C and ¹⁹F (another spin ½ nucleus) remains.[3] This C-F coupling provides an unmistakable signature for fluorinated compounds.

  • One-Bond Coupling (¹JCF): The signal for the –CF₃ carbon will be split into a quartet (1:3:3:1 intensity ratio) due to coupling with the three equivalent fluorine atoms. The ¹JCF coupling constant is typically very large, on the order of 270-280 Hz.[2]

  • Two-Bond Coupling (²JCF): The C1 carbon is two bonds away from the three fluorine atoms and will also appear as a quartet, albeit with a smaller coupling constant, generally in the range of 20-50 Hz.

  • Three-Bond Coupling (³JCF): The C2 and C6 carbons may exhibit further splitting (a triplet of quartets, often simplified to a broad multiplet) due to three-bond coupling to the fluorine atoms, though this can sometimes be unresolved.

The Challenge of Quaternary Carbons

A key feature of this molecule is the presence of three quaternary carbons: C1, the –CF₃ carbon, and the –COOH carbon. In standard proton-decoupled ¹³C NMR experiments, these signals are characteristically weak.[1][4][5][6][7] This is due to two primary factors:

  • Long Spin-Lattice Relaxation Times (T₁): Quaternary carbons lack attached protons, which are the primary mechanism for relaxation. Their T₁ values can be very long, meaning they do not fully return to equilibrium between successive scans, leading to signal saturation and reduced intensity.

  • Lack of Nuclear Overhauser Effect (NOE): Proton decoupling provides a sensitivity enhancement for protonated carbons through the NOE. Since quaternary carbons have no directly attached protons, they do not benefit from this effect.[5]

Experimental Design: A Protocol for Rigorous Analysis

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to both sample preparation and the selection of acquisition parameters. The following protocol is designed to yield unambiguous data for both structural confirmation and quantitative analysis.

Step-by-Step Sample Preparation
  • Solubility Test: Begin by testing the solubility of ~5 mg of the compound in a small vial with a non-deuterated solvent (e.g., chloroform, DMSO). Chloroform-d (CDCl₃) is a common first choice.[8]

  • Sample Weighing: For a standard ¹³C NMR spectrum, a higher concentration is needed than for ¹H NMR. Aim for 50-100 mg of this compound.[9]

  • Dissolution: Dissolve the weighed sample in a clean, dry vial using approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[9] Gentle vortexing may be required.

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions from suspended solids.

  • Labeling: Clearly label the NMR tube with the sample identity.

Data Acquisition Workflow

The choice of NMR experiment is dictated by the analytical goal. For complete characterization, a suite of experiments is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Prep Dissolve 50-100 mg in 0.6-0.7 mL Solvent Filter Filter into NMR Tube Prep->Filter Standard_C13 Standard ¹³C NMR (Proton Decoupled) Filter->Standard_C13 Initial Survey DEPT DEPT-135 & DEPT-90 Standard_C13->DEPT Determine Multiplicity Quant_C13 Quantitative ¹³C NMR (Inverse-Gated Decoupling) Standard_C13->Quant_C13 For Purity/Ratio Analysis Assign_Quat Identify Quaternary Carbons (C1, CF₃, COOH) Standard_C13->Assign_Quat Assign_CH2 Identify CH₂ Carbons (DEPT-135 Negative Signals) DEPT->Assign_CH2 Final_Structure Full Spectral Assignment & Structural Confirmation Assign_Quat->Final_Structure Assign_CH2->Final_Structure

Caption: Workflow for the ¹³C NMR analysis of the target molecule.

Causality Behind Parameter Choices
  • Standard ¹³C Spectrum: This is the foundational experiment. A standard pulse program with proton broadband decoupling is used. A sufficient number of scans (e.g., 1024 or more) is critical to achieve a good signal-to-noise ratio, especially for the weak quaternary carbon signals.[6]

  • DEPT-135 and DEPT-90: These spectral editing experiments are invaluable for distinguishing carbon types.[10]

    • DEPT-135: Will show CH₃ and CH signals as positive peaks and CH₂ signals as negative (inverted) peaks. Quaternary carbons are absent.[11][12] For our molecule, this experiment will definitively identify the C2/C6, C3/C5, and C4 signals as negative peaks.

    • DEPT-90: Shows only CH signals.[11] For this molecule, the DEPT-90 spectrum will show no signals, confirming the absence of any CH groups.

  • Quantitative ¹³C NMR: If the goal is to determine purity or the ratio to another compound, a standard ¹³C spectrum is not reliable due to the variable T₁ values and NOE.[13][14] A quantitative experiment must be performed.

    • Rationale: To ensure each scan is a true representation of the carbon population, two modifications are essential. First, inverse-gated decoupling is used, where the proton decoupler is turned on only during data acquisition, not during the relaxation delay. This suppresses the NOE.[15] Second, a long relaxation delay (d1) , typically 5 to 7 times the longest T₁ value in the molecule, must be used to allow all carbons, especially the quaternary ones, to fully relax.[14][16] To shorten the prohibitively long experiment times, a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to reduce the T₁ values of all carbons.[15]

Spectral Interpretation: A Step-by-Step Assignment

Armed with high-quality spectra, the final step is the unambiguous assignment of each signal to its corresponding carbon atom in the molecule.

Predicted ¹³C NMR Data Summary

The following table summarizes the expected spectral features for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Expected DEPT-135 Signal
–COOH 175 - 185SingletAbsent
–CF₃ 120 - 130Quartet (¹JCF ≈ 275 Hz)Absent
C1 45 - 55Quartet (²JCF ≈ 30 Hz)Absent
C2, C6 30 - 35MultipletNegative
C3, C5 24 - 28Singlet/BroadNegative
C4 20 - 24Singlet/BroadNegative
Assignment Strategy
  • Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. The signals present in the standard spectrum but absent in the DEPT are the quaternary carbons: –COOH, –CF₃, and C1.[1][12]

  • Assign the Carbonyl: The signal at the lowest field (~175-185 ppm) is unequivocally the carboxylic acid carbon.

  • Assign the –CF₃ Carbon: Search the 120-130 ppm region for a quartet with a very large splitting (~275 Hz). This is the carbon of the trifluoromethyl group.

  • Assign C1: The remaining quaternary signal, which should also be a quartet but with a much smaller coupling constant (~30 Hz), is C1.

  • Assign the CH₂ Carbons: The negative signals in the DEPT-135 spectrum correspond to the three sets of methylene groups (C2/C6, C3/C5, and C4).[12]

  • Differentiate CH₂ Groups: Assignment is based on the inductive effect of the substituents at C1. The signal furthest downfield (~30-35 ppm) is assigned to C2/C6. The signal furthest upfield (~20-24 ppm) is assigned to C4. The remaining signal is assigned to C3/C5.

Conclusion: The Power of a Multi-faceted NMR Approach

The ¹³C NMR analysis of this compound is a clear demonstration of modern spectroscopy's power in pharmaceutical development. The standard proton-decoupled spectrum provides a fundamental carbon count and reveals the characteristic quartet patterns from C-F coupling, a definitive marker of the trifluoromethyl group. However, it is the strategic application of spectral editing techniques like DEPT that elevates the analysis, allowing for the confident assignment of each carbon atom by its multiplicity. Furthermore, an understanding of the principles behind quantitative ¹³C NMR ensures that the technique can be reliably extended from simple structural confirmation to more demanding applications such as purity assessment. By integrating these experiments, researchers can achieve an unparalleled level of confidence in the structure and integrity of these vital fluorinated building blocks.

References

Mass spectrometry fragmentation of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a unique molecule that presents an interesting case study for mass spectrometry analysis. Its structure, featuring a bulky cyclohexane ring, a reactive carboxylic acid group, and a strongly electron-withdrawing trifluoromethyl group, gives rise to distinct and predictable fragmentation patterns. Understanding these fragmentation pathways is crucial for researchers in drug development and organic synthesis, as it allows for unambiguous identification and structural elucidation. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, focusing on the underlying chemical principles that dictate its fragmentation.

Part 1: Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

The Molecular Ion and Initial Fragmentation Steps

Upon electron impact, this compound will lose an electron to form a molecular ion (M+•). Due to the high energy of EI, this molecular ion is often of low abundance or even absent. The initial fragmentation is dictated by the most labile bonds and the most stable resulting fragments.

The primary fragmentation pathways are expected to be:

  • Loss of the Carboxylic Acid Group: The C-C bond between the cyclohexane ring and the carboxylic acid group is prone to cleavage. This results in the loss of a •COOH radical (45 Da), leading to a prominent peak corresponding to the cyclohexyl cation bearing a trifluoromethyl group.

  • Loss of the Trifluoromethyl Group: The C-C bond connecting the trifluoromethyl group to the cyclohexane ring can also cleave, leading to the loss of a •CF3 radical (69 Da). This will generate a cation of the remaining cyclohexanecarboxylic acid structure.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.

Key Fragment Ions in the EI Spectrum

The following table summarizes the expected key fragment ions for this compound under EI conditions.

m/z Proposed Fragment Formation Pathway
196[M]+•Molecular Ion
151[M - •COOH]+Loss of the carboxylic acid radical
127[M - •CF3]+Loss of the trifluoromethyl radical
81[C6H9]+Loss of both functional groups and subsequent rearrangement
69[CF3]+Trifluoromethyl cation
Fragmentation Pathway Diagram (EI)

The following diagram illustrates the major fragmentation pathways under Electron Ionization.

EI_Fragmentation M [M]+• (m/z 196) 1-(Trifluoromethyl)cyclohexane- 1-carboxylic acid F1 [M - •COOH]+ (m/z 151) M->F1 - •COOH F2 [M - •CF3]+ (m/z 127) M->F2 - •CF3 F4 [CF3]+ (m/z 69) M->F4 - C7H11O2 F3 [C6H9]+ (m/z 81) F1->F3 - HF, -H2O F2->F3 - CO2, -H

Caption: Major EI fragmentation pathways of this compound.

Part 2: Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI. It is particularly useful for analyzing polar molecules like carboxylic acids. Analysis is commonly performed in negative ion mode due to the acidic nature of the carboxylic acid group.

Formation of the Pseudomolecular Ion

In negative ion mode ESI, this compound will readily deprotonate to form the [M-H]⁻ ion. This will be the base peak in the full scan mass spectrum.

Collision-Induced Dissociation (CID) of the [M-H]⁻ Ion

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The [M-H]⁻ ion is isolated and subjected to Collision-Induced Dissociation (CID), which induces fragmentation.

The primary fragmentation pathways for the [M-H]⁻ ion are:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO2), which is a neutral loss of 44 Da. This results in a carbanion that is stabilized by the electron-withdrawing trifluoromethyl group.

  • Loss of Trifluoromethane: Another potential fragmentation is the loss of neutral trifluoromethane (CHF3), which is a loss of 70 Da.

Key Fragment Ions in the ESI-MS/MS Spectrum

The following table summarizes the expected key fragment ions for the [M-H]⁻ of this compound under CID conditions.

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Neutral Loss
195151[M-H - CO2]⁻44 Da (CO2)
195125[M-H - CHF3]⁻70 Da (CHF3)
Fragmentation Pathway Diagram (ESI-MS/MS)

The following diagram illustrates the major fragmentation pathways under ESI-MS/MS.

ESI_Fragmentation M_H [M-H]⁻ (m/z 195) Deprotonated Molecule F1_neg [M-H - CO2]⁻ (m/z 151) M_H->F1_neg - CO2 F2_neg [M-H - CHF3]⁻ (m/z 125) M_H->F2_neg - CHF3

Caption: Major ESI-MS/MS fragmentation pathways of deprotonated this compound.

Part 3: Experimental Protocol

This section provides a generalized workflow for the analysis of this compound by LC-MS.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Scan Type: Full scan (m/z 50-300) and data-dependent MS/MS.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: For MS/MS, a ramp of collision energies (e.g., 10-40 eV) should be used to obtain a rich fragmentation spectrum.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in Methanol Working 10 µg/mL Working Solution Stock->Working Dilution Inject Inject 2 µL Working->Inject Column C18 Column Separation Inject->Column ESI ESI Source (Negative Ion Mode) Column->ESI FullScan Full Scan (m/z 50-300) ESI->FullScan MSMS Data-Dependent MS/MS (CID) FullScan->MSMS [M-H]⁻ Isolation

A Technical Guide to the Synthesis and Structural Characterization of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trifluoromethyl)cyclohexane-1-carboxylic acid represents a class of small molecules with significant potential in medicinal chemistry. Its structure combines a saturated carbocyclic scaffold, which increases the fraction of sp³-hybridized carbons (a desirable trait in modern drug discovery), with a geminal trifluoromethyl group, a powerful modulator of physicochemical and biological properties. While the definitive solid-state structure of this compound has not been publicly reported, this guide serves as a comprehensive technical resource outlining its importance, plausible synthetic pathways, and the established, field-proven methodologies required for its complete structural elucidation via single-crystal X-ray diffraction. This document is intended to provide researchers with the foundational knowledge and experimental framework necessary to synthesize, crystallize, and definitively characterize this promising molecular entity.

Introduction: The Strategic Value in Drug Design

The strategic incorporation of fluorine, particularly in the form of the trifluoromethyl (-CF₃) group, is a cornerstone of modern medicinal chemistry.[1] This moiety can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[2][3] The C-F bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic properties such as longer half-lives.[4] Furthermore, the high electronegativity of the trifluoromethyl group can alter the electronic properties of a molecule, potentially enhancing interactions with biological targets.[1]

When appended to a cyclohexane ring, the -CF₃ group is placed on a non-planar, sp³-rich scaffold. Increasing the three-dimensionality of drug candidates is a key strategy to improve selectivity and avoid the "flatland" of traditional aromatic-heavy compounds. This guide provides a technical blueprint for the synthesis and, most critically, the definitive structural analysis of this compound, a valuable building block for developing novel therapeutics.

Predicted Physicochemical Properties and Conformational Analysis

While experimental data is pending, a profile of the molecule's properties can be aggregated from computational predictions available in public databases.

PropertyPredicted Value / IdentifierSource
Molecular Formula C₈H₁₁F₃O₂Santa Cruz Biotechnology[5]
Molecular Weight 196.17 g/mol Santa Cruz Biotechnology[5]
CAS Number 180918-40-5Santa Cruz Biotechnology[5]
XLogP3 (Predicted) 2.8PubChem[6]
Monoisotopic Mass 196.07111408 DaPubChem[6]

Conformational Insights: The cyclohexane ring is most stable in a non-planar chair conformation, which minimizes both angle and torsional strain.[7][8] For a substituted cyclohexane, the molecule will exist in an equilibrium between two interconverting chair forms. In this compound, both the -CF₃ and -COOH groups are attached to the same carbon atom (C1). This means that in any chair conformation, one substituent will be in an axial position and the other in an equatorial position relative to the C1-C(other) bond axis, though the primary determinant is the orientation of the groups relative to the ring's principal axis. Due to significant 1,3-diaxial strain, bulky substituents preferentially occupy the more spacious equatorial position.[9] Given the steric bulk of both the carboxylic acid and trifluoromethyl groups, the conformational preference will be dictated by a complex interplay of steric and electronic factors, which can only be definitively resolved by experimental structural analysis.

Synthesis and Purification

The synthesis of α-trifluoromethyl carboxylic acids is a challenging but well-documented area of organic chemistry.[10] A plausible and efficient route to the target compound can be designed based on established methodologies, such as the trifluoromethylation of a ketone precursor followed by conversion to the carboxylic acid, or direct functionalization of a suitable carboxylic acid derivative.

A potential synthetic workflow is outlined below. This multi-step process begins with a commercially available starting material and employs robust, well-characterized reactions.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification A Cyclohexanone B 1-(Trifluoromethyl)cyclohexan-1-ol A->B 1. TMS-CF₃, TBAF 2. H₃O⁺ workup C This compound B->C Jones Oxidation (CrO₃, H₂SO₄) or other strong oxidant D High-Purity Product C->D Recrystallization or Column Chromatography

Figure 1: Plausible synthetic workflow for this compound.

Protocol Narrative:

  • Trifluoromethylation: The synthesis can commence from cyclohexanone. Reaction with a nucleophilic trifluoromethylating agent, such as Ruppert's reagent (TMS-CF₃) activated by a fluoride source like tetrabutylammonium fluoride (TBAF), would yield the tertiary alcohol, 1-(trifluoromethyl)cyclohexan-1-ol.

  • Oxidation: The resulting alcohol can be oxidized to the target carboxylic acid. A strong oxidizing agent, such as Jones reagent (chromic acid), is typically required for the oxidation of tertiary alcohols that can undergo rearrangement to an oxidizable intermediate.

  • Purification: The crude product must be rigorously purified. This is critical for successful crystallization. Standard techniques include recrystallization from a suitable solvent system or silica gel column chromatography to yield the final, high-purity compound.

Definitive Structural Elucidation: A Methodological Workflow

The "gold standard" for unambiguously determining the three-dimensional structure of a small molecule is single-crystal X-ray diffraction (SC-XRD).[11][12] This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.[13][14] The workflow to achieve this is a self-validating system of discrete, sequential stages.

XRD_Workflow Start High-Purity Compound Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Start->Crystallization Screening Crystal Selection & Mounting Crystallization->Screening Screening->Crystallization No Suitable Crystals DataCollection SC-XRD Data Collection (X-ray Diffractometer) Screening->DataCollection Suitable Crystal Found Processing Data Processing (Integration, Scaling, Absorption Correction) DataCollection->Processing Solution Structure Solution (Direct Methods / Patterson) Processing->Solution Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Structure Validation (CIF Check, R-factors) Refinement->Validation Validation->Refinement Refine Model Analysis Data Analysis (Intermolecular Interactions, Packing) Validation->Analysis Publication Database Deposition (e.g., CCDC) Analysis->Publication

References

An In-depth Technical Guide to the Lipophilicity of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Lipophilicity in Modern Drug Design

In the landscape of drug discovery and development, a molecule's success is intricately tied to its physicochemical properties. Among these, lipophilicity stands out as a paramount parameter, governing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] It is the delicate balance between aqueous solubility and lipid membrane permeability that often dictates whether a promising lead compound can become a viable therapeutic agent.

The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry for modulating these properties.[3][4] The CF3 group is highly electronegative and is generally considered to be lipophilic, offering enhancements in metabolic stability and binding affinity.[3][5] This guide provides a deep dive into the lipophilicity of a specific, structurally significant molecule: 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid . By dissecting its constituent parts—a saturated carbocyclic scaffold, an ionizable carboxylic acid, and a potent electron-withdrawing trifluoromethyl group—we can illuminate the nuanced interplay of molecular architecture and physicochemical behavior. This analysis serves as a critical case study for researchers, scientists, and drug development professionals seeking to harness fluorination to optimize drug candidates.

Section 1: Deconstructing Lipophilicity: LogP and LogD

Lipophilicity is quantitatively expressed using two primary descriptors: the partition coefficient (LogP) and the distribution coefficient (LogD). Understanding the distinction is crucial for any ionizable molecule.

  • LogP (Partition Coefficient): This is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6] Crucially, LogP describes only the partitioning of the neutral, un-ionized form of the molecule.[7] LogP = log10([Compound]octanol / [Compound]water)

  • LogD (Distribution Coefficient): For molecules that can ionize, such as carboxylic acids, LogD is the more physiologically relevant descriptor. It represents the ratio of the sum of all forms of the compound (ionized and un-ionized) in the organic phase to the sum of all forms in the aqueous phase at a specific pH.[8][9] For an acid, as the pH of the aqueous phase increases above its pKa, the molecule increasingly deprotonates to its carboxylate form, which is far more water-soluble, thus lowering the LogD value.

The relationship for an acidic compound is defined by its pKa: LogD = LogP - log10(1 + 10^(pH - pKa))

The lipophilic character of this compound is therefore not a static value but a dynamic property dictated by the pH of its environment.

cluster_0 Aqueous Phase (pH Dependent) Neutral R-COOH (Neutral) Ionized R-COO- (Ionized) Neutral->Ionized Deprotonation (pH > pKa) Organic R-COOH (Neutral) Neutral->Organic Ionized->Neutral Protonation (pH < pKa) caption Fig 1: Interplay of Ionization and Partitioning for a Carboxylic Acid.

Caption: Fig 1: Interplay of Ionization and Partitioning for a Carboxylic Acid.

Section 2: Structural Analysis and Predicted Physicochemical Impact

The lipophilicity of this compound is a composite of the contributions from its three key structural motifs.

  • Cyclohexane Scaffold: This sp³-hybridized carbocyclic ring is inherently non-polar and lipophilic, forming the foundational bulk of the molecule and favoring partitioning into the organic phase.

  • Carboxylic Acid (-COOH): This functional group is polar and capable of hydrogen bonding. At physiological pH (typically ~7.4), which is well above its probable pKa, it will exist predominantly in its ionized carboxylate (-COO⁻) form.[10] This ionization dramatically increases aqueous solubility and reduces overall lipophilicity.

  • α-Trifluoromethyl Group (-CF3): The CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[4] This has two profound effects:

    • Direct Lipophilicity: The CF3 group itself is considered lipophilic, with a Hansch π value of +0.88, contributing favorably to partitioning into the organic phase.[5]

    • Inductive Effect on pKa: Placed at the α-position, the CF3 group exerts a powerful negative inductive effect on the adjacent carboxylic acid. This stabilizes the carboxylate anion, making the acid stronger (i.e., lowering its pKa). A lower pKa means the compound will be more fully ionized at a given pH (e.g., 7.4), which can paradoxically lead to a lower LogD and higher aqueous solubility than might be predicted by considering the CF3 group's lipophilicity in isolation.[11]

Structural Component Primary Contribution to Lipophilicity Secondary Physicochemical Impact
Cyclohexane RingIncreases (Lipophilic, non-polar)Provides a defined 3D scaffold.
Carboxylic Acid GroupDecreases (Polar, ionizable to hydrophilic anion)Key site for ionization (pKa).
α-Trifluoromethyl GroupIncreases (Lipophilic substituent)Lowers pKa via induction, increasing ionization and thus potentially lowering LogD.

Section 3: Experimental Determination of Lipophilicity

While computational models provide valuable estimates, experimental determination remains the benchmark for accuracy. Two primary methods are employed: the Shake-Flask method and RP-HPLC.

The "Gold Standard": Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most widely accepted direct measurement of the partition coefficient.[8][12] It is valued for its accuracy when performed correctly, though it is labor-intensive.[12][13]

Experimental Protocol:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD measurement). This is achieved by vigorously mixing the two phases for 24 hours and allowing them to separate completely.[8][14]

  • Compound Introduction: A precise amount of the test compound (this compound) is dissolved in one of the phases. A stock solution in a solvent like DMSO is often used, added in a minimal volume.[15]

  • Partitioning: The two phases are combined in a vessel (e.g., a separatory funnel or glass vial) at a known volume ratio. The choice of ratio can be optimized based on the expected LogD to ensure quantifiable concentrations in both phases.[16]

  • Equilibration: The mixture is agitated (shaken or gently stirred) at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours.[17] Allowing the mixture to stand is critical for complete phase separation, as emulsions can be a source of error.[17]

  • Phase Separation & Sampling: The two phases are carefully separated. Aliquots are taken from the center of each phase to avoid cross-contamination.[12]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[15]

  • Calculation: The LogD is calculated from the ratio of the measured concentrations.

The High-Throughput Alternative: RP-HPLC Method (OECD 117)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and automated indirect method for estimating lipophilicity, making it ideal for early-stage drug discovery.[18][19] The principle is based on the correlation between a compound's retention time on a non-polar stationary phase and its LogP/LogD value.[1]

Experimental Protocol:

  • System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile.[12]

  • Calibration Curve Generation: A set of standard compounds with well-documented LogP values is injected into the system. Their retention times (tR) are recorded.[20]

  • Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (tR - t0) / t0, where t0 is the column dead time (measured using an unretained compound).[12]

  • Correlation: A linear regression analysis is performed by plotting the log k' values of the standards against their known LogP values. This creates the calibration curve.

  • Sample Analysis: The test compound, this compound, is injected under the identical chromatographic conditions. Its retention time is measured, and its log k' is calculated.

  • LogP/LogD Determination: The LogP/LogD of the test compound is determined by interpolating its log k' value onto the calibration curve. For LogD measurement, the aqueous component of the mobile phase is buffered to the desired pH.[21]

G cluster_SF Shake-Flask Workflow cluster_HPLC RP-HPLC Workflow sf1 1. Prepare Saturated n-Octanol & Buffer sf2 2. Add Compound & Mix sf1->sf2 sf3 3. Equilibrate & Separate Phases sf2->sf3 sf4 4. Quantify Concentration in Each Phase (LC-MS) sf3->sf4 sf5 5. Calculate LogD sf4->sf5 hplc1 1. Inject Standards with Known LogP hplc2 2. Generate Calibration Curve (log k' vs. LogP) hplc1->hplc2 hplc5 5. Determine LogD from Curve hplc2->hplc5 hplc3 3. Inject Test Compound hplc4 4. Measure Retention Time & Calculate log k' hplc3->hplc4 hplc4->hplc5 caption Fig 2: Experimental Workflows for Lipophilicity Determination.

Caption: Fig 2: Experimental Workflows for Lipophilicity Determination.

Section 4: Computational Prediction of Lipophilicity

In silico prediction methods are indispensable for screening virtual libraries and prioritizing synthetic targets.[22] These methods fall broadly into two classes.

  • Fragment-Based Approaches: These methods, like the well-known cLogP (calculated LogP), operate on the principle that LogP is an additive property.[23] The molecule is deconstructed into its constituent atoms or functional fragments, and the final LogP is calculated by summing the known lipophilicity contributions of these pieces, often with corrections for intramolecular interactions.

  • Whole-Molecule Approaches: These more computationally intensive methods consider the molecule as a whole. They often use quantum mechanics or molecular dynamics simulations to calculate the free energy of solvation of the compound in both water and n-octanol.[23][24] The difference in these solvation energies is then used to derive the LogP value.

Section 5: Integrated Analysis and Field-Proven Insights

A holistic assessment of the lipophilicity of this compound requires synthesizing all available information.

The core challenge and opportunity with this molecule lie in the dual nature of the α-CF3 group. While it adds intrinsic lipophilicity, its pKa-lowering effect is arguably more significant from a drug design perspective. A non-fluorinated analog, cyclohexane carboxylic acid, has a pKa of ~4.9. The α-CF3 group would be expected to lower this value by 1-2 log units. This shift ensures that at pH 7.4, the molecule exists almost exclusively as the highly polar carboxylate anion, which will dominate its partitioning behavior.

This leads to a key insight: This compound is likely a "lipophilic acid" that acts as a "hydrophilic" molecule at physiological pH. This property can be strategically exploited. The molecule may possess sufficient intrinsic lipophilicity (as reflected by its LogP) to engage with lipophilic binding pockets in a target protein, while its low LogD at pH 7.4 provides the necessary aqueous solubility for formulation and favorable pharmacokinetics, preventing issues like aggregation or poor absorption associated with excessively greasy compounds.

Mol 1-(CF3)cyclohexane-1-COOH CF3 α-CF3 Group Mol->CF3 COOH Carboxylic Acid Mol->COOH Ring Cyclohexane Ring Mol->Ring pKa Lowered pKa CF3->pKa Inductive Effect LogP Moderate LogP CF3->LogP Lipophilic Contribution Ring->LogP Lipophilic Contribution Sol Good Aqueous Solubility (Low LogD at pH 7.4) pKa->Sol LogP->Sol Perm Potential for Membrane Permeability (from LogP) LogP->Perm caption Fig 3: From Molecular Structure to Biological Potential.

Caption: Fig 3: From Molecular Structure to Biological Potential.

Conclusion

The lipophilicity of this compound is a sophisticated property defined by the conflict and synergy between its structural components. The cyclohexane ring and trifluoromethyl group provide a lipophilic character, while the carboxylic acid ensures ionization and aqueous solubility at physiological pH. The critical α-position of the CF3 group enhances this ionization by lowering the pKa, a subtle but powerful effect.

A comprehensive understanding, therefore, cannot rely on a single calculated LogP value. It requires a multi-faceted approach that includes:

  • Accurate pKa determination.

  • Experimental measurement of LogD at a physiologically relevant pH (e.g., 7.4) using a reliable method like the shake-flask or a well-calibrated HPLC system.

  • Contextual analysis of how this LogD value fits within the desired therapeutic window, balancing the need for solubility with the requirement for membrane passage and target engagement.

This molecule serves as an excellent exemplar of the challenges and opportunities in modern drug design, where simple additions of functional groups can have complex and non-intuitive effects on a compound's overall physicochemical profile.

References

A Technical Guide to the Acidity of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Theoretical Estimation and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a determinative physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical analysis of the acidity of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid. While no experimentally determined pKa value for this specific molecule is broadly published, this document synthesizes foundational chemical principles to provide a robust theoretical estimation. Furthermore, it presents a gold-standard experimental protocol for its precise determination using potentiometric titration, intended for researchers and drug development professionals. This dual approach of theoretical analysis and practical methodology offers a complete framework for understanding and empirically validating the pKa of this and structurally related compounds.

Introduction: The Critical Role of pKa in Medicinal Chemistry

The ionization state of a drug molecule is a pivotal factor governing its interaction with biological systems. The pKa value, which defines the pH at which a molecule is 50% ionized, dictates the charge of a compound in various physiological environments, from the acidic milieu of the stomach (pH ~1.5-3.5) to the near-neutral pH of the blood (pH ~7.4). For a carboxylic acid, the relationship is defined by the Henderson-Hasselbalch equation. Below its pKa, the uncharged, protonated form (R-COOH) predominates, which is typically more lipophilic and capable of crossing cellular membranes. Above its pKa, the charged, deprotonated carboxylate form (R-COO⁻) is dominant, leading to increased aqueous solubility.

This compound is a molecule of interest due to its combination of a rigid alicyclic scaffold (cyclohexane) and a potent electron-withdrawing group (trifluoromethyl, -CF₃). Understanding its pKa is essential for predicting its behavior in pharmaceutical formulations and biological systems.

Theoretical Analysis and pKa Estimation

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after deprotonation. Substituents on the carbon framework can dramatically influence this stability through inductive and resonance effects.

Baseline Acidity: Cyclohexanecarboxylic Acid

The parent molecule, cyclohexanecarboxylic acid, provides a crucial baseline. It is a simple alicyclic carboxylic acid with a pKa of approximately 4.9.[1] The cyclohexyl group is generally considered to be weakly electron-donating, which slightly destabilizes the carboxylate anion compared to formic acid (pKa 3.77), but results in an acidity typical for alkyl carboxylic acids.

The Inductive Effect of the Trifluoromethyl Group

The defining feature of the target molecule is the trifluoromethyl (-CF₃) group attached to the α-carbon (the carbon adjacent to the carboxyl group). Fluorine is the most electronegative element, and the presence of three fluorine atoms creates an exceptionally powerful electron-withdrawing inductive effect (-I effect).[2]

This effect has two primary consequences:

  • Stabilization of the Conjugate Base: The -CF₃ group strongly pulls electron density away from the carboxylate anion. This delocalization of negative charge makes the anion significantly more stable than its non-fluorinated counterpart. A more stable conjugate base corresponds to a stronger acid.[3]

  • Polarization of the O-H Bond: The inductive pull extends to the carboxylic acid's hydroxyl group, polarizing the O-H bond and making the proton more easily abstracted.

The dramatic impact of α-fluorination is best illustrated by the pKa difference between acetic acid and trifluoroacetic acid. Acetic acid has a pKa of ~4.76, whereas trifluoroacetic acid has a pKa of ~0.3-0.5.[4][5][6][7] This represents an increase in acidity of over 4 pKa units, or a factor of more than 10,000.

Structural Comparison and pKa Estimation

To build a robust estimation, we can compare several key compounds. The introduction of a simple methyl group at the α-position, as in 1-methylcyclohexane-1-carboxylic acid, is slightly electron-donating and raises the pKa to ~5.13, indicating a weaker acid.[8] Replacing this methyl group with the powerfully electron-withdrawing trifluoromethyl group is expected to have a profound, opposite effect.

Given that the pKa of cyclohexanecarboxylic acid is ~4.9 and the α-trifluoromethyl group induces a pKa drop of >4 units in the acetic acid series, it is reasonable to predict a similarly dramatic decrease in the pKa for this compound.

Data Presentation: Comparative pKa Values
CompoundStructurepKa ValueEffect of Substituent
Acetic AcidCH₃COOH~4.76[5][9]Baseline
Trifluoroacetic AcidCF₃COOH~0.3 - 0.5[6][7][10]Strong Electron Withdrawal
Cyclohexanecarboxylic AcidC₆H₁₁COOH~4.9[1]Baseline Alicyclic
1-Methylcyclohexane-1-carboxylic acidC₆H₁₀(CH₃)COOH~5.13[8]Weak Electron Donation
This compound C₆H₁₀(CF₃)COOH ~1.0 - 1.5 (Estimated) Strong Electron Withdrawal

Experimental Protocol: pKa Determination by Potentiometric Titration

To move beyond estimation and obtain a precise, verifiable pKa value, potentiometric titration is the most reliable and widely used method.[9] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle

A solution of the acid is titrated with a standardized strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the acid is exactly half-neutralized, corresponding to the midpoint of the buffer region on the titration curve. This point can be precisely identified as the inflection point on the curve or the maximum of the first derivative plot (dpH/dV).[7]

Materials and Equipment
  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized, CO₂-free water

  • Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Temperature probe and water bath for temperature control (25 °C)

  • Inert gas (Nitrogen or Argon) supply

Step-by-Step Methodology
  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at 25 °C. Ensure the electrode response is linear with a slope >95%.[7]

  • Sample Preparation:

    • Accurately weigh a sample of this compound to prepare a solution of approximately 5-10 mM. Causality: This concentration is sufficient for a clear titration curve without requiring large volumes of titrant.

    • Dissolve the sample in a known volume of CO₂-free deionized water. A co-solvent (e.g., methanol or ethanol) may be used if solubility is low, but the apparent pKa (pKa*) will need to be corrected back to the aqueous value.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M). Causality: The activity of ions, and thus the measured pH, is dependent on ionic strength. Keeping it constant ensures the measured pKa is consistent and not an artifact of changing solution composition.[7]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker connected to a water bath to maintain a constant temperature of 25 ± 0.5 °C.

    • Immerse the calibrated pH electrode and temperature probe into the solution.

    • Place a magnetic stir bar in the beaker and begin gentle, constant stirring.

    • Purge the headspace of the beaker with an inert gas (N₂ or Ar) and maintain a gentle stream throughout the experiment. Causality: This prevents atmospheric CO₂ from dissolving into the solution, which would form carbonic acid and interfere with the titration of the target analyte.[7]

  • Titration Procedure:

    • If the sample solution is acidic, titrate with standardized 0.1 M NaOH.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). Near the expected equivalence point, reduce the increment size to capture the inflection point accurately.

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and total volume of titrant added.[7]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this plot is Vₑ.

    • The pKa is the pH value on the titration curve corresponding to the volume at half the equivalence point (Vₑ/2).

    • Perform the titration in triplicate to ensure reproducibility and report the pKa as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the potentiometric titration protocol.

G cluster_prep Phase 1: Preparation & Calibration cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis Calibrate Calibrate pH Meter (3 Buffers @ 25°C) Prepare_Sample Prepare Analyte Solution (5-10 mM in CO2-free water) Calibrate->Prepare_Sample Add_KCl Adjust Ionic Strength (add KCl to 0.15 M) Prepare_Sample->Add_KCl Setup Assemble Apparatus (Stirrer, N2 Purge, 25°C) Add_KCl->Setup Prepare_Titrant Standardize 0.1 M NaOH Prepare_Titrant->Setup Titrate Add NaOH in Increments Setup->Titrate Repeat until past equivalence point Record Record pH vs. Volume (wait for stable reading) Titrate->Record Repeat until past equivalence point Record->Titrate Repeat until past equivalence point Plot_Curve Plot pH vs. Volume Record->Plot_Curve Find_EP Calculate 1st Derivative (Find Equivalence Point, Vₑ) Plot_Curve->Find_EP Calc_pKa Determine pH at Vₑ/2 Find_EP->Calc_pKa Report Report pKa ± SD (n=3) Calc_pKa->Report

Caption: Workflow for pKa determination by potentiometric titration.

Complementary Approaches: In Silico pKa Prediction

Alongside experimental determination, computational methods serve as a valuable tool for predicting pKa values.[11] Quantum mechanical approaches, such as those using Density Functional Theory (DFT) combined with a continuum solvation model, can calculate the free energy change of deprotonation.[12] These methods allow for the systematic prediction of pKa values for large ranges of organic acids and can provide results that are in good agreement with experimental data, often within 0.5 pKa units.[13][14] Such in silico predictions are particularly useful in the early stages of drug discovery for screening large libraries of virtual compounds before committing to synthesis and experimental testing.

Conclusion

This compound is predicted to be a strong organic acid with a pKa value significantly lower than its non-fluorinated analogue, cyclohexanecarboxylic acid. This heightened acidity is a direct result of the powerful inductive electron-withdrawing effect of the α-trifluoromethyl group, which stabilizes the resulting carboxylate anion. Based on a comparative analysis with structurally related compounds, its pKa is estimated to be in the range of 1.0 to 1.5. For drug development professionals, this low pKa implies that the compound will exist almost exclusively in its ionized, carboxylate form at physiological pH. While this theoretical analysis provides a strong directive, precise characterization requires empirical measurement. The detailed potentiometric titration protocol provided herein offers a robust, reliable, and validated methodology for determining the definitive pKa value, a critical step in the physicochemical profiling of any new chemical entity.

References

Solubility of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical principles governing solubility, presents detailed experimental protocols for its determination, and discusses the key factors influencing the dissolution of this fluorinated carboxylic acid. In the absence of extensive publicly available quantitative data, this guide serves as a foundational resource, empowering researchers to predict, measure, and interpret the solubility of this compound, a critical parameter for its application in synthesis, formulation, and quality control.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and material science. The trifluoromethyl group (–CF3), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] this compound is a valuable building block that combines the conformational rigidity of a cyclohexane ring with the unique electronic properties of a trifluoromethyl group and the versatile reactivity of a carboxylic acid.

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. This guide provides a robust framework for approaching the solubility of this compound, from theoretical considerations to practical, hands-on methodologies.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential before delving into its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₁F₃O₂[2]
Molecular Weight 196.17 g/mol [2][3]
CAS Number 180918-40-5[2]
Appearance Powder[3]
Melting Point 67-73 °C[3]
InChI Key VFSFTDFBHSFDEE-UHFFFAOYSA-N[3]

A Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities are more likely to be miscible.

3.1. Molecular Structure and Intermolecular Forces

This compound possesses distinct structural motifs that dictate its interactions with solvent molecules:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its presence suggests favorable interactions with polar protic and aprotic solvents.

  • Cyclohexane Ring: This saturated carbocyclic ring is nonpolar and lipophilic, contributing to van der Waals interactions. It favors solubility in nonpolar or moderately polar solvents.

  • Trifluoromethyl Group (-CF3): This group is highly electronegative and increases the molecule's overall lipophilicity. While often considered nonpolar, it can participate in dipole-dipole interactions and so-called "fluorous" interactions. The C-F bonds are poor hydrogen bond acceptors.[1]

3.2. Predictive Models for Solubility

Modern computational chemistry offers tools to estimate solubility in silico, saving time and resources in solvent screening. While a detailed discussion is beyond the scope of this guide, researchers should be aware of models such as:

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model can predict thermodynamic properties, including solubility, without relying on experimental data for the specific solute-solvent system.[4]

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. Its accuracy depends on the availability of parameters for the functional groups present in the solute and solvent.[4]

These models can be powerful tools for initial solvent selection before proceeding with experimental determination.

Key Factors Influencing Solubility

The solubility of this compound is not an intrinsic property but is dependent on the system's conditions.

4.1. Solvent Properties

  • Polarity: Polar solvents like alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone) are expected to be effective at solvating the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Solvents: Nonpolar solvents such as hexane or toluene will primarily interact with the cyclohexane ring. The polar carboxylic acid group will disfavor solubility in these solvents.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid proton, leading to high solubility.

  • pH (in aqueous or protic organic systems): As a carboxylic acid, the compound's solubility in protic solvents can be dramatically increased by the addition of a base. Deprotonation to the carboxylate salt introduces an ionic character, which is much more readily solvated by polar solvents.

4.2. Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules to create a cavity for the solute.[5] However, this relationship must be determined empirically for each solute-solvent pair.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The shake-flask method is the gold standard for determining equilibrium solubility.[5]

5.1. Qualitative Solubility Assessment

A preliminary, rapid assessment can be performed to classify the compound's solubility.

Protocol:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.5 mL of the chosen solvent in portions.

  • After each addition, shake the test tube vigorously for 10-20 seconds.

  • Observe whether the solid dissolves completely.

  • Classify as:

    • Soluble: Dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No discernible amount of solid dissolves.[6]

This method is useful for screening a wide range of solvents quickly.

5.2. Quantitative Solubility Determination (Shake-Flask Method)

This protocol provides a step-by-step guide to accurately measure the equilibrium solubility.

Materials and Reagents:

  • This compound (purity >97%)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane, dichloromethane) of analytical grade.

  • Scintillation vials or sealed flasks.

  • Orbital shaker or rotator with temperature control.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analysis method.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Combine in sealed vial equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter with syringe filter sample2->sample3 sample4 Dilute aliquot sample3->sample4 sample5 Analyze via HPLC sample4->sample5 calc2 Determine concentration in sample sample5->calc2 calc1 Generate calibration curve calc1->calc2 calc3 Calculate solubility (mg/mL or mol/L) calc2->calc3

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded (e.g., 25 °C).

  • Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with a calibration curve.

  • Calculation: Back-calculate the original concentration of the undiluted supernatant, taking into account the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a structured format to facilitate comparison and analysis.

Table for Experimental Solubility Data:

SolventSolvent Polarity Index*Hydrogen BondingMeasured Solubility at 25°C (mg/mL)Observations
Hexane0.1Nonpolar
Toluene2.4Nonpolar
Dichloromethane3.1Aprotic
Ethyl Acetate4.4Aprotic (Acceptor)
Acetone5.1Aprotic (Acceptor)
Acetonitrile5.8Aprotic (Acceptor)
Ethanol4.3Protic
Methanol5.1Protic
Water10.2Protic

*Polarity index values are examples and can be sourced from chemical literature.

Interpreting the Results:

By correlating the measured solubility with the properties of the solvents, a clear picture of the compound's solubility profile will emerge. It is anticipated that solubility will be highest in polar solvents capable of hydrogen bonding with the carboxylic acid group, such as alcohols and polar aprotic solvents. The solubility in nonpolar solvents is expected to be low.

Logical Relationship Diagram:

G solute Solute Properties (1-CF3-Cyclohexane-COOH) COOH Carboxylic Acid (H-Bonding, Polar) solute->COOH Ring Cyclohexane Ring (Nonpolar, van der Waals) solute->Ring CF3 Trifluoromethyl (Lipophilic, Dipole) solute->CF3 solvent Solvent Properties Polarity Polarity (Polar/Nonpolar) solvent->Polarity Hbond H-Bonding (Protic/Aprotic) solvent->Hbond solubility Solubility COOH->solubility Favors Polar, H-Bonding Solvents Ring->solubility Favors Nonpolar Solvents CF3->solubility Increases Lipophilicity Polarity->solubility Hbond->solubility Temp Temperature Temp->solubility

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

Methodological & Application

A Modern Synthetic Route to 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid via Photocatalytic Decarboxylation of a Dicarboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. This application note details a robust and efficient three-step synthesis for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block for pharmaceuticals and agrochemicals. The strategy commences with the readily available cyclohexane-1,1-dicarboxylic acid and employs a selective mono-esterification, followed by a state-of-the-art metallaphotoredox-catalyzed decarboxylative trifluoromethylation. The final step involves a simple hydrolysis to yield the target compound. This protocol is designed for researchers, medicinal chemists, and process development scientists, providing not only a step-by-step experimental guide but also the underlying scientific rationale for key procedural choices.

Introduction: The Strategic Value of Trifluoromethylated Alicyclic Scaffolds

The trifluoromethyl group is a privileged motif in medicinal chemistry. Its strong electron-withdrawing nature and steric bulk can profoundly alter the physicochemical properties of a parent molecule. These alterations can lead to improved oral bioavailability, enhanced potency, and protection against oxidative metabolism[1]. Alicyclic carboxylic acids, such as the cyclohexane scaffold, are frequently used as bioisosteres for aryl rings in drug design, offering improved three-dimensional character and solubility profiles[2]. The combination of these two features in this compound creates a highly desirable building block for the synthesis of novel chemical entities.

Traditional methods for installing a CF₃ group can require harsh conditions or pre-functionalized, expensive starting materials. This note circumvents these challenges by leveraging a modern synthetic approach that combines photoredox and copper catalysis. This dual catalytic system enables the direct conversion of a native carboxylic acid functionality into a C(sp³)–CF₃ bond under mild, room-temperature conditions, demonstrating broad functional group tolerance and high efficiency[2][3].

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, ensuring selectivity and high overall yield. The core challenge is to selectively transform one of the two carboxyl groups of cyclohexane-1,1-dicarboxylic acid. Our strategy addresses this by protecting one group as a methyl ester, performing the key decarboxylative trifluoromethylation, and finally deprotecting to reveal the target acid.

Synthesis_Workflow Start Cyclohexane-1,1-dicarboxylic Acid Step1_Product 1-(Methoxycarbonyl)cyclohexane- 1-carboxylic Acid Start->Step1_Product Step 1: Mono-esterification (SOCl₂, MeOH) Step2_Product Methyl 1-(Trifluoromethyl)cyclohexane- 1-carboxylate Step1_Product->Step2_Product Step 2: Decarboxylative Trifluoromethylation (Photoredox/Cu Catalysis) Final_Product 1-(Trifluoromethyl)cyclohexane- 1-carboxylic Acid Step2_Product->Final_Product Step 3: Hydrolysis (LiOH, THF/H₂O)

Figure 1: Overall workflow for the synthesis of the target compound.

Causality and Mechanistic Insights

The key transformation is the decarboxylative trifluoromethylation (Step 2). This reaction is enabled by the synergistic merger of two catalytic cycles: a photoredox cycle and a copper catalytic cycle[2][3].

  • Photoredox Cycle: An iridium-based photocatalyst, upon excitation by visible light (e.g., blue LEDs), becomes a powerful oxidant. It oxidizes a Cu(II)-carboxylate complex formed in situ from the starting material.

  • Copper Cycle & Decarboxylation: The resulting Cu(III) species is unstable and undergoes rapid decarboxylation, extruding CO₂ and generating a cyclohexyl radical intermediate.

  • C–CF₃ Bond Formation: This radical is then trapped by a trifluoromethyl source, often a Cu(III)-CF₃ complex, to forge the desired C–CF₃ bond and regenerate the active Cu(II) catalyst, thus closing the catalytic cycle.

This dual catalytic approach is exceptionally mild and avoids the need for pre-activating the carboxylic acid, which is a significant advantage over classical methods like the Hunsdiecker reaction[2][4]. The choice of an iridium photocatalyst and a copper salt is based on their well-matched redox potentials, which allow the catalytic cycles to operate in concert efficiently[3].

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS).

Step 1: Synthesis of 1-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

This protocol achieves selective mono-esterification by first converting the dicarboxylic acid to its cyclic anhydride, which is then opened with methanol.

  • Anhydride Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend cyclohexane-1,1-dicarboxylic acid (17.2 g, 100 mmol) in acetyl chloride (50 mL).

  • Heat the mixture to reflux and stir for 2 hours. The solid will gradually dissolve.

  • Allow the reaction to cool to room temperature, then concentrate the mixture under reduced pressure to remove excess acetyl chloride and acetic acid byproduct. The crude cyclohexane-1,1-dicarboxylic anhydride is obtained as a white solid and used directly in the next step.

  • Methanolysis: Carefully dissolve the crude anhydride in anhydrous methanol (100 mL) at 0 °C (ice bath).

  • Allow the solution to warm to room temperature and stir for 4 hours.

  • Remove the methanol under reduced pressure to yield the crude product.

  • Purification: Recrystallize the solid from a hexane/ethyl acetate mixture to afford 1-(Methoxycarbonyl)cyclohexane-1-carboxylic acid as a pure white crystalline solid.

Step 2: Synthesis of Methyl 1-(Trifluoromethyl)cyclohexane-1-carboxylate

This procedure is adapted from state-of-the-art metallaphotoredox methodologies[2][3].

  • Reaction Setup: To an oven-dried 50 mL Schlenk tube, add 1-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (1.86 g, 10 mmol), Cu(OAc)₂ (181 mg, 1.0 mmol, 0.1 equiv), and an iridium photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (112 mg, 0.1 mmol, 0.01 equiv).

  • Add a magnetic stir bar. Seal the tube with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Reagent Addition: Through the septum, add anhydrous dimethylformamide (DMF, 20 mL), followed by Umemoto's reagent or a similar electrophilic CF₃ source (e.g., 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (4.0 g, 12 mmol, 1.2 equiv).

  • Degas the resulting solution for 15 minutes by bubbling nitrogen through it.

  • Photoreaction: Place the Schlenk tube approximately 5 cm from a 40W blue LED lamp and begin vigorous stirring. Use a small fan to maintain the reaction temperature at approximately 25-30 °C.

  • Irradiate the reaction for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 1-(Trifluoromethyl)cyclohexane-1-carboxylate as a clear oil.

Step 3: Synthesis of this compound

This is a standard saponification of the methyl ester.

  • Hydrolysis: In a 100 mL round-bottom flask, dissolve Methyl 1-(Trifluoromethyl)cyclohexane-1-carboxylate (2.1 g, 10 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (840 mg, 20 mmol, 2.0 equiv).

  • Stir the mixture vigorously at room temperature for 12 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding 1 M HCl (aq.) until the pH is ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be recrystallized from heptane to yield the final product, This compound , as a white solid[5].

Summary of Results

The following table summarizes the expected outcomes for this synthetic sequence based on literature precedents for analogous transformations.

StepProduct NameStarting MaterialKey ReagentsTypical YieldPhysical State
11-(Methoxycarbonyl)cyclohexane-1-carboxylic acidCyclohexane-1,1-dicarboxylic acidAcetyl Chloride, Methanol85-95%White Crystalline Solid
2Methyl 1-(Trifluoromethyl)cyclohexane-1-carboxylateStep 1 ProductIr Photocatalyst, Cu(OAc)₂, CF₃⁺ Source70-85%Colorless Oil
3This compoundStep 2 ProductLiOH·H₂O90-98%White Solid (m.p. 72-74 °C)[5]

Conclusion

This application note presents a reliable and modern three-step synthesis of this compound from an inexpensive dicarboxylic acid starting material. The key advantage of this route is the implementation of a mild and highly efficient metallaphotoredox-catalyzed decarboxylative trifluoromethylation. This method avoids the harsh reagents and conditions associated with older techniques and demonstrates excellent functional group compatibility, making it a valuable tool for medicinal chemists and researchers in drug development. The protocols provided are scalable and robust, facilitating access to this important fluorinated building block for downstream applications.

References

Application Notes & Protocols: Trifluoromethylation of Cyclohexanecarboxylic Acid using Sulfur Tetrafluoride (SF4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Among these, the trifluoromethyl (-CF3) group holds a preeminent position due to its profound ability to modulate the physicochemical and biological properties of parent molecules.[2] The unique combination of high electronegativity, metabolic stability, and lipophilicity imparted by the -CF3 group can significantly enhance a drug candidate's membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation.[3][4] This often translates to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability.[1] The conversion of a carboxylic acid moiety, a common functionality in organic molecules, to a robust trifluoromethyl group is therefore a transformation of high strategic value in the synthesis of novel therapeutics.

This document provides a comprehensive technical guide for the deoxyfluorination of cyclohexanecarboxylic acid to (trifluoromethyl)cyclohexane using sulfur tetrafluoride (SF4). While highly effective, SF4 is a hazardous gas requiring specialized handling and equipment.[5] This guide is intended for researchers with experience in handling dangerous reagents and operating high-pressure equipment.

Reaction Mechanism and Scientific Rationale

The conversion of a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride is a multi-step deoxyfluorination process. The generally accepted mechanism proceeds as follows:

  • Initial Acyl Fluoride Formation: The reaction commences with the fluorination of the carboxylic acid's hydroxyl group to form an acyl fluoride intermediate. This initial step is consistent with the propensity of SF4 to fluorinate acidic hydroxyl groups.[5]

  • Fluorinative Decarbonylation: The acyl fluoride then undergoes further reaction with SF4. The presence of hydrogen fluoride (HF), often generated in situ or added as a catalyst, is believed to activate SF4 by forming the highly reactive SF3+ species.[5][6] This electrophilic fluorine source facilitates the replacement of the carbonyl oxygen with two fluorine atoms, ultimately leading to the formation of the trifluoromethyl group, sulfur dioxide (SO2), and additional hydrogen fluoride.[5]

The overall stoichiometry for the reaction is:

RCO₂H + 2 SF₄ → RCF₃ + 2 SOF₂ + HF[5]

Due to the gaseous nature of SF4 (boiling point: -38 °C) and the pressures generated at elevated reaction temperatures, this transformation must be conducted in a sealed, pressure-rated vessel, such as a stainless steel or Hastelloy autoclave.[7]

Visualizing the Transformation: Reaction Workflow

Trifluoromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Cyclohexanecarboxylic Acid Anhydrous Solvent (optional) Autoclave_Prep Charge Autoclave Reagents->Autoclave_Prep Cooling Cool to -78°C Autoclave_Prep->Cooling Evacuation Evacuate Autoclave Cooling->Evacuation SF4_Addition Condense SF4 Gas Evacuation->SF4_Addition Heating Heat to 130-150°C SF4_Addition->Heating Venting Cool & Vent SF4 (via NaOH scrubber) Heating->Venting Reaction Time: Several Hours Quench Pour onto Ice/Water Venting->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with NaHCO3 (aq) & Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Purification Distillation or Chromatography Dry->Purification Product (Trifluoromethyl)cyclohexane Purification->Product

Caption: Workflow for the SF4-mediated trifluoromethylation of cyclohexanecarboxylic acid.

Detailed Experimental Protocol

WARNING: Sulfur tetrafluoride is a highly toxic, corrosive gas that reacts violently with water to produce toxic and corrosive fumes.[8] This procedure must be performed in a specialized high-pressure laboratory with appropriate engineering controls, including a robust fume hood and continuous air monitoring. Personnel must be highly trained and equipped with appropriate personal protective equipment (PPE), including a full-face respirator or self-contained breathing apparatus (SCBA), and acid-resistant gloves and clothing.[6]

ParameterRecommended Value/ReagentRationale/Comments
Reactants
Cyclohexanecarboxylic Acid1.0 eqEnsure the starting material is dry.
Sulfur Tetrafluoride (SF4)2.5 - 3.0 eqA molar excess is required to drive the reaction to completion.
Anhydrous HF (optional)Catalytic amountCan accelerate the reaction but increases handling hazards.[5]
Reaction Conditions
SolventNone or high-boiling inert solvent (e.g., dodecane)The reaction is often run neat. If a solvent is used, it must be anhydrous and inert to SF4.
Temperature130 - 150 °CHigh temperature is necessary for the conversion of aliphatic carboxylic acids.[6]
PressureAutogenousPressure will build significantly upon heating. Use a pressure-rated autoclave.
Reaction Time8 - 12 hoursReaction progress should be monitored if possible, but ex-situ analysis is more practical.
Equipment
ReactorStainless Steel or Hastelloy AutoclaveMust be rated for high pressure and resistant to HF.
Gas HandlingLecture bottle with appropriate regulator and tubingAll connections must be leak-tested.
ScrubberTrap containing aqueous NaOH or KOHTo neutralize excess SF4 and HF during venting.[7]

Step-by-Step Procedure:

  • Reactor Preparation:

    • Ensure the autoclave is clean, dry, and has been pressure-tested.

    • Charge the autoclave with cyclohexanecarboxylic acid. If using a solvent, add it at this stage.

    • Seal the autoclave according to the manufacturer's instructions, ensuring all fittings are secure.

  • Reagent Addition:

    • Place the sealed autoclave in a well-ventilated fume hood or barricaded area.

    • Cool the autoclave to -78 °C using a dry ice/acetone bath.

    • Connect the SF4 lecture bottle to the autoclave via a secure line.

    • Carefully condense the required amount of SF4 gas into the cold autoclave by weight.

    • Once the addition is complete, close the valves on the lecture bottle and the autoclave, and disconnect the gas line.

  • Reaction:

    • Place the autoclave behind a blast shield.

    • Allow the autoclave to warm to room temperature slowly.

    • Transfer the autoclave to a heating mantle or oil bath and heat to the target temperature (130-150 °C) with stirring.

    • Maintain the reaction at temperature for the specified duration (8-12 hours). Monitor the pressure throughout the reaction.

  • Workup and Quenching:

    • After the reaction time has elapsed, cool the autoclave to room temperature.

    • CRITICAL STEP: Slowly vent the excess SF4 and gaseous byproducts from the autoclave through a tube leading into a robust scrubber containing a stirred, concentrated solution of sodium or potassium hydroxide.[7]

    • Once the pressure has equalized, open the autoclave in the fume hood.

    • Very carefully pour the reaction mixture onto a large amount of crushed ice or ice-water with stirring. This will quench any remaining reactive fluorinating species.

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous phase with a low-boiling organic solvent such as diethyl ether or dichloromethane (3 x volumes).

    • Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent.

    • The product, (trifluoromethyl)cyclohexane, is a relatively volatile liquid.[9] Remove the solvent by simple distillation at atmospheric pressure.

    • Purify the remaining crude product by fractional distillation to yield pure (trifluoromethyl)cyclohexane. Alternatively, for smaller scales, purification can be achieved by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).[10]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (152.16 g/mol ) and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the cyclohexane protons.

    • ¹³C NMR: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the cyclohexane carbons will also be influenced by the -CF3 group.[1]

    • ¹⁹F NMR: This is a crucial technique for confirming the presence of the trifluoromethyl group. The product should exhibit a singlet in the approximate range of -60 to -75 ppm (relative to CFCl₃), which is characteristic for a CF₃ group attached to an sp³ carbon.

Safety and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion Insufficient temperature or reaction time.Increase temperature and/or reaction time. Ensure the autoclave is properly sealed to maintain pressure.
Inactive SF4 due to moisture contamination.Use a fresh lecture bottle of SF4. Ensure all equipment is scrupulously dried.
Formation of Byproducts Incomplete reaction leading to acyl fluoride intermediate.Increase SF4 stoichiometry and/or reaction time.
Polymerization or decomposition at high temperatures.Optimize the reaction temperature; lower it if significant charring is observed.
Difficult Workup Emulsion formation during extraction.Add more brine to the aqueous layer to break the emulsion.
Safety Incidents Leak of SF4 gas.Evacuate the area immediately. The procedure must be conducted in an area with a toxic gas detector and an emergency response plan.[5]
Violent reaction during quenching.Add the reaction mixture to ice/water very slowly and with vigorous stirring. Ensure a large excess of ice is used.

References

Applications of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Fluorine and Rigid Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its interaction with biological targets.[1][2][3] 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid emerges as a valuable building block, synergistically combining the benefits of a trifluoromethyl group and a rigid cyclohexane scaffold. This guide provides an in-depth exploration of its applications, supported by scientific principles and detailed protocols for its utilization in drug discovery programs.

The trifluoromethyl (CF3) group is a well-established bioisostere for various functionalities and is known to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving cell permeability and oral bioavailability.[1][2] Its strong electron-withdrawing nature can also influence binding affinity to target proteins.[1][2] Concurrently, the cyclohexane ring provides a three-dimensional, rigid scaffold that can effectively orient substituents in a defined geometry for optimal target engagement, a crucial aspect in designing potent and selective inhibitors. The geminal disposition of the carboxylic acid and the trifluoromethyl group on the cyclohexane ring presents a unique spatial arrangement with significant implications for molecular design and interaction.

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry can be broadly categorized into two key areas: as a bioisosteric replacement and as a rigid scaffold for library synthesis.

Bioisosteric Replacement for Enhanced Drug Properties

The carboxylic acid functional group is a common pharmacophoric element but can be associated with poor metabolic stability and limited membrane permeability. While 1-(Trluoromethyl)cyclohexane-1-carboxylic acid retains the carboxylic acid moiety, the presence of the adjacent bulky and lipophilic trifluoromethyl group can significantly alter the molecule's overall physicochemical properties.

  • Modulation of Acidity and Lipophilicity: The electron-withdrawing CF3 group can influence the acidity of the carboxylic acid, while the overall cyclohexane scaffold increases the molecule's lipophilicity (logP). This dual effect can be fine-tuned to optimize interactions with target proteins and improve pharmacokinetic profiles.

  • Metabolic Blocking: The quaternary carbon atom bearing the trifluoromethyl group is sterically hindered and resistant to metabolic oxidation, a common metabolic pathway for cyclic compounds. This can lead to an increased half-life of the drug candidate.

A Rigid Scaffold for Exploring Chemical Space

The cyclohexane ring provides a well-defined and conformationally restricted scaffold. By utilizing this compound as a starting point, medicinal chemists can systematically explore the chemical space around a core structure. The carboxylic acid serves as a versatile handle for the introduction of diverse functionalities through amide bond formation, esterification, or other derivatization reactions. This approach is particularly valuable in structure-activity relationship (SAR) studies, where the impact of substituent orientation on biological activity is investigated.

A notable, albeit indirect, illustration of the potential of such scaffolds can be found in patent literature describing related cyclohexane derivatives for the treatment of influenza. While not explicitly this exact molecule, the core concept of utilizing a substituted cyclohexane carboxylic acid scaffold to generate novel therapeutic agents is demonstrated.

Synthetic Protocols and Methodologies

The successful application of this compound hinges on efficient and reliable synthetic protocols. The following sections detail key synthetic transformations.

Synthesis of this compound

A potential synthetic route to 1-(Trifluoromethyl)cycloalkane-1-carboxylic acids involves the reaction of 1,1-cycloalkanedicarboxylic acids with sulfur tetrafluoride (SF4). This method allows for the selective conversion of one of the carboxylic acid groups into a trifluoromethyl group.

Protocol 1: Synthesis of this compound from Cyclohexane-1,1-dicarboxylic Acid

  • Materials:

    • Cyclohexane-1,1-dicarboxylic acid

    • Sulfur tetrafluoride (SF4)

    • Anhydrous Hydrogen Fluoride (HF) (catalyst)

    • Inert solvent (e.g., dichloromethane)

    • Aqueous sodium bicarbonate solution

    • Hydrochloric acid (HCl)

    • Organic solvent for extraction (e.g., diethyl ether)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • In a pressure-resistant reactor, dissolve cyclohexane-1,1-dicarboxylic acid in an inert solvent.

    • Cool the solution and cautiously add a catalytic amount of anhydrous HF.

    • Introduce a controlled amount of SF4 gas into the reactor.

    • Allow the reaction to proceed at a controlled temperature. The reaction temperature is crucial for selective monofluorination.

    • After the reaction is complete, carefully vent the excess SF4 and HF.

    • Quench the reaction mixture with a cooled aqueous sodium bicarbonate solution.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer with HCl to precipitate the product.

    • Extract the product with an organic solvent.

    • Dry the combined organic extracts over a drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Causality behind Experimental Choices:

    • SF4 as Fluorinating Agent: SF4 is a potent fluorinating agent capable of converting carboxylic acids to trifluoromethyl groups.

    • Catalytic HF: Anhydrous HF acts as a catalyst to activate the SF4.

    • Controlled Temperature: Temperature control is critical to favor the formation of the mono-trifluoromethylated product over the bis-trifluoromethylated byproduct.

    • Aqueous Workup: The basic wash neutralizes the acidic byproducts, while the subsequent acidification protonates the carboxylate to allow for extraction into an organic solvent.

Amide Bond Formation with a Sterically Hindered Carboxylic Acid

The quaternary carbon center in this compound renders the carboxyl group sterically hindered. Standard amide coupling conditions may result in low yields. Therefore, the use of potent coupling reagents or specific protocols for hindered substrates is recommended.

Protocol 2: General Procedure for Amide Coupling using HATU

  • Materials:

    • This compound

    • Primary or secondary amine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality behind Experimental Choices:

    • HATU as Coupling Reagent: HATU is a highly effective coupling reagent, particularly for sterically hindered carboxylic acids and amines, as it forms a highly reactive activated ester intermediate.

    • DIPEA as Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing as a nucleophile.

    • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated intermediate. Therefore, anhydrous solvents and reagents are essential.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H11F3O2[Vendor Information]
Molecular Weight196.17 g/mol [Vendor Information]
Melting Point72-74 °C[Vendor Information]
Calculated logP~2.5[Computational Prediction]

Experimental Workflow for Amide Library Synthesis

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification & Analysis A 1-(Trifluoromethyl)cyclohexane- 1-carboxylic acid B HATU, DIPEA in DMF A->B Step 1: Activation D Amide Formation B->D C Amine Library (R-NH2) C->D Step 2: Nucleophilic Attack E Workup & Purification D->E Step 3: Isolation F Characterized Amide Library E->F Step 4: Analysis

Caption: Workflow for the synthesis of an amide library from this compound.

Signaling Pathway Inhibition Model

G cluster_0 Drug Candidate cluster_1 Biological Target cluster_2 Downstream Signaling Drug Amide Derivative of 1-(CF3)cyclohexane-COOH Receptor Target Protein (e.g., Enzyme, Receptor) Drug->Receptor Binding & Inhibition Pathway Signaling Cascade Receptor->Pathway Blocked Signal Response Biological Response Pathway->Response

Caption: Conceptual model of a drug candidate inhibiting a biological target.

Conclusion and Future Perspectives

This compound represents a promising and versatile building block for medicinal chemists. Its unique combination of a rigid scaffold and a metabolically robust, lipophilic trifluoromethyl group offers a powerful tool for the design of novel therapeutics with improved drug-like properties. The protocols provided herein offer a practical guide for its synthesis and derivatization, enabling its broader application in drug discovery projects. Future explorations into the synthesis of chiral versions of this scaffold and its incorporation into a wider range of therapeutic targets are anticipated to further solidify its importance in the development of next-generation medicines.

References

Application Notes and Protocols for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological characteristics. When appended to a conformationally rigid, three-dimensional scaffold like a cyclohexane ring, the resulting building block, 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid , offers a unique combination of properties highly sought after in drug design.

This guide provides a comprehensive overview of the utility of this compound as a pharmaceutical building block. We will delve into its synthesis, key attributes, and provide detailed protocols for its incorporation into lead compounds, with a focus on applications in the development of novel therapeutics.

The Strategic Advantage of the 1-(Trifluoromethyl)cyclohexyl Moiety

The introduction of the 1-(trifluoromethyl)cyclohexyl moiety into a drug candidate can impart several advantageous properties:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are resistant to metabolic degradation, often leading to an increased in vivo half-life of the drug.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Acidity: The electron-withdrawing nature of the CF3 group increases the acidity of the adjacent carboxylic acid, which can influence its binding to biological targets.

  • Conformational Restriction: The bulky trifluoromethyl group and the cyclohexane ring provide a defined three-dimensional structure, which can lead to higher binding affinity and selectivity for the target protein.

These properties make this compound a valuable building block for a range of therapeutic areas, including but not limited to, oncology and neurodegenerative diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is paramount for its effective use in drug design.

PropertyValueSource
CAS Number 180918-40-5--INVALID-LINK--
Molecular Formula C8H11F3O2--INVALID-LINK--
Molecular Weight 196.17 g/mol --INVALID-LINK--
Melting Point 72-74 °C--INVALID-LINK--
Form Powder--INVALID-LINK--

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process starting from cyclohexanone. The key transformation is the nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF3).

G cluster_0 Synthesis Workflow A Cyclohexanone B 1-(Trifluoromethyl)cyclohexan-1-ol A->B  TMSCF3, Initiator (e.g., TBAF) C 1-(Trifluoromethyl)cyclohexane-1-carbonitrile B->C  1. Tosyl Chloride, Pyridine  2. NaCN, DMSO D This compound C->D  Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol

This step involves the nucleophilic trifluoromethylation of cyclohexanone using trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[1][2] The reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1]

Materials:

  • Cyclohexanone

  • Trimethyl(trifluoromethyl)silane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF3 (1.2 - 1.5 equiv) to the solution via syringe.

  • Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS (typically 0.5 - 24 hours).

  • Upon completion, quench the reaction by adding 1 M HCl. Stir for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.[1]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(Trifluoromethyl)cyclohexan-1-ol.

Step 2: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

The conversion of the tertiary alcohol to the nitrile can be achieved via a two-step, one-pot procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution with cyanide.

Materials:

  • 1-(Trifluoromethyl)cyclohexan-1-ol

  • Tosyl chloride

  • Pyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 1-(Trifluoromethyl)cyclohexan-1-ol (1.0 equiv) in pyridine and cool to 0 °C.

  • Add tosyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully add NaCN (1.5 equiv) and DMSO to the reaction mixture.

  • Heat the mixture to a temperature that facilitates the substitution reaction (e.g., 60-80 °C) and monitor for completion by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-(Trifluoromethyl)cyclohexane-1-carbonitrile.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be performed under either acidic or basic conditions.

Materials:

  • 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Appropriate solvent (e.g., water, ethanol)

Procedure (Acid Hydrolysis):

  • In a round-bottom flask, suspend 1-(Trifluoromethyl)cyclohexane-1-carbonitrile in a mixture of water and concentrated HCl.

  • Heat the mixture at reflux until the reaction is complete (monitored by the disappearance of the starting material by TLC or GC-MS).

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. If the product does not precipitate, extract with an organic solvent, dry, and concentrate.

Application in Pharmaceutical Scaffolds: Amide Bond Formation

A primary application of this compound is in the formation of amide bonds, a reaction of paramount importance in medicinal chemistry. Due to the steric hindrance around the carboxylic acid, standard coupling conditions may be sluggish. Therefore, more robust coupling reagents are often required.

G cluster_0 Amide Coupling Workflow A 1-(CF3)cyclohexane-1-carboxylic acid C Amide Product A->C  Coupling Reagent (e.g., HATU, PyBOP)  Base (e.g., DIPEA) B Primary or Secondary Amine (R-NH2) B->C

Caption: General workflow for amide coupling reactions.

Protocol for HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate or other suitable organic solvent

  • 5% aqueous LiCl (optional, for DMF removal)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the amine (1.2 equiv) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Case Study: Application in Neurokinin-1 (NK1) Receptor Antagonists

The 1-(trifluoromethyl)cyclohexyl moiety has been explored in the design of neurokinin-1 (NK1) receptor antagonists.[3] These antagonists have therapeutic potential in various conditions, including chemotherapy-induced nausea and vomiting, depression, and pain.[4][5] The lipophilic and conformationally rigid nature of the 1-(trifluoromethyl)cyclohexyl group can contribute to enhanced binding affinity and improved pharmacokinetic profiles of these antagonists.

While specific patents detailing the use of this compound in NK1 antagonists are numerous and varied, the general principle involves its incorporation as a key structural element to interact with the receptor binding pocket. The carboxylic acid handle allows for its covalent attachment to the core scaffold of the antagonist via an amide linkage, as described in the protocol above.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for pharmaceutical research and development. Its unique combination of a rigid cyclohexane scaffold and a metabolically robust, lipophilic trifluoromethyl group offers significant advantages in the design of novel drug candidates. The synthetic protocols provided herein offer a practical guide for its preparation and incorporation into lead compounds. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

Application Notes: 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorine in Modern Agrochemicals

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and bioavailability.[1][2] Among the various fluorinated functional groups, the trifluoromethyl (CF3) group is of particular importance, present in approximately 40% of all fluorine-containing pesticides currently on the market.[1] The CF3 group's strong electron-withdrawing nature and high lipophilicity can enhance a molecule's binding affinity to target enzymes, improve its transport properties within the plant, and increase its resistance to metabolic degradation, ultimately leading to more potent and durable agrochemicals.[1][2]

This application note focuses on the synthesis and potential applications of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block for the next generation of agrochemicals. The rigid, three-dimensional structure of the cyclohexane ring, combined with the unique properties of the trifluoromethyl group at a quaternary carbon center, offers a scaffold with significant potential for creating novel herbicides, insecticides, and fungicides with improved efficacy and desirable environmental profiles.

Physicochemical Properties and Their Agrochemical Implications

The structural features of this compound impart several key properties that are advantageous for agrochemical development. A summary of these properties and their implications is presented below.

PropertyValue/CharacteristicImplication in Agrochemical Design
Molecular Formula C₈H₁₁F₃O₂Provides a foundation for calculating key parameters like molecular weight and elemental composition.[3]
Molecular Weight 196.17 g/mol Influences transport properties and bioavailability.[3]
Lipophilicity (LogP) Estimated to be higher than non-fluorinated analogsThe trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and improve uptake by target organisms.
Metabolic Stability HighThe C-CF₃ bond is exceptionally strong and resistant to enzymatic cleavage, leading to increased metabolic stability and longer-lasting efficacy of the final agrochemical product.
Conformational Rigidity The cyclohexane ring provides a defined 3D structure.A rigid scaffold can lead to more specific binding to target proteins, potentially increasing potency and reducing off-target effects.
Acidity (pKa) Expected to be lower than cyclohexanecarboxylic acidThe electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, which can influence its reactivity and formulation properties.

Synthetic Protocol: Preparation of this compound

The synthesis of this compound can be achieved from the readily available starting material, cyclohexane-1,1-dicarboxylic acid, through a deoxofluorination reaction using sulfur tetrafluoride (SF₄). This method provides a direct route to the target compound.[4]

Reaction Scheme:

Synthesis_of_1-(Trifluoromethyl)cyclohexane-1-carboxylic_acid start Cyclohexane-1,1-dicarboxylic Acid reagents1 SF4, 30°C start->reagents1 intermediate 1-Fluoroformyl-1-(trifluoromethyl)cyclohexane reagents2 H2O (in situ hydrolysis) intermediate->reagents2 product This compound reagents1->intermediate Deoxofluorination reagents2->product Hydrolysis

Caption: Synthetic route to this compound.

Step-by-Step Protocol:

Materials:

  • Cyclohexane-1,1-dicarboxylic acid

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under pressure and inert atmosphere

Procedure:

  • Reaction Setup: In a pressure-resistant reactor (e.g., a stainless-steel autoclave) equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), charge a solution of cyclohexane-1,1-dicarboxylic acid in an anhydrous non-polar solvent.

  • Addition of SF₄: Cool the reactor to a low temperature (e.g., -78 °C) and carefully condense a stoichiometric amount of sulfur tetrafluoride (SF₄) into the vessel. Caution: SF₄ is a toxic and corrosive gas and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Seal the reactor and allow it to warm to 30 °C. Stir the reaction mixture at this temperature for the required time, monitoring the reaction progress by appropriate analytical techniques (e.g., ¹⁹F NMR). The reaction at this temperature selectively converts one of the carboxylic acid groups to a trifluoromethyl group and the other to an acyl fluoride, forming the intermediate 1-fluoroformyl-1-(trifluoromethyl)cyclohexane.[4]

  • In Situ Hydrolysis: After the formation of the intermediate is complete, carefully vent the excess SF₄ and other gaseous byproducts through a scrubbing system. The intermediate can then be hydrolyzed in situ. Cautiously add water to the reaction mixture. The acyl fluoride will readily hydrolyze to the corresponding carboxylic acid.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts. Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 2-3 and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Application in Agrochemical Synthesis: A Case Study from Patent Literature

While specific commercial agrochemicals containing the this compound moiety are not yet widely documented in publicly available literature, the patent literature reveals its use as a key building block in the development of novel herbicidal compounds. For instance, in patent WO 2022/096694 A1, herbicidal compounds are described that incorporate a substituted cyclohexyl moiety.[5] The general structure of these compounds involves an amide linkage between a substituted aniline and a carboxylic acid. The unique steric and electronic properties of the 1-(trifluoromethyl)cyclohexyl group make it an attractive component in the design of such herbicides.

Illustrative Synthetic Workflow for a Hypothetical Herbicidal Amide:

The following workflow illustrates how this compound can be utilized to synthesize a potential herbicidal amide.

Agrochemical_Synthesis_Workflow start 1-(Trifluoromethyl)cyclohexane- 1-carboxylic Acid reagents1 SOCl2 or (COCl)2 start->reagents1 intermediate 1-(Trifluoromethyl)cyclohexane- 1-carbonyl Chloride product N-(substituted phenyl)-1-(trifluoromethyl) cyclohexane-1-carboxamide (Potential Herbicide) intermediate->product Amide Coupling reagents1->intermediate Acyl Chloride Formation aniline Substituted Aniline aniline->product reagents2 Base (e.g., Pyridine, Et3N) reagents2->product

Caption: General workflow for the synthesis of a potential herbicidal amide.

This synthetic approach allows for the facile creation of a library of potential herbicidal compounds by varying the substituents on the aniline ring. The 1-(trifluoromethyl)cyclohexyl moiety can provide the necessary structural and electronic features for potent herbicidal activity, while the substituted aniline portion can be modified to fine-tune the spectrum of weed control and crop selectivity.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a rigid alicyclic scaffold and a metabolically robust trifluoromethyl group offers significant advantages in the design of next-generation herbicides, insecticides, and fungicides. The synthetic protocol outlined in this application note provides a reliable method for the preparation of this valuable intermediate. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of building blocks like this compound will be instrumental in the discovery and development of innovative agrochemical products.

References

Derivatization of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Derivatization of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclohexyl Scaffold

In modern medicinal chemistry, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The this compound scaffold is a prime example of a privileged starting point for generating novel chemical entities. This structure combines two highly desirable features: a trifluoromethyl (CF₃) group and a rigid, three-dimensional cyclohexyl ring.

The CF₃ group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Replacing metabolically vulnerable methyl groups with a CF₃ group is a well-established strategy to increase a drug's half-life and overall efficacy.[2][3] The cyclohexyl ring provides a non-planar, rigid scaffold that presents the pharmacophoric elements in a defined spatial orientation, which is crucial for selective interaction with protein binding pockets. The tertiary nature of the carboxylic acid attachment point further locks the conformation and provides a stable anchor for derivatization.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for derivatizing the carboxylic acid moiety of this scaffold to build a compound library for Structure-Activity Relationship (SAR) studies.

The "Why": Rationale for Derivatization in SAR Studies

The fundamental goal of a Structure-Activity Relationship (SAR) study is to understand how specific changes in a molecule's chemical structure affect its biological activity.[4][5] By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its function (the pharmacophore) and which parts can be altered to improve properties like potency, selectivity, and pharmacokinetics.[6][7]

For the this compound core, the carboxylic acid group serves as the primary handle for chemical modification. While the carboxylic acid itself may be a key binding element (e.g., through hydrogen bonding or ionic interactions), it can also introduce undesirable properties like poor membrane permeability or rapid metabolic clearance.[8][9] Therefore, converting the carboxylic acid into a diverse array of functional groups, such as amides, esters, and alcohols, allows for a systematic exploration of the "chemical space" around the core scaffold. This exploration aims to answer critical questions:

  • Is the acidic proton necessary?

  • Is a hydrogen bond donor or acceptor required at this position?

  • How does steric bulk in this region affect activity?

  • Can we improve lipophilicity and cell permeability by masking the polar carboxylic acid? [10]

The derivatization strategy outlined below provides a logical framework for generating a library of compounds to systematically address these questions.

G cluster_0 Core Scaffold & Derivatization Strategy Start 1-(Trifluoromethyl)cyclohexane- 1-carboxylic acid Amide Amide Library (R-NH₂) Start->Amide Amide Coupling Ester Ester Library (R-OH) Start->Ester Esterification Alcohol Primary Alcohol (-CH₂OH) Start->Alcohol Reduction FurtherDeriv Further Derivatives (Ethers, Amines, etc.) Alcohol->FurtherDeriv Functionalization

Caption: Key derivatization pathways from the starting carboxylic acid.

Part 1: Synthetic Strategies and Mechanistic Considerations

The carboxylic acid functional group is a versatile starting point for numerous transformations. However, the tertiary nature of the α-carbon in this compound introduces significant steric hindrance, which can render standard reaction conditions ineffective. Therefore, the choice of reagents and protocols must be made carefully.

Amide Bond Formation: Probing H-Bonding and Steric Space

Converting the carboxylic acid to a library of primary, secondary, and tertiary amides is arguably the most critical derivatization for SAR studies. This transformation replaces an acidic proton with a range of substituents (R-groups) that can vary in size, electronics, and hydrogen-bonding capability.

The Challenge: Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient due to the formation of a stable ammonium carboxylate salt.[11] For a sterically hindered acid, this is especially problematic. The solution is to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

Common Coupling Reagents:

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[11] To suppress racemization (not a concern for this specific achiral scaffold) and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often included.

  • Uronium/Guanidinium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for difficult couplings. They are highly efficient, fast, and work well for hindered substrates.

For Extremely Hindered Systems: In cases where standard reagents fail, conversion of the carboxylic acid to an acyl fluoride in situ can be highly effective. The small size of the fluoride atom minimizes steric hindrance during the subsequent nucleophilic attack by the amine.[12][13] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can facilitate this transformation.[13]

Esterification: Modulating Polarity and Metabolic Stability

Esterification serves to replace the acidic proton with an alkyl or aryl group, removing hydrogen bond donating capacity and generally increasing lipophilicity. This can have a profound impact on cell permeability and pharmacokinetic properties.

The Challenge: The classic Fischer esterification (acid-catalyzed reaction with an alcohol) is an equilibrium-driven process that is notoriously slow and inefficient for tertiary carboxylic acids due to steric hindrance.[14][15]

Effective Strategies:

  • Conversion to Acyl Chloride: A robust, two-step method involves first converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The purified acyl chloride then readily reacts with primary or secondary alcohols, often in the presence of a non-nucleophilic base like pyridine, to yield the ester.[16] This method is generally not suitable for tertiary alcohols, which tend to undergo elimination.[17]

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, coupling agents like DCC or EDC can be used in the presence of an activating agent such as 4-(dimethylamino)pyridine (DMAP) to facilitate ester formation.

Reduction to Primary Alcohol: A New Point for Diversification

Reducing the carboxylic acid to a primary alcohol completely alters the functionality at this position, removing the carbonyl group and providing a neutral, hydrogen-bond donating hydroxyl group. This new primary alcohol becomes a versatile synthetic handle for further derivatization (e.g., formation of ethers, amines via mesylation/azide displacement, or aldehydes via mild oxidation).

The Challenge: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (NaBH₄).[18] This is because the initial deprotonation by the hydride reagent forms a carboxylate anion, which is electron-rich and resistant to further nucleophilic attack.[19]

Effective Strategies:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[20][21] The reaction must be carried out under strictly anhydrous conditions, typically in ethers like THF or diethyl ether, followed by an acidic workup.

  • Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent reagent for selectively reducing carboxylic acids in the presence of other functional groups like esters.[18][22] It works by coordinating to the carbonyl oxygen, which activates the carbonyl carbon for hydride delivery.

Part 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: General Procedure for Amide Synthesis using HATU

This protocol describes the coupling of this compound with a representative primary amine (e.g., benzylamine).

Materials:

  • This compound

  • Benzylamine (or other amine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add the amine (e.g., benzylamine, 1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, facilitating the reaction without competing as a nucleophile. HATU is a highly effective activating agent for the sterically hindered carboxylic acid.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality Note: The acid wash removes excess DIPEA and any unreacted amine. The base wash removes unreacted starting acid and HOBt byproducts from HATU. The brine wash removes residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Ester Synthesis via Acyl Chloride

This protocol describes the esterification with a representative primary alcohol (e.g., ethanol).

Step A: Formation of the Acyl Chloride

  • In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to neutralize HCl gas).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of anhydrous DMF (1-2 drops).

    • Causality Note: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with a dry, inert solvent like toluene can help). The resulting crude acyl chloride is often used directly in the next step.

Step B: Reaction with Alcohol

  • Dissolve the crude acyl chloride from Step A in a dry, non-protic solvent like dichloromethane (DCM) or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol (e.g., ethanol, 1.5 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in the same solvent.

    • Causality Note: The base is required to scavenge the HCl generated during the reaction, driving it to completion.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 1 (Step 5) to remove salts and excess reagents.

  • Dry, concentrate, and purify the crude ester by flash column chromatography.

  • Characterize the final product by NMR and MS.

Protocol 3: Reduction to Primary Alcohol using Borane-THF Complex

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Borane-THF complex (BH₃·THF, 1 M solution in THF, approx. 2.0-3.0 eq) dropwise via a syringe.

    • Causality Note: An excess of borane is used to ensure complete reduction. The first equivalent reacts in an acid-base manner, while subsequent equivalents perform the reduction.[19]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding methanol dropwise until gas evolution ceases. This destroys excess borane.

  • Add 1 M HCl and stir for 30 minutes to hydrolyze the borate ester intermediate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

  • Characterize the final product by NMR and MS.

Part 3: Characterization and Application in SAR Studies

Structural Verification

The identity and purity of every synthesized derivative must be rigorously confirmed before biological testing. A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, while ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.[23][24]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the new compound, providing strong evidence of its identity.[25][26]

  • Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography, often coupled with a mass spectrometer, is used to determine the purity of the final compound, which should typically be >95% for reliable biological data.[27]

Workflow for SAR Data Generation

G cluster_1 SAR Study Workflow A Synthesize Derivative Library B Purification & Characterization (NMR, HRMS, HPLC) A->B C High-Throughput Screening (HTS) (Biological Assay) B->C D Data Collection (e.g., IC₅₀ / EC₅₀) C->D E SAR Analysis (Relate Structure to Activity) D->E F Design Next-Generation Compounds E->F F->A Iterative Optimization

Caption: Iterative workflow for a typical SAR study.

Once a library of purified and characterized compounds is generated, it is subjected to biological screening. High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands of compounds against a specific biological target.[28][29] The output is typically a measure of biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[30]

This quantitative data is then compiled into a table for analysis.

Table 1: Example SAR Data Table

Compound IDR Group (Modification)StructureIC₅₀ (nM)Key Insight
Parent -OHCarboxylic Acid5,200Baseline activity
AMD-01 -NH-CH₂-PhBenzylamide850H-bond donor and aromatic group are favorable.
AMD-02 -N(CH₃)₂Dimethylamide3,100Removal of H-bond donor is detrimental.
EST-01 -O-CH₂CH₃Ethyl Ester4,500Masking the acid is tolerated but not beneficial.
ALC-01 -CH₂OHPrimary Alcohol>10,000Carbonyl oxygen is critical for activity.

By analyzing trends in such a table, medicinal chemists can deduce key structural requirements for activity and design the next generation of compounds with improved properties, continuing the iterative cycle of drug discovery.[31]

References

Application Note: A Detailed Protocol for the Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(trifluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis commences with the nucleophilic trifluoromethylation of cyclohexanone using (trifluoromethyl)trimethylsilane (the Ruppert-Prakash reagent) to yield the intermediate, 1-(trifluoromethyl)cyclohexan-1-ol. Subsequent conversion of this tertiary alcohol to the target carboxylic acid is achieved through a nitrile-mediated pathway. This involves the activation of the hydroxyl group as a tosylate, followed by nucleophilic substitution with potassium cyanide and subsequent hydrolysis of the resulting nitrile. This protocol emphasizes robust reaction conditions, purification techniques, and critical safety procedures, particularly for the handling of cyanide-containing reagents.

Introduction

The incorporation of trifluoromethyl groups into organic molecules is a widely employed strategy in drug discovery and development. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a particularly interesting scaffold, combining a rigid cyclohexyl framework with a trifluoromethylated quaternary center and a versatile carboxylic acid handle for further chemical modifications. This application note details a reliable and scalable laboratory procedure for its synthesis.

Reaction Scheme

Synthesis_Scheme cluster_reagents Cyclohexanone Cyclohexanone Intermediate_alcohol 1-(Trifluoromethyl)cyclohexan-1-ol Cyclohexanone->Intermediate_alcohol Step 1 Intermediate_tosylate 1-(Trifluoromethyl)cyclohexyl 4-methylbenzenesulfonate Intermediate_alcohol->Intermediate_tosylate Step 2a Intermediate_nitrile 1-(Trifluoromethyl)cyclohexane-1-carbonitrile Intermediate_tosylate->Intermediate_nitrile Step 2b Final_product This compound Intermediate_nitrile->Final_product Step 2c Reagent1 1. TMS-CF3, TBAF 2. H3O+ Reagent2 TsCl, Pyridine Reagent3 KCN, DMSO Reagent4 H2SO4, H2O, Heat

Figure 1: Overall synthetic scheme for this compound.

Materials and Equipment

Reagents
  • Cyclohexanone (≥99%)

  • (Trifluoromethyl)trimethylsilane (TMS-CF3, Ruppert-Prakash reagent)[1]

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Hydrochloric acid (HCl), concentrated

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Potassium cyanide (KCN) (EXTREMELY TOXIC)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sulfuric acid (H2SO4), concentrated

  • Sodium bicarbonate (NaHCO3)

  • Sodium chloride (NaCl), saturated solution (brine)

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium hypochlorite solution (bleach, for cyanide quenching)

  • Ferrous sulfate (for cyanide spill kit)

  • Diethyl ether, anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

  • Syringes and needles

  • pH paper

  • Standard laboratory glassware

Experimental Protocols

PART 1: Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol

This procedure is adapted from a known method for the trifluoromethylation of ketones.[1]

1.1 Reaction Setup:

  • Under an inert atmosphere (nitrogen or argon), equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a bubbler.

  • To the flask, add anhydrous tetrahydrofuran (THF, 50 mL).

1.2 Reagent Addition:

  • Through the septum, add cyclohexanone (5.0 g, 51 mmol) via syringe.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add (trifluoromethyl)trimethylsilane (10.8 g, 76.5 mmol) via syringe.

  • Add a catalytic amount of TBAF solution (1.0 M in THF, 0.5 mL, 0.5 mmol).

1.3 Reaction and Work-up:

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

1.4 Purification:

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(trifluoromethyl)cyclohexan-1-ol as a colorless oil or low-melting solid.

PART 2: Synthesis of this compound

This part of the synthesis involves highly toxic materials and should be performed with extreme caution in a well-ventilated fume hood.

2.1 Step 2a: Synthesis of 1-(Trifluoromethyl)cyclohexyl 4-methylbenzenesulfonate

2.1.1 Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-(trifluoromethyl)cyclohexan-1-ol (from Part 1, e.g., 5.0 g, 29.7 mmol) in anhydrous pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

2.1.2 Reagent Addition:

  • Slowly add p-toluenesulfonyl chloride (6.2 g, 32.7 mmol) in portions, ensuring the temperature remains below 5 °C.

2.1.3 Reaction and Work-up:

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-cold 2 M HCl (200 mL) and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.

2.2 Step 2b: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

EXTREME CAUTION: Potassium cyanide is a highly toxic substance. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes. Do not work alone. Ensure a cyanide antidote kit is readily available and personnel are trained in its use.

2.2.1 Reaction Setup:

  • In a 250 mL round-bottom flask, dissolve potassium cyanide (2.9 g, 44.6 mmol) in anhydrous DMSO (75 mL). CAUTION: Dissolution may be exothermic.

  • Heat the solution to 80 °C with stirring.

2.2.2 Reagent Addition:

  • Slowly add a solution of the crude 1-(trifluoromethyl)cyclohexyl 4-methylbenzenesulfonate (from Step 2a) in a small amount of anhydrous DMSO via an addition funnel.

2.2.3 Reaction and Work-up:

  • Stir the reaction mixture at 80 °C for 12-18 hours.

  • Cool the reaction mixture to room temperature and pour it into a large volume of ice-water (500 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (3 x 100 mL) to remove residual DMSO and KCN, followed by brine (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

2.3 Step 2c: Hydrolysis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

2.3.1 Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the crude 1-(trifluoromethyl)cyclohexane-1-carbonitrile (from Step 2b) with a mixture of concentrated sulfuric acid (25 mL) and water (25 mL). CAUTION: Always add acid to water slowly and with cooling.

2.3.2 Reaction and Work-up:

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. The reaction can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

2.4 Purification of this compound:

  • The crude product can be purified by recrystallization.[2][3] A suitable solvent system can be determined empirically, but a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate is a good starting point.

  • Dissolve the crude solid in a minimal amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Summary

StepReactantProductKey ReagentsTypical YieldPhysical Appearance
1 Cyclohexanone1-(Trifluoromethyl)cyclohexan-1-olTMS-CF3, TBAF80-90%Colorless oil/low-melting solid
2a 1-(Trifluoromethyl)cyclohexan-1-ol1-(Trifluoromethyl)cyclohexyl 4-methylbenzenesulfonateTsCl, Pyridine~95% (crude)Pale yellow oil
2b 1-(Trifluoromethyl)cyclohexyl 4-methylbenzenesulfonate1-(Trifluoromethyl)cyclohexane-1-carbonitrileKCN, DMSO60-70% (over 2 steps)Brownish oil
2c 1-(Trifluoromethyl)cyclohexane-1-carbonitrileThis compoundH2SO4, H2O75-85%White crystalline solid

Safety Precautions and Waste Disposal

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE (lab coat, safety glasses, and gloves) should be worn at all times.

  • (Trifluoromethyl)trimethylsilane: This reagent is flammable and should be handled under an inert atmosphere.

  • Potassium Cyanide (KCN): KCN is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4] Always handle solid KCN and its solutions in a designated area within a chemical fume hood.[5] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide (HCN) gas.[5]

  • Cyanide Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. To a stirred solution of the cyanide waste, add sodium hypochlorite (bleach) solution while maintaining the pH above 10 with the addition of 1 M NaOH.[6][7] The mixture should be stirred for several hours to ensure complete oxidation of the cyanide to the less toxic cyanate. The absence of cyanide can be confirmed with commercially available test strips.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1 Incomplete reaction; moisture in reagents/glassware.Ensure all reagents and glassware are anhydrous. Extend reaction time or add a slight excess of TMS-CF3.
Low yield in Step 2b Incomplete tosylation; poor nucleophilic substitution.Ensure complete consumption of the alcohol in Step 2a. Increase the reaction temperature or time for the cyanation step.
Incomplete hydrolysis in Step 2c Steric hindrance of the nitrile.Increase the concentration of sulfuric acid, prolong the reflux time, or consider using microwave-assisted heating.
Product difficult to crystallize Presence of impurities.Re-purify the crude product by column chromatography before attempting recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering strictly to the safety precautions, researchers can effectively synthesize this valuable fluorinated building block for a variety of applications in chemical research and development. The causality-driven explanations for experimental choices and the inclusion of troubleshooting guidance aim to empower scientists to successfully implement and adapt this protocol.

References

Application Note: A Scalable Two-Step Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide to the large-scale synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The described two-step protocol is designed for scalability, focusing on commercially available starting materials and robust reaction conditions. The synthesis involves the formation of a key intermediate, 1-(trifluoromethyl)cyclohexane-1-carbonitrile, from cyclohexanone, followed by its hydrolysis to the final carboxylic acid product. This document offers detailed experimental procedures, mechanistic insights, safety considerations, and data presentation to aid researchers, chemists, and process development professionals in the efficient production of this important compound.

Introduction

The incorporation of a trifluoromethyl group (CF3) into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical design. The unique properties imparted by the CF3 group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, make it a desirable feature in many bioactive compounds. This compound is a particularly useful building block, providing a rigid cyclohexyl scaffold functionalized with both a trifluoromethyl group and a carboxylic acid handle for further synthetic manipulations. This application note details a reliable and scalable two-step synthesis commencing from cyclohexanone.

Overall Synthetic Strategy

The synthesis is divided into two main stages, as illustrated in the workflow diagram below. The first stage involves the formation of the key intermediate, 1-(trifluoromethyl)cyclohexane-1-carbonitrile. The second stage is the hydrolysis of this nitrile to the desired this compound.

Nitrile_Formation_Mechanism cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Cyanation Cyclohexanone Cyclohexanone Hemiketal Trifluoromethyl Hemiketal Cyclohexanone->Hemiketal Ruppert_Prakash TMSCF3 (Ruppert-Prakash Reagent) Ruppert_Prakash->Hemiketal TBAF TBAF (catalyst) TBAF->Ruppert_Prakash activates Nitrile 1-(Trifluoromethyl)cyclohexane-1-carbonitrile Hemiketal->Nitrile TMSCN TMSCN (Cyanide Source) TMSCN->Nitrile

Application Notes and Protocols for the Purification of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block in pharmaceutical and materials science. Recognizing the critical impact of purity on research outcomes and drug development timelines, this document moves beyond generic procedures to offer a scientifically grounded rationale for selecting and optimizing purification strategies. We will explore a multi-technique approach, including liquid-liquid extraction, recrystallization, and column chromatography, providing step-by-step protocols and troubleshooting guidance. The methodologies are designed to be self-validating, ensuring researchers can achieve high purity of the target compound, free from common synthesis-related impurities.

Introduction: The Importance of Purity for a Key Building Block

This compound (CAS 180918-40-5) is a fluorinated aliphatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] The incorporation of the trifluoromethyl (CF3) group can impart unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered acidity, making it a desirable moiety in drug design.[3] The purity of this reagent is paramount, as even minor impurities can lead to the formation of undesired side products, complicate reaction monitoring and product isolation, and potentially introduce toxicological liabilities in drug candidates.

This guide provides a systematic approach to the purification of this compound, addressing the removal of common impurities that may arise during its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 180918-40-5[1][2]
Molecular Formula C₈H₁₁F₃O₂[1][2]
Molecular Weight 196.17 g/mol [1][2]
Appearance White to off-white powder/solid[4]
Melting Point 67-74 °C[4]

Strategic Approach to Purification

A robust purification strategy for this compound involves a multi-step approach, designed to remove impurities with varying polarities. The general workflow is as follows:

PurificationWorkflow Crude Crude Product LLE Liquid-Liquid Extraction (Aqueous Workup) Crude->LLE Initial cleanup Recrystallization Recrystallization LLE->Recrystallization Bulk purification Chromatography Column Chromatography (If necessary) Recrystallization->Chromatography High-purity polishing Pure Pure Product (>98%) Recrystallization->Pure If high purity achieved Chromatography->Pure

Caption: General purification workflow for this compound.

Preparatory Purification: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a powerful first step to separate the acidic product from neutral or basic impurities.[5][6] By manipulating the pH of the aqueous phase, the carboxylic acid can be selectively moved between an organic and an aqueous layer.

Principle of pH-Based Extraction

The carboxylic acid group of the target compound is acidic and will be deprotonated in a basic aqueous solution (e.g., pH > 7) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, making the carboxylic acid insoluble in water and allowing its extraction back into an organic solvent.[6]

Protocol for Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (approximately 10-20 mL per gram of crude material), in a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the basic wash (steps 2-3) on the organic layer one to two more times to ensure complete extraction of the acidic product. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to a pH of approximately 1-2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl) while stirring. The product will precipitate out as a white solid.

  • Back-Extraction: Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the acidified aqueous mixture and shake to extract the protonated carboxylic acid back into the organic phase.

  • Isolation: Separate the organic layer, wash it with brine (saturated NaCl solution) to remove excess water, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Bulk Purification: Recrystallization

Given that this compound is a solid at room temperature, recrystallization is an excellent and highly effective technique for bulk purification.[7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.

Solvent Selection: The Key to Successful Recrystallization

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[8]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/MixturePolarityRationale
Hexane/Ethyl Acetate Non-polar/PolarA good starting point for moderately polar compounds.
Toluene/Hexane Non-polar/Non-polarEffective for compounds with aromatic character or moderate polarity.
Methanol/Water Polar/PolarSuitable for polar compounds like carboxylic acids.[4]
Acetone/Water Polar/PolarAnother common choice for polar molecules.
Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the partially purified product in the suggested solvents/mixtures from Table 2.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

High-Purity Polishing: Column Chromatography

For instances where recrystallization does not provide the desired level of purity, or to separate impurities with very similar solubility profiles, silica gel column chromatography is a powerful tool.

Developing the Eluent System with Thin-Layer Chromatography (TLC)

The choice of the mobile phase (eluent) is crucial for effective separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system.[9][10][11] The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) of approximately 0.2-0.4.

TLC_Development cluster_0 TLC Plate Analysis cluster_1 Solvent System Optimization Start Spot Crude Mixture Develop Develop in Solvent System Start->Develop Visualize Visualize Spots Develop->Visualize Calculate_Rf Calculate Rf Visualize->Calculate_Rf Low_Rf Rf too low (Increase Polarity) Calculate_Rf->Low_Rf If Rf < 0.2 High_Rf Rf too high (Decrease Polarity) Calculate_Rf->High_Rf If Rf > 0.4 Good_Rf Optimal Rf (0.2-0.4) Calculate_Rf->Good_Rf If 0.2 < Rf < 0.4 Adjust Adjust Solvent Ratio Low_Rf->Adjust High_Rf->Adjust Adjust->Develop

Caption: Workflow for TLC-based solvent system development for column chromatography.

Suggested TLC Solvent Systems to Screen:

  • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)

  • Dichloromethane:Methanol mixtures (e.g., 99:1, 95:5)[12]

Protocol for Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the least polar component of your chosen eluent system and pour it into a column. Allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.

Advanced Purification: Preparative HPLC

For achieving the highest possible purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column is typically suitable for this compound.

Principles of Reversed-Phase HPLC for Carboxylic Acids

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[13] For acidic compounds, it is crucial to control the pH of the mobile phase. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and improved peak shape.[14]

General Protocol for Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the product peak.

  • Isolation: Remove the mobile phase solvents, often by lyophilization or evaporation, to obtain the highly pure product.

Conclusion

The purification of this compound is a critical step in its application in research and development. By employing a systematic and logical approach that combines liquid-liquid extraction, recrystallization, and, when necessary, chromatographic techniques, researchers can consistently obtain this valuable building block in high purity. The protocols and principles outlined in this guide are intended to empower scientists to tackle the purification of this and similar fluorinated carboxylic acids with confidence and efficiency.

References

The Strategic Application of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid as a Carboxylic Acid Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Rationale for Bioisosteric Replacement of Carboxylic Acids

The carboxylic acid moiety is a cornerstone in the pharmacophores of numerous approved drugs, valued for its ability to engage in potent electrostatic and hydrogen bond interactions with biological targets. However, its inherent acidity (typically pKa 4-5) and resulting anionic charge at physiological pH frequently introduce challenges in drug development. These can include poor membrane permeability, limiting oral bioavailability and access to intracellular targets, significant plasma protein binding, and susceptibility to Phase II metabolism, such as glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in drug toxicity.[1][2]

To mitigate these liabilities while preserving or enhancing pharmacological activity, medicinal chemists employ the strategy of bioisosteric replacement.[3] A bioisostere is a functional group with similar physicochemical and biological properties to the moiety it replaces.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-(trifluoromethyl)cyclohexane-1-carboxylic acid as a bioisostere for the carboxylic acid functional group. We will delve into its synthesis, physicochemical properties, and protocols for its evaluation, highlighting the strategic advantages conferred by the trifluoromethyl group and the cyclohexane scaffold.

The Unique Physicochemical Profile of this compound

The strategic combination of a trifluoromethyl (CF3) group and a cyclohexane ring offers a unique set of properties that make this compound an attractive bioisostere.

  • The Trifluoromethyl Group: The CF3 group is a well-established bioisostere for a methyl group or a hydrogen atom. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond enhance metabolic stability by blocking oxidative metabolism at that position.[4] This can lead to a longer drug half-life and a more predictable pharmacokinetic profile. Furthermore, the CF3 group increases lipophilicity, which can improve membrane permeability.[5]

  • The Cyclohexane Scaffold: The non-planar, three-dimensional nature of the cyclohexane ring can provide a rigid scaffold that may improve binding affinity and selectivity for the target protein. It also contributes to the overall lipophilicity of the molecule.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres

Compound/BioisosterepKa (approx.)logP/XlogP (predicted)Key Characteristics
Benzoic Acid4.21.9Planar, aromatic, standard acidic properties.
Cyclohexanecarboxylic Acid4.91.9Non-planar, increased sp3 character.
This compound ~3-4 (estimated) 2.8 [6]Increased lipophilicity and acidity due to CF3 group, enhanced metabolic stability.
Tetrazole4.5-4.9[7]~ -0.5 to 0.5Planar, similar acidity to carboxylic acids, metabolically more stable.[7]
Acyl Sulfonamide< 2[7]VariableMore acidic than carboxylic acids, can improve solubility.[1]
Hydroxamic Acid8-9[7]VariableLess acidic, can act as a metal chelator.[1]

Note: The pKa for this compound is an estimation based on the electron-withdrawing effect of the trifluoromethyl group, which is known to increase the acidity of neighboring functional groups.

Synthesis Protocol for this compound

A viable synthetic route to 1-(trifluoromethyl)cycloalkanecarboxylic acids involves the reaction of the corresponding 1,1-cycloalkanedicarboxylic acid with sulfur tetrafluoride (SF4).[8] The following protocol is adapted from this methodology for the synthesis of this compound.

Causality Behind Experimental Choices: This method is advantageous as it directly converts a readily available starting material, cyclohexane-1,1-dicarboxylic acid, to the desired product in a single key step. The use of SF4 is a powerful method for converting carboxylic acids to trifluoromethyl groups. The reaction conditions, particularly temperature, are critical for controlling the reaction outcome. At lower temperatures, the reaction can be stopped at the intermediate acyl fluoride stage, which can then be hydrolyzed to the carboxylic acid.

Experimental Protocol:

Materials:

  • Cyclohexane-1,1-dicarboxylic acid

  • Sulfur tetrafluoride (SF4) - EXTREME CAUTION: Highly toxic and corrosive gas. Must be handled in a specialized fume hood with appropriate safety measures.

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hydrogen fluoride (HF) scavenger (e.g., sodium fluoride)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na2SO4), anhydrous

  • High-pressure reactor (e.g., Parr autoclave)

Procedure:

  • Reactor Setup: In a well-ventilated fume hood designed for hazardous gases, place cyclohexane-1,1-dicarboxylic acid (1 equivalent) into a dry high-pressure reactor equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM to the reactor to dissolve the starting material.

  • Reactor Sealing and Purging: Seal the reactor and purge with dry nitrogen gas.

  • SF4 Addition: Cool the reactor to -78 °C (dry ice/acetone bath) and carefully condense SF4 (3-4 equivalents) into the reactor.

  • Reaction: Slowly warm the reactor to 30 °C and stir for 24-48 hours. The progress of the reaction should be monitored by taking aliquots (with extreme caution) and analyzing by 19F NMR.

  • Quenching: After the reaction is complete, cool the reactor back to -78 °C and slowly vent the excess SF4 through a scrubbing system containing a caustic solution.

  • Hydrolysis: Carefully add an excess of 1M HCl solution to the reactor to hydrolyze the intermediate acyl fluoride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Protocols for In Vitro Evaluation as a Bioisostere

To validate this compound as a bioisostere, a series of in vitro assays should be performed in parallel with the parent carboxylic acid and other relevant bioisosteres.

Metabolic Stability Assay using Liver Microsomes

Rationale: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are a major family of drug-metabolizing enzymes. The increased strength of the C-F bond in the trifluoromethyl group is expected to result in greater metabolic stability compared to a compound with a metabolically labile C-H bond.[4]

Protocol:

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) and parent carboxylic acid

  • Positive control (a compound with known high clearance, e.g., verapamil)

  • Acetonitrile with an internal standard for quenching and analysis

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM, and the test compound or control. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line will give the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a high-throughput method to predict passive membrane permeability. The increased lipophilicity of this compound is expected to result in higher permeability compared to the more polar parent carboxylic acid.

Protocol:

Materials:

  • PAMPA plate (e.g., a 96-well filter plate coated with a lipid solution in a hydrophobic solvent)

  • 96-well acceptor plate

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and parent carboxylic acid

  • UV-Vis plate reader or LC-MS/MS for analysis

Procedure:

  • Compound Preparation: Prepare solutions of the test compounds in PBS.

  • Assay Setup: Add the compound solutions to the donor wells of the PAMPA plate. Add fresh PBS to the acceptor wells.

  • Incubation: Place the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

Visualizing the Bioisosteric Strategy and Workflow

Bioisostere_Strategy cluster_0 Parent Drug Candidate cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement cluster_3 Improved Properties Parent Parent Carboxylic Acid -COOH group Liabilities Poor Permeability Metabolic Instability High Plasma Protein Binding Parent->Liabilities Exhibits Bioisostere This compound -C(CF3)(COOH)- scaffold Liabilities->Bioisostere Leads to Improved Enhanced Permeability Increased Metabolic Stability Modulated Acidity Bioisostere->Improved Results in

Caption: Bioisosteric replacement strategy for mitigating drug liabilities.

Experimental_Workflow Start Synthesis of 1-(CF3)-Cyclohexane-COOH Purity Characterization (NMR, MS) Start->Purity Metabolic_Stability In Vitro Metabolic Stability (Liver Microsomes) Purity->Metabolic_Stability Permeability PAMPA Assay Purity->Permeability Data_Analysis Comparative Data Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Conclusion Evaluation as a Viable Bioisostere Data_Analysis->Conclusion

Caption: Experimental workflow for the evaluation of the bioisostere.

Conclusion

This compound represents a promising, yet under-explored, bioisostere for the carboxylic acid functional group. Its unique combination of a metabolically robust trifluoromethyl group and a three-dimensional cyclohexane scaffold offers a compelling strategy to address common ADME and toxicity issues associated with carboxylic acid-containing drug candidates. The protocols outlined in this application note provide a framework for the synthesis and in vitro evaluation of this bioisostere, enabling researchers to make data-driven decisions in their drug design and optimization efforts. Further studies are warranted to fully elucidate its potential in a broader range of biological contexts.

References

Application Notes & Protocols: Strategic Incorporation of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid for Enhanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for medicinal chemists and drug development professionals on the strategic incorporation of 1-(trifluoromethyl)cyclohexane-1-carboxylic acid into bioactive molecules. This guide elucidates the rationale, synthetic protocols, and analytical validation necessary for leveraging this unique chemical scaffold to enhance pharmacokinetic and pharmacodynamic profiles.

Introduction: The Rationale for a Bulky Fluorinated Moiety

The introduction of fluorine-containing groups is a well-established strategy in modern drug design to modulate a molecule's physicochemical properties. The this compound moiety, in particular, offers a unique combination of steric bulk and electron-withdrawing effects from the trifluoromethyl group, which can profoundly influence a drug candidate's lipophilicity, metabolic stability, and target binding affinity.

The rigid cyclohexyl scaffold restricts conformational flexibility, which can be advantageous in locking a molecule into a bioactive conformation, thereby increasing potency and selectivity. The trifluoromethyl group, a powerful electron-withdrawing group, can modulate the pKa of the adjacent carboxylic acid, influencing its ionization state at physiological pH and its ability to participate in crucial interactions with biological targets. Furthermore, the CF3 group is known to enhance metabolic stability by blocking potential sites of oxidation.

Synthetic Strategies for Incorporation

The primary method for incorporating this compound into a parent molecule is through amide bond formation. This reaction is widely utilized in medicinal chemistry due to its reliability and the stability of the resulting amide linkage.

Standard Amide Coupling Protocol

A common and effective method involves the use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), in an aprotic solvent such as DMF (N,N-Dimethylformamide).

Experimental Protocol: Amide Coupling

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the amine-containing parent molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • Activation and Coupling: Add the coupling agent HATU (1.2 eq) portion-wise to the mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Amide Coupling Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine-containing Parent Molecule Mix Initial Mixture Amine->Mix Acid 1-(CF3)cyclohexane- 1-carboxylic acid Acid->Mix Solvent Anhydrous DMF Solvent->Mix Base Add DIPEA Mix->Base Transfer Coupling Add HATU Base->Coupling Stir Stir at RT Coupling->Stir Monitor Monitor by LC-MS/TLC Stir->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Reaction Complete Wash Aqueous Washes Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final Final Product Purify->Final Yields

Caption: Workflow for amide coupling.

Physicochemical and Pharmacokinetic Profile Modulation

The incorporation of the this compound moiety can significantly alter the physicochemical properties of a lead compound. A key parameter to consider is lipophilicity, often expressed as logP or logD.

Table 1: Impact on Physicochemical Properties

Parent MoleculeModified MoleculecLogP (Parent)cLogP (Modified)ΔcLogP
Example A Amide of A2.54.2+1.7
Example B Amide of B1.83.6+1.8

Data is illustrative and will vary based on the parent molecule.

This increase in lipophilicity can enhance membrane permeability and oral bioavailability, but must be carefully balanced to avoid issues with solubility and off-target effects.

Case Study: Application in Nuclear Receptor Modulation

The this compound scaffold has been successfully employed in the design of modulators for nuclear receptors, such as the retinoic acid receptor-related orphan receptors (RORs). In this context, the carboxylic acid group often serves as a key hydrogen bond donor, while the trifluoromethylcyclohexyl group occupies a hydrophobic pocket in the ligand-binding domain.

Diagram: Ligand-Receptor Interaction Model

G receptor Ligand Binding Domain (LBD) Hydrophobic Pocket H-Bond Acceptor Residue ligand 1-(CF3)cyclohexyl Moiety Carboxylic Acid ligand:f0->receptor:f1 van der Waals Interactions ligand:f1->receptor:f2 Hydrogen Bond

Caption: Ligand-receptor binding model.

Analytical Characterization

Thorough characterization of the newly synthesized molecule is critical to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to confirm the structure of the molecule. The presence of the trifluoromethyl group will give a characteristic signal in the 19F NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Conclusion

The this compound moiety is a valuable building block in drug discovery, offering a unique combination of steric and electronic properties to optimize lead compounds. The synthetic protocols outlined herein provide a reliable method for its incorporation, and a thorough understanding of its impact on physicochemical properties is essential for its successful application. Careful characterization and analysis are paramount to ensuring the quality and integrity of the resulting drug candidates.

Reaction conditions for amide coupling with 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling with 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Introduction: Navigating the Challenges of Sterically Hindered Amide Synthesis

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] While numerous protocols exist, the synthesis of amides from sterically demanding substrates presents a significant challenge that often leads to low yields, sluggish reactions, and the formation of undesirable byproducts.[2][3]

This compound is a prime example of such a challenging substrate. Its structure features a carboxylic acid functional group attached to a tertiary carbon atom within a cyclohexane ring. This arrangement, compounded by the presence of a bulky trifluoromethyl group, creates substantial steric hindrance around the electrophilic carbonyl center. This guide provides a comprehensive overview of robust and efficient protocols for the successful amide coupling of this valuable building block, with a focus on explaining the rationale behind reagent selection and reaction optimization to overcome these steric challenges.

The Causality of Difficult Couplings: Steric and Electronic Factors

The primary obstacle in coupling this compound is the severe steric congestion that impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate. Less reactive coupling systems, such as standard carbodiimide protocols without additives, may fail because the rate of nucleophilic attack by the amine is too slow, allowing the activated intermediate to decompose or participate in side reactions.

The strongly electron-withdrawing trifluoromethyl (CF₃) group also influences reactivity. While it increases the acidity of the carboxyl proton, making deprotonation easier, it does not fully mitigate the steric hindrance that governs the subsequent acylation step. Therefore, successful coupling hinges on the selection of a reagent that can generate a highly reactive intermediate, thereby increasing the rate of the desired amidation reaction.

Recommended Coupling Strategies for Hindered Substrates

For sterically demanding acids like this compound, the choice of coupling reagent is paramount. We will explore three highly effective classes of reagents: Uronium/Aminium salts, Propanephosphonic Anhydride (T3P®), and the formation of highly reactive acyl halides.

Uronium/Aminium Reagents: The Power of HATU

Uronium-based reagents, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most powerful and reliable tools for difficult amide couplings.[4][5]

Mechanism of Action: HATU functions by rapidly converting the carboxylic acid into a highly reactive OAt-active ester.[6][7] This process is facilitated by a non-nucleophilic base, typically diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming the active ester and releasing the tetramethylurea byproduct.[6] The OAt-ester is an excellent electrophile, readily undergoing nucleophilic attack by the amine to form the desired amide.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate HATU HATU ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster Byproduct1 Tetramethylurea HATU->Byproduct1 Base Base (DIPEA) Base->RCOOH Deprotonation Carboxylate->HATU Attack Amine Amine (R'-NH₂) ActiveEster->Amine Acylation Byproduct2 HOAt ActiveEster->Byproduct2 Amide Amide Product Amine->Amide T3P_Workflow Start Combine Carboxylic Acid, Amine, Base (e.g., DIPEA) AddT3P Add T3P® Solution (e.g., in EtOAc or MeCN) Start->AddT3P Reaction Stir at 0 °C to RT Monitor by TLC/LC-MS AddT3P->Reaction Workup Aqueous Work-up (e.g., NaHCO₃ wash) Reaction->Workup Extract Extract with Organic Solvent Workup->Extract Byproducts removed in aqueous layer Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final Amide Product Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable fluorinated building block. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you optimize your yield and troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

A1: In our experience, the most robust and widely applicable method is a two-step sequence starting from cyclohexanone. This route involves:

  • Concurrent Cyanation and Nucleophilic Trifluoromethylation: A one-pot reaction of cyclohexanone with trimethylsilyl cyanide (TMSCN) and trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) to form the intermediate, 1-(trifluoromethyl)cyclohexane-1-carbonitrile.

  • Hydrolysis: Subsequent hydrolysis of the nitrile intermediate under acidic or basic conditions to yield the final carboxylic acid.[1][2]

This approach is generally preferred due to the commercial availability of the starting materials and the high efficiency of each step.

Q2: Why is the Ruppert-Prakash reagent (TMSCF₃) the preferred source for the trifluoromethyl group in this synthesis?

A2: The Ruppert-Prakash reagent is a nucleophilic trifluoromethylating agent that offers several advantages.[3][4] It is a stable, easy-to-handle liquid, and its reactivity can be precisely controlled by a catalytic amount of a nucleophilic activator, such as a fluoride source (e.g., TBAF) or a carbonate base.[5] Upon activation, it generates the trifluoromethyl anion (CF₃⁻) in situ, which can then efficiently attack the electrophilic carbonyl carbon of cyclohexanone.[3] This controlled generation minimizes the formation of undesirable side products.

Q3: What are the most critical parameters to control for maximizing yield?

A3: The two most critical parameters are:

  • Anhydrous Conditions: The first step is extremely sensitive to moisture. Water can react with the Ruppert-Prakash reagent and the anionic intermediates, quenching the reaction.[3] All glassware must be oven-dried, and solvents must be anhydrous.

  • Temperature Control: The initial trifluoromethylation is exothermic. Maintaining a low temperature (typically 0 °C or below) during reagent addition is crucial to prevent side reactions and ensure selectivity.

Q4: How can I effectively monitor the progress of each reaction step?

A4: For the first step (nitrile formation), Thin Layer Chromatography (TLC) is effective. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and visualize with a permanganate stain, as the starting ketone and the product nitrile have different polarities. For the second step (hydrolysis), TLC can also be used to monitor the disappearance of the amide intermediate and the appearance of the more polar carboxylic acid product. ¹H and ¹⁹F NMR spectroscopy on an aliquot from the reaction mixture can also provide definitive confirmation of conversion.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Part 1: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

Problem: Low or no conversion of cyclohexanone.

  • Potential Cause 1: Inactive Reagents or Catalyst. The Ruppert-Prakash reagent can degrade over time, and the fluoride catalyst (e.g., TBAF) can absorb water.

    • Solution: Use a freshly opened bottle or a recently purified batch of TMSCF₃. Ensure your TBAF is anhydrous; if it is a hydrate, it will inhibit the reaction. Consider using an alternative anhydrous activator like cesium carbonate (Cs₂CO₃).[5]

  • Potential Cause 2: Presence of Moisture. This is the most common cause of failure.

    • Solution: Rigorously dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Potential Cause 3: Insufficient Catalyst. The reaction requires a catalytic amount of a nucleophilic activator to initiate the formation of the trifluoromethyl anion.

    • Solution: Ensure you are adding the correct molar percentage of the catalyst (typically 5-10 mol%). If the reaction has stalled, a small additional charge of the catalyst may restart it, but be cautious of adding too much, which can lead to side reactions.

Problem: The primary product is 1-(trifluoromethyl)cyclohexanol, not the desired nitrile.

  • Potential Cause: Premature Quenching or Absence of Cyanide Source. If the reaction mixture is exposed to water before the cyanide has reacted, the intermediate alkoxide will be protonated to form the alcohol. This also occurs if the cyanide source is unreactive or absent.

    • Solution: Ensure the cyanide source (e.g., TMSCN) is added correctly and is of good quality. The reaction should be worked up under anhydrous conditions until the reaction is complete, followed by a deliberate aqueous quench.

Part 2: Hydrolysis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

Problem: Incomplete hydrolysis; the amide intermediate is isolated.

  • Potential Cause: Insufficient Reaction Time or Temperature. The hydrolysis of a sterically hindered nitrile, especially the second step from the amide to the carboxylic acid, can be sluggish.[6]

    • Solution (Acidic Hydrolysis): Increase the reflux time. If the reaction is still incomplete, consider using a stronger acid concentration, such as a 1:1 mixture of concentrated HCl and acetic acid.[7]

    • Solution (Basic Hydrolysis): Increase the reflux time or the concentration of the base (e.g., NaOH or KOH). Using a higher-boiling-point solvent like ethylene glycol can also help drive the reaction to completion.[7]

Problem: Product decomposition or low yield after workup.

  • Potential Cause: Conditions are too harsh. While forcing conditions can drive the reaction to completion, they can also cause decomposition, especially at the α-trifluoromethyl center.

    • Solution: Monitor the reaction progress closely and stop heating as soon as the starting material is consumed. For basic hydrolysis, ensure the final acidification step to protonate the carboxylate is done at a low temperature (ice bath) to control the exotherm.

  • Potential Cause: Difficult product isolation. The carboxylic acid may have some solubility in the aqueous phase.

    • Solution: After acidification, extract the aqueous layer multiple times (3-4x) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification S1 Oven-dry glassware S2 Assemble under N2/Ar S1->S2 S3 Add anhydrous THF & cyclohexanone S2->S3 R1 Cool to 0 °C S3->R1 R2 Add TMSCN R1->R2 R3 Add Ruppert-Prakash Reagent R2->R3 R4 Add catalyst (e.g., TBAF) R3->R4 R5 Stir at 0 °C to RT overnight R4->R5 W1 Quench with aq. NH4Cl R5->W1 W2 Extract with Et2O W1->W2 W3 Wash, dry, concentrate W2->W3 P1 Purify via column chromatography W3->P1

  • Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and cyclohexanone (5.0 g, 51 mmol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (7.6 mL, 61 mmol) dropwise via syringe. Stir for 15 minutes. Subsequently, add trimethyl(trifluoromethyl)silane (TMSCF₃) (11.3 mL, 76 mmol) dropwise.

  • Catalysis: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.5 mL, 2.55 mmol) dropwise. The solution may darken.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature overnight.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(trifluoromethyl)cyclohexane-1-carbonitrile.

Protocol 2: Hydrolysis to this compound

G cluster_hydrolysis Acidic Hydrolysis cluster_isolation Product Isolation cluster_final Final Purification H1 Combine nitrile intermediate with conc. HCl H2 Heat to reflux (e.g., 110 °C) H1->H2 H3 Monitor reaction by TLC until completion H2->H3 I1 Cool to room temperature H3->I1 I2 Extract with EtOAc or DCM I1->I2 I3 Wash organic layer with brine I2->I3 I4 Dry over Na2SO4, filter, and concentrate I3->I4 F1 Recrystallize from heptane/toluene I4->F1

  • Setup: In a 250 mL round-bottom flask, combine the 1-(trifluoromethyl)cyclohexane-1-carbonitrile (5.0 g, 28 mmol) with concentrated hydrochloric acid (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction can take 12-24 hours. Monitor the disappearance of the starting material and any amide intermediate by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield this compound as a crystalline solid.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes. Individual results may vary.

StepKey ReagentsTemp. (°C)Time (h)Typical YieldCommon Byproducts
Nitrile Formation Cyclohexanone, TMSCN, TMSCF₃, TBAF0 to 2512-1675-90%1-(Trifluoromethyl)cyclohexanol
Nitrile Hydrolysis Nitrile, Conc. HCl110 (Reflux)12-2480-95%1-(Trifluoromethyl)cyclohexane-1-carboxamide

Troubleshooting Decision Tree: Low Yield in Nitrile Formation

Troubleshooting

References

Technical Support Center: Trifluoromethylation of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethylation of cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry, capable of significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] However, the path to successful trifluoromethylation is often complicated by side reactions that can diminish yield and complicate purification. This guide provides expert insights into navigating these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I'm observing a low yield of my desired (trifluoromethyl)cyclohexane product. What are the likely causes and how can I improve it?

Answer: Low yields in the decarboxylative trifluoromethylation of cyclohexanecarboxylic acid are a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.[2]

  • Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to air and moisture. Ensure your reagent is fresh and has been stored under the recommended inert atmosphere and temperature.[2] Degradation of the trifluoromethylating agent is a frequent cause of poor reaction performance.

  • Inefficient Decarboxylation: The reaction proceeds via the generation of an alkyl radical through decarboxylation.[3][4] If this step is inefficient, the overall yield will be low.

    • Catalyst System: For photoredox-mediated reactions, ensure the photocatalyst and any co-catalysts are active and used in the correct loading.[3] For silver-catalyzed methods, the oxidant (e.g., K₂S₂O₈) is crucial for the generation of the active catalytic species.[5]

    • Reaction Conditions: Temperature and solvent can significantly impact the rate of decarboxylation. Optimization of these parameters may be necessary.[1]

  • Substrate-Related Issues:

    • Purity of Starting Material: Ensure your cyclohexanecarboxylic acid is pure and free of inhibitors.

    • Steric Hindrance: While less of an issue for cyclohexanecarboxylic acid itself, substituted analogs with significant steric bulk around the carboxylic acid may undergo decarboxylation more slowly.

  • Workup and Purification Losses: Product can be lost during extraction and purification. (Trifluoromethyl)cyclohexane is volatile and care should be taken during solvent removal.[6]

Question 2: My reaction mixture shows the formation of cyclohexene as a significant byproduct. What is causing this and how can I prevent it?

Answer: The formation of cyclohexene points towards a competing elimination pathway. This is often observed in radical reactions involving cyclohexyl intermediates.

  • Mechanism of Formation: The cyclohexyl radical, formed after decarboxylation, can undergo disproportionation. In this process, one radical abstracts a hydrogen atom from another, leading to the formation of cyclohexane (from the abstractor) and cyclohexene (from the hydrogen donor).

  • Troubleshooting Strategies:

    • Lowering Reaction Temperature: Radical disproportionation reactions often have a higher activation energy than the desired radical coupling. Running the reaction at a lower temperature can favor the desired trifluoromethylation.

    • Controlling Radical Concentration: High concentrations of the cyclohexyl radical can increase the likelihood of disproportionation. This can sometimes be managed by the slow addition of one of the reagents or by adjusting the light intensity in photoredox reactions.

    • Choice of Trifluoromethylating Agent: Some trifluoromethylating agents are more prone to side reactions. For instance, more oxidizing CF₃ sources might promote pathways leading to elimination.[3]

Question 3: I am observing the formation of difluoromethylated byproducts. What is the source of this contamination?

Answer: The presence of difluoromethylated species suggests a side reaction pathway involving the loss of a fluorine atom from the trifluoromethyl group or the trifluoromethylating reagent.

  • Potential Mechanisms:

    • Decomposition of the Trifluoromethylating Reagent: Some trifluoromethylating agents can decompose to generate difluorocarbene (:CF₂), which can then react with the substrate or solvent.[7]

    • Radical Fragmentation: Under certain conditions, the trifluoromethyl radical itself might undergo fragmentation, although this is less common.

  • Mitigation Strategies:

    • Reagent Selection: Use a high-purity, stable trifluoromethylating agent. Reagents like Togni's or Umemoto's reagents are generally robust.[8][9]

    • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote reagent decomposition.[1]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side reactions in the decarboxylative trifluoromethylation of cyclohexanecarboxylic acid?

The most prevalent side reactions include:

  • Dimerization of the Cyclohexyl Radical: Two cyclohexyl radicals can couple to form bicyclohexyl.

  • Disproportionation: As discussed in the troubleshooting guide, this leads to the formation of cyclohexane and cyclohexene.

  • Reaction with Solvent: The highly reactive cyclohexyl radical can abstract a hydrogen atom from the solvent, leading to the formation of cyclohexane and a solvent-derived radical.

  • Formation of Other Byproducts: Depending on the specific trifluoromethylating agent and conditions used, other minor byproducts may be observed.

FAQ 2: How does the choice of trifluoromethylating agent affect the reaction outcome?

The choice of trifluoromethylating agent is critical and can significantly influence the reaction's success and side product profile.[2]

  • Electrophilic vs. Radical Trifluoromethylation:

    • Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are often used in photoredox catalysis where they are reduced to generate a trifluoromethyl radical.[8][9]

    • Radical Precursors (e.g., Langlois' reagent, CF₃I): These directly generate the trifluoromethyl radical under thermal or photochemical conditions.[10][11]

  • Reactivity and Stability: Reagents vary in their reactivity and stability. Less stable reagents may be more prone to decomposition, leading to side reactions.[2]

Data Summary

The following table summarizes the potential impact of key reaction parameters on the yield of the desired (trifluoromethyl)cyclohexane versus common side products.

ParameterEffect on (Trifluoromethyl)cyclohexane YieldEffect on Side Product Formation (Cyclohexene, Dimer)Rationale
Temperature Optimal range exists; too high or too low can decrease yield.Higher temperatures can increase disproportionation and dimerization.Higher temperatures can favor side reactions with higher activation energies.
Concentration Higher concentration can increase reaction rate but may also favor bimolecular side reactions.Higher radical concentration increases the likelihood of dimerization and disproportionation.Bimolecular side reactions are more sensitive to concentration.
Light Intensity (Photoredox) Optimal intensity required; too high can lead to side reactions.High light intensity can lead to a high concentration of radicals, favoring side reactions.Controls the rate of photocatalyst excitation and subsequent radical generation.
Solvent Can significantly impact solubility and reactivity.Solvents with weak C-H bonds can be attacked by the cyclohexyl radical.The solvent should be inert under the reaction conditions.

Recommended Experimental Protocol

This protocol describes a general procedure for the photoredox-catalyzed decarboxylative trifluoromethylation of cyclohexanecarboxylic acid.

Materials:

  • Cyclohexanecarboxylic acid

  • Trifluoromethylating agent (e.g., Togni's Reagent II)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Base (e.g., Na₂HPO₄)

  • Anhydrous solvent (e.g., acetonitrile)

  • Schlenk flask or similar reaction vessel

  • Stir bar

  • Light source (e.g., blue LED lamp)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanecarboxylic acid (1.0 equiv), the trifluoromethylating agent (1.2 equiv), the photocatalyst (1-5 mol%), and the base (1.5 equiv).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Stir the reaction mixture at room temperature and irradiate with the light source.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the desired (trifluoromethyl)cyclohexane.

Reaction Pathway Diagram

Trifluoromethylation_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Start Cyclohexanecarboxylic Acid Radical Cyclohexyl Radical Start->Radical Decarboxylation (Photoredox/Heat) Product (Trifluoromethyl)cyclohexane Radical->Product + CF3• Dimer Bicyclohexyl Radical->Dimer Dimerization Disproportionation Cyclohexane + Cyclohexene Radical->Disproportionation Disproportionation Solvent_Reaction Cyclohexane + Solvent Radical Radical->Solvent_Reaction H-abstraction from solvent CF3_Source CF3 Source (e.g., Togni's Reagent) CF3_Radical CF3• CF3_Source->CF3_Radical Activation CF3_Radical->Product

Caption: Main and side reaction pathways in the trifluoromethylation of cyclohexanecarboxylic acid.

References

Technical Support Center: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and byproduct formation associated with its synthesis.

Introduction to Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, is often plagued by the formation of stubborn byproducts that can complicate purification and reduce yields. The primary synthetic routes generally involve either the trifluoromethylation of a pre-existing cyclohexane core followed by functional group manipulation, or the construction of the trifluoromethylated ring system. Understanding the mechanisms behind byproduct formation is critical for optimizing reaction conditions and achieving high purity of the desired product. This guide provides practical, field-tested advice to address these challenges head-on.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low yield of this compound with significant formation of a non-polar, highly fluorinated byproduct.

Question: I am synthesizing this compound from cyclohexane-1,1-dicarboxylic acid using sulfur tetrafluoride (SF₄), but my yield is low, and I'm isolating a significant amount of a more volatile, non-polar compound. What is this byproduct and how can I avoid it?

Answer:

The likely byproduct in this case is 1,1-bis(trifluoromethyl)cyclohexane .[1] The reaction of 1,1-dicarboxylic acids with SF₄ proceeds through a stepwise fluorination of the carboxylic acid groups. The desired product, this compound, is formed by the selective fluorination of one carboxylic acid to a trifluoromethyl group, while the other is intended to remain a carboxylic acid. However, if the reaction temperature is too high or the reaction time is too long, both carboxylic acid groups can be converted to trifluoromethyl groups.

Causality and Prevention:

  • Reaction Temperature: The formation of 1,1-bis(trifluoromethyl)cyclohexane is favored at higher temperatures (typically above 120-150°C).[1] To minimize this byproduct, it is crucial to maintain a lower reaction temperature. The selective formation of the mono-trifluoromethylated product is often achieved at temperatures around 30°C.[1]

  • Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to over-fluorination. Careful monitoring of the reaction progress by techniques such as ¹⁹F NMR is recommended to stop the reaction once the desired product is maximized.

  • Stoichiometry of SF₄: While a sufficient amount of SF₄ is needed for the initial trifluoromethylation, a large excess can drive the reaction towards the bis-trifluoromethylated product.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Begin by running the reaction at a lower temperature, for example, 30°C, and slowly increase if the reaction is too slow.

  • Monitor Reaction Progress: Withdraw aliquots from the reaction mixture at regular intervals and analyze by ¹⁹F NMR or GC-MS to determine the ratio of the desired product to the bis-trifluoromethylated byproduct.

  • Control SF₄ Addition: If possible, add the SF₄ in portions rather than all at once to maintain better control over the reaction.

Problem 2: During the workup of the SF₄ reaction, I'm observing an intermediate that is not my desired carboxylic acid.

Question: After reacting cyclohexane-1,1-dicarboxylic acid with SF₄ at a controlled temperature, my initial workup shows a major product that is not the carboxylic acid. What is this intermediate and how do I convert it to the final product?

Answer:

At controlled, lower temperatures, the reaction of a 1,1-dicarboxylic acid with SF₄ can selectively form 1-fluoroformyl-1-(trifluoromethyl)cyclohexane (an acyl fluoride) as the primary product.[1] This intermediate is relatively stable but needs to be hydrolyzed to the desired carboxylic acid.

Conversion to Carboxylic Acid:

The acyl fluoride intermediate can be readily hydrolyzed to the carboxylic acid by treatment with water. Often, this is done in a biphasic system with a mild base to neutralize the HF generated during the hydrolysis.

Experimental Protocol: Hydrolysis of Acyl Fluoride Intermediate

  • After the reaction with SF₄ is complete, carefully vent any residual SF₄.

  • Cautiously quench the reaction mixture by adding it to ice-water with vigorous stirring.

  • Add a mild base, such as sodium bicarbonate solution, portion-wise until the aqueous layer is neutral or slightly basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of 1-2.

  • Extract the acidified aqueous layer with an organic solvent to isolate the this compound.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 3: Incomplete hydrolysis of 1-(trifluoromethyl)cyclohexane-1-carbonitrile, leading to a neutral byproduct.

Question: I'm preparing my target compound by hydrolyzing 1-(trifluoromethyl)cyclohexane-1-carbonitrile under basic conditions. After acidification and extraction, I have a significant amount of a neutral compound that is difficult to separate from my product. What is it?

Answer:

The neutral byproduct is most likely 1-(trifluoromethyl)cyclohexane-1-carboxamide . The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[2][3] If the hydrolysis conditions (e.g., concentration of base, temperature, or reaction time) are insufficient, the reaction can stall at the amide stage.

Causality and Prevention:

  • Reaction Conditions: The hydrolysis of sterically hindered nitriles, especially those with an adjacent trifluoromethyl group, can be sluggish. More forcing conditions, such as higher temperatures (reflux) and longer reaction times, are often necessary to drive the hydrolysis to completion.

  • Choice of Acid/Base: While both acidic and basic conditions can be used for nitrile hydrolysis, strong bases like NaOH or KOH are commonly employed.[2][3] For difficult substrates, a phase-transfer catalyst might be beneficial.

Troubleshooting Protocol:

  • Increase Reaction Temperature and Time: If you observe the amide byproduct, increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction by TLC or LC-MS until the amide is no longer detectable.

  • Use a Co-solvent: Employing a co-solvent like ethanol or methanol with the aqueous base can improve the solubility of the starting nitrile and facilitate the reaction.

  • Stronger Hydrolysis Conditions: If basic hydrolysis is still incomplete, consider acidic hydrolysis by refluxing with a strong acid like concentrated HCl or H₂SO₄.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies include:

  • From Cyclohexane-1,1-dicarboxylic Acid: This involves the selective fluorination of one carboxylic acid group using reagents like sulfur tetrafluoride (SF₄).[1]

  • From Cyclohexanone: This is a two-step process involving the nucleophilic trifluoromethylation of cyclohexanone using a reagent like the Ruppert-Prakash reagent (TMSCF₃) to form 1-(trifluoromethyl)cyclohexan-1-ol, followed by oxidation of the tertiary alcohol to the carboxylic acid.

  • From Cyclohexanecarbonitrile: This route involves the α-trifluoromethylation of the corresponding nitrile anion, followed by hydrolysis of the nitrile to the carboxylic acid.

Q2: When using the Ruppert-Prakash reagent (TMSCF₃) with cyclohexanone, what are the potential side reactions in the first step?

A2: The trifluoromethylation of ketones like cyclohexanone with TMSCF₃ can lead to several side products:

  • Silyl Enol Ether Formation: The trifluoromethyl anion generated can act as a base, deprotonating the α-carbon of the ketone to form a silyl enol ether.

  • Fluoroform (CF₃H) Formation: This occurs when the trifluoromethyl anion is protonated by a proton source in the reaction mixture, such as adventitious water or the α-protons of the ketone.

  • Homologated Addition Products: In some cases, more complex byproducts can form through processes like difluorocyclopropanation of the silyl enol ether intermediate.

Q3: What are the best analytical techniques to identify and quantify byproducts in this synthesis?

A3: A combination of techniques is recommended for a thorough analysis:

  • ¹⁹F NMR Spectroscopy: This is an invaluable tool for identifying and quantifying any fluorine-containing species in your reaction mixture, including the desired product, fluorinated intermediates, and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and intermediates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the progress of the reaction and identifying less volatile components like the amide byproduct from nitrile hydrolysis.

  • ¹H and ¹³C NMR Spectroscopy: Essential for the structural elucidation of the final product and any isolated byproducts.

Data and Protocols

Table 1: Troubleshooting Byproduct Formation
Synthetic RouteCommon ByproductProbable CauseRecommended Solution
From Cyclohexane-1,1-dicarboxylic Acid (with SF₄)1,1-bis(trifluoromethyl)cyclohexaneHigh reaction temperature (>120°C)Maintain reaction temperature around 30°C and monitor progress.[1]
From Cyclohexane-1,1-dicarboxylic Acid (with SF₄)1-fluoroformyl-1-(trifluoromethyl)cyclohexaneIncomplete workupQuench the reaction mixture with water/mild base to hydrolyze the acyl fluoride.[1]
From Cyclohexanecarbonitrile (hydrolysis)1-(trifluoromethyl)cyclohexane-1-carboxamideIncomplete hydrolysisIncrease reaction temperature to reflux, extend reaction time, or use stronger acidic/basic conditions.[2][3]
From Cyclohexanone (with TMSCF₃)Silyl enol etherBasic nature of the trifluoromethyl anionUse aprotic, anhydrous conditions and ensure slow addition of the reagent at low temperature.

Visualizing Reaction Pathways

Diagram 1: Byproduct Formation in the SF₄ Route

Byproduct_Formation_SF4 start Cyclohexane-1,1-dicarboxylic Acid intermediate 1-Fluoroformyl-1-(trifluoromethyl)cyclohexane start->intermediate SF₄, ~30°C byproduct 1,1-bis(Trifluoromethyl)cyclohexane start->byproduct SF₄, >120°C (Over-fluorination) product 1-(Trifluoromethyl)cyclohexane- 1-carboxylic acid intermediate->product H₂O Workup

Caption: Synthetic pathways from cyclohexane-1,1-dicarboxylic acid.

Diagram 2: Troubleshooting Nitrile Hydrolysis

Nitrile_Hydrolysis cluster_troubleshooting Troubleshooting start 1-(Trifluoromethyl)cyclohexane- 1-carbonitrile amide Amide Intermediate (Byproduct if isolated) start->amide Mild H₂O/OH⁻ product Carboxylic Acid Product amide->product Forcing Conditions (Heat, Time) stuck Reaction Stalls Here solution Increase Temp/Time

Caption: Hydrolysis of the nitrile intermediate and troubleshooting steps.

References

Challenges in the scale-up of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, addressing the common challenges encountered during the production and scale-up of this important building block. This resource is structured to offer practical, experience-driven advice to researchers, chemists, and process development professionals.

Introduction: The Synthetic Challenge

This compound is a valuable structural motif in medicinal chemistry and materials science. The introduction of the trifluoromethyl group onto a cyclohexane ring imparts unique properties, including increased lipophilicity and metabolic stability. However, the synthesis of this compound, particularly at scale, presents several challenges related to reagent handling, reaction control, and purification. This guide will walk you through the primary synthetic routes and provide solutions to common problems you may encounter.

Overview of Synthetic Strategies

There are two primary, scalable routes for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale of the reaction, and safety infrastructure.

Synthetic_Routes cluster_0 Route 1: From Cyclohexanone cluster_1 Route 2: From Dicarboxylic Acid A Cyclohexanone B 1-(Trifluoromethyl)cyclohexan-1-ol A->B  TMSCF3 (Ruppert-Prakash Reagent)   C 1-(Trifluoromethyl)cyclohexane-1-carbonitrile B->C  Tosylation & NaCN   D 1-(Trifluoromethyl)cyclohexane- 1-carboxylic acid C->D  Acid/Base Hydrolysis   E Cyclohexane-1,1-dicarboxylic acid F 1-Fluoroformyl-1-(trifluoromethyl)cyclohexane E->F  Sulfur Tetrafluoride (SF4)   F->D  Hydrolysis  

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide

This section is organized by the synthetic routes and their key steps to help you quickly identify and resolve issues.

Route 1: From Cyclohexanone

This route is often preferred for its avoidance of highly toxic gases like SF4.

Step 1: Trifluoromethylation of Cyclohexanone

The addition of a trifluoromethyl group to cyclohexanone is typically achieved using trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent.[1][2]

  • Q1: The reaction is sluggish or shows low conversion to 1-(trifluoromethyl)cyclohexan-1-ol.

    • Possible Cause 1: Inactive Ruppert-Prakash Reagent. The reagent is sensitive to moisture and can degrade over time.

      • Solution: Use freshly opened or distilled TMSCF3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Possible Cause 2: Insufficient Fluoride Initiator. A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is required to activate the TMSCF3.[3]

      • Solution: Use anhydrous TBAF and ensure it is fully dissolved in the reaction solvent before adding the TMSCF3. A typical catalytic loading is 1-5 mol%.

    • Possible Cause 3: Presence of Water. Water will rapidly quench the active trifluoromethyl anion.

      • Solution: Use anhydrous solvents and reagents. Dry the cyclohexanone over molecular sieves if necessary.

  • Q2: A significant amount of the silyl enol ether of cyclohexanone is formed as a byproduct.

    • Possible Cause: The order of addition or temperature control is incorrect, favoring enolization over nucleophilic addition.

      • Solution: Add the TMSCF3 to a solution of cyclohexanone and the fluoride initiator at a low temperature (typically 0 °C or below) to control the exotherm and favor the desired 1,2-addition.[4]

Step 2: Conversion of the Alcohol to the Nitrile

This is a two-part process: activation of the tertiary alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a cyanide salt.

  • Q3: The formation of the tosylate or mesylate is incomplete.

    • Possible Cause: Steric hindrance around the tertiary alcohol makes the reaction slow.

      • Solution: Use a more reactive activating agent like triflic anhydride, or consider a different route for introducing the nitrile, such as a Ritter-type reaction if conditions allow. Ensure an adequate excess of the activating agent and a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) are used.

  • Q4: The yield of the nitrile is low in the substitution step.

    • Possible Cause: Competing elimination (E2) reaction is favored over substitution (SN2) due to the sterically hindered tertiary center.

      • Solution: Use a polar aprotic solvent like DMSO or DMF to favor the SN2 pathway. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can also minimize elimination.

Step 3: Hydrolysis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

This is often the most challenging step in this sequence due to the steric hindrance of the nitrile group.

  • Q5: The hydrolysis is extremely slow, or the reaction stalls at the amide intermediate.

    • Possible Cause: The steric bulk of the trifluoromethyl and cyclohexyl groups hinders the approach of water/hydroxide to the nitrile carbon.

      • Solution 1 (Acid Hydrolysis): Use a strong acid like concentrated sulfuric acid or hydrochloric acid at elevated temperatures (reflux) for an extended period.[5][6] Co-solvents like acetic acid can sometimes improve solubility and aid the reaction.

      • Solution 2 (Base Hydrolysis): Use a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol, and heat to high temperatures (e.g., 150-180 °C).[7][8] Be aware that this may lead to decomposition if not carefully controlled.

  • Q6: Significant decomposition of the product is observed under the harsh hydrolysis conditions.

    • Possible Cause: Prolonged exposure to high temperatures and strong acid/base can cause side reactions.

      • Solution: Carefully monitor the reaction progress (e.g., by TLC or GC-MS) and stop the reaction as soon as the starting material is consumed. Consider using microwave-assisted heating to reduce the reaction time at high temperatures.

Route 2: From Cyclohexane-1,1-dicarboxylic Acid

This route is more direct but requires specialized equipment and stringent safety precautions for handling sulfur tetrafluoride (SF4).

  • Q7: The reaction with SF4 gives a low yield of the desired mono-acid and a significant amount of 1,1-bis(trifluoromethyl)cyclohexane.

    • Possible Cause: The reaction temperature is too high. Higher temperatures favor the complete conversion of both carboxylic acid groups to trifluoromethyl groups.[9]

      • Solution: Maintain a lower reaction temperature (around 30 °C) to favor the formation of the intermediate 1-fluoroformyl-1-(trifluoromethyl)cyclohexane, which can then be hydrolyzed to the desired product.[9] Precise temperature control is critical.

  • Q8: There are concerns about the safe handling of SF4 on a larger scale.

    • Possible Cause: SF4 is a highly toxic and corrosive gas that reacts violently with water to produce HF.[10][11][12][13][14]

      • Solution:

        • Engineering Controls: All work must be conducted in a high-performance fume hood or a glovebox. Use a dedicated gas handling system with appropriate traps for unreacted SF4 and HF.

        • Personal Protective Equipment (PPE): Wear a full-face respirator with an appropriate cartridge, along with acid-resistant gloves and clothing.[11]

        • Emergency Preparedness: Have an emergency response plan in place, including access to calcium gluconate for HF exposure.[12] Ensure all personnel are thoroughly trained in the safe handling of SF4.

Frequently Asked Questions (FAQs)

  • Q: How can I effectively purify the final product, this compound, at scale?

    • A: A pH-dependent extraction is the most effective method.[15][16]

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract the organic solution with an aqueous base (e.g., 1M NaOH or NaHCO3). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

      • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The carboxylic acid will precipitate if it is a solid, or it can be extracted back into an organic solvent.

      • Dry the final organic solution over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Q: What are the primary safety considerations for scaling up this synthesis, regardless of the route?

    • A:

      • Reagent Toxicity: Be aware of the specific hazards of all reagents, especially SF4 (highly toxic gas), cyanide salts (highly toxic solid), and TMSCF3 (moisture-sensitive and can release toxic fumes).

      • Exothermic Reactions: The trifluoromethylation of cyclohexanone and the quenching of strong acids/bases can be highly exothermic. Use controlled addition rates and adequate cooling.

      • Pressure Build-up: When using SF4, the reaction must be conducted in a pressure-rated vessel (e.g., a stainless-steel autoclave). Nitrile hydrolysis can also generate ammonia gas, which can lead to pressure build-up in a closed system.

      • Corrosive Byproducts: Both synthetic routes can generate hydrofluoric acid (HF) or involve the use of strong acids and bases, which are highly corrosive. Ensure all equipment is compatible with the reaction conditions.

  • Q: What analytical methods are recommended for monitoring reaction progress?

    • A:

      • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress, especially for the conversion of starting materials.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the appearance of volatile products and byproducts, such as in the trifluoromethylation step.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can be used for quantitative analysis of reaction mixtures. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl-containing species.

Model Experimental Protocols

Protocol 1: Synthesis via Cyclohexanone and Nitrile Hydrolysis

Step A: Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol [4]

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add cyclohexanone (1.0 eq) followed by a 1M solution of TBAF in THF (0.05 eq).

  • Slowly add trimethyl(trifluoromethyl)silane (1.2 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by GC-MS.

  • Upon completion, quench the reaction with 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. The crude product is often used directly in the next step.

Step B: Synthesis of 1-(Trifluoromethyl)cyclohexane-1-carbonitrile

  • Dissolve the crude alcohol from Step A in dichloromethane.

  • Cool to 0 °C and add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir at room temperature overnight. Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to obtain the crude tosylate.

  • Dissolve the crude tosylate in DMSO. Add sodium cyanide (1.5 eq) and heat to 60-80 °C, monitoring by TLC.

  • After the reaction is complete, pour into water and extract with ethyl acetate. Wash the organic layers thoroughly with water and brine, dry, and concentrate. Purify by column chromatography.

Step C: Hydrolysis to the Carboxylic Acid

  • To a round-bottom flask, add the nitrile from Step B and concentrated sulfuric acid (10-20 volumes).

  • Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by taking small aliquots, quenching with water, extracting, and analyzing by GC-MS.

  • Cool the reaction mixture and carefully pour it over ice.

  • Extract the product with ethyl acetate. Purify using the pH-dependent extraction method described in the FAQs.

Data and Visualization

Troubleshooting Nitrile Hydrolysis

Hydrolysis_Troubleshooting Start Start Hydrolysis (Acid or Base) Monitor Monitor Reaction Progress (TLC, GC-MS) Start->Monitor Check1 Is Starting Material Consumed? Monitor->Check1 Check2 Is Amide the Major Product? Check1->Check2 No Workup Proceed to Workup & Purification Check1->Workup Yes Action1 Increase Temperature and/or Reaction Time Check2->Action1 No Action2 Consider Harsher Conditions (e.g., H2SO4, Microwave) Check2->Action2 Yes Action1->Monitor Action2->Monitor Decomp Decomposition Observed? Workup->Decomp Action3 Lower Temperature and Monitor Closely Decomp->Action3 Yes

Caption: Decision tree for troubleshooting the hydrolysis of the nitrile intermediate.

Comparison of Synthetic Routes
ParameterRoute 1 (from Cyclohexanone)Route 2 (from Dicarboxylic Acid)
Number of Steps 3-4 steps1-2 steps
Key Reagents TMSCF3, NaCN, Strong Acid/BaseSulfur Tetrafluoride (SF4)
Major Safety Hazard Handling of toxic cyanide saltsHandling of highly toxic and corrosive SF4 gas[10][11][12][13][14]
Scalability More amenable to standard equipmentRequires specialized pressure reactors and gas handling
Key Challenge Slow/difficult final hydrolysis stepStringent safety and handling protocols for SF4

References

Technical Support Center: Stability of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound is a key building block that introduces a trifluoromethylated quaternary carbon center, a motif of increasing interest in pharmaceutical design.[2][3] However, the very properties that make the -CF₃ group so valuable can also influence the stability of the molecule under various experimental conditions, especially in acidic environments. This guide will explore the nuances of this stability and provide practical advice for your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

The two primary theoretical degradation pathways for this compound in acidic media are hydrolysis of the trifluoromethyl group and decarboxylation .

  • Hydrolysis of the -CF₃ group: This is considered the more probable degradation pathway under strongly acidic and elevated temperature conditions. The strong electron-withdrawing nature of the fluorine atoms makes the carbon of the trifluoromethyl group susceptible to nucleophilic attack, although the C-F bond is very strong.[1] In a superacidic medium, protonation of a fluorine atom can initiate C-F bond cleavage, leading to a carbocation that can be attacked by water.[4][5] This can ultimately lead to the formation of a carboxylic acid at the position of the original trifluoromethyl group.

  • Decarboxylation: The loss of CO₂ from the carboxylic acid moiety is another potential degradation route. Generally, decarboxylation proceeds through a carbanion intermediate, which would be destabilized by the adjacent electron-withdrawing -CF₃ group. However, under certain oxidative or radical conditions, decarboxylation of aliphatic carboxylic acids can be facilitated.[6][7][8][9] While less likely under typical acidic processing conditions, it's a possibility that should be considered, especially in the presence of oxidizing agents or upon exposure to high energy sources like UV light.

Q2: At what pH and temperature should I be concerned about degradation?

Significant degradation is not expected under mildly acidic conditions (pH 3-6) at room temperature. Concerns should arise under the following conditions:

  • Strongly Acidic Conditions (pH < 2): The risk of hydrolysis of the trifluoromethyl group increases.

  • Elevated Temperatures (> 50 °C): In combination with strong acidity, higher temperatures will significantly accelerate degradation.

It is always recommended to perform a preliminary stability study under your specific experimental conditions if the compound is to be subjected to harsh acidic environments for prolonged periods.

Q3: Are there any specific acids I should avoid when working with this compound?

While the compound is expected to be reasonably stable in the presence of common organic and inorganic acids at moderate concentrations and temperatures, caution is advised with:

  • Superacids (e.g., fuming sulfuric acid, triflic acid): These can promote the hydrolysis of the trifluoromethyl group.[4][10]

  • Oxidizing Acids (e.g., nitric acid): These could potentially initiate oxidative decarboxylation pathways.

For routine pH adjustments, standard acids like hydrochloric acid or phosphoric acid at appropriate concentrations are generally suitable, but their impact should be evaluated if stability issues are observed.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of parent compound over time in acidic solution, with appearance of a more polar peak in HPLC. Hydrolysis of the trifluoromethyl group to a more polar functional group (e.g., carboxylic acid).1. Confirm Degradant Identity: Use LC-MS to identify the mass of the new peak. A mass corresponding to the replacement of -CF₃ with -COOH would support hydrolysis. 2. Mitigate Degradation: - Lower the reaction/storage temperature. - Increase the pH if the experimental conditions allow. - Reduce the exposure time to strongly acidic conditions.
Unexpected gas evolution (effervescence) upon heating in an acidic medium. Decarboxylation leading to the release of CO₂ gas.1. Confirm Gas Identity: If possible and safe, perform a confirmatory test for CO₂ (e.g., bubbling through limewater). 2. Analyze Headspace: Use GC-MS to analyze the headspace of the reaction vessel for CO₂. 3. Identify Byproduct: Analyze the reaction mixture for the decarboxylated product. 4. Adjust Conditions: Avoid excessive heating and the presence of potential radical initiators or strong oxidizing agents.
Inconsistent analytical results (e.g., variable peak areas in HPLC). On-column degradation or instability in the analytical mobile phase.1. Evaluate Mobile Phase pH: Ensure the mobile phase pH is within a stable range for the compound (ideally pH 3-8 for silica-based columns). 2. Use a Milder Mobile Phase: If using a highly acidic mobile phase, consider alternative chromatographic methods or a mobile phase with a less aggressive pH. 3. Cool the Autosampler: Keep samples in the autosampler cooled to minimize degradation during the analytical run.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of this compound.

Objective: To determine the degradation pathway and kinetics under acidic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Stress:

    • In a clean vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Prepare a control sample by diluting the same volume of stock solution with water to the same final concentration.

  • Incubation:

    • Place the acid-stressed sample and the control sample in a water bath or oven set to 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any degradation products.

    • Determine the degradation rate constant if significant degradation is observed.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

This method should be validated for specificity by analyzing the samples from the forced degradation study.

Visualizations

Potential Degradation Pathways

cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_decarboxylation Decarboxylation Pathway Parent 1-(Trifluoromethyl)cyclohexane- 1-carboxylic acid Intermediate1 Difluorocarbocation Intermediate Parent->Intermediate1 H⁺, H₂O (Harsh Conditions) Product2 Trifluoromethylcyclohexane + CO₂ Parent->Product2 Δ, [O] (Less Probable) Product1 1-Carboxycyclohexane- 1-carboxylic acid Intermediate1->Product1 +H₂O

Caption: Potential degradation pathways for this compound under acidic conditions.

Forced Degradation Workflow

Start Prepare Stock Solution (1 mg/mL in MeCN) AcidStress Dilute with 0.1 M HCl (Final Conc. 0.1 mg/mL) Start->AcidStress Control Dilute with Water (Final Conc. 0.1 mg/mL) Start->Control Incubate Incubate at 60°C AcidStress->Incubate Control->Incubate Sample Withdraw Aliquots at Timepoints (0, 2, 4, 8, 24h) Incubate->Sample Neutralize Neutralize with 0.1 M NaOH Sample->Neutralize Analyze Analyze via Stability- Indicating HPLC Neutralize->Analyze End Assess Degradation & Identify Products Analyze->End

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS No. 180918-40-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound in your experimental workflows. The trifluoromethyl group imparts unique electronic and metabolic properties, making this reagent valuable in medicinal chemistry and materials science.[1][2] Understanding its characteristics is paramount for successful and safe experimentation.

This guide is structured to provide immediate answers to common questions and to help you troubleshoot potential issues you may encounter.

Quick Reference Data Table

For your convenience, here is a summary of the key specifications for this compound.

PropertyValueSource(s)
CAS Number 180918-40-5[3][4][5]
Molecular Formula C₈H₁₁F₃O₂[3][4][6]
Molecular Weight 196.17 g/mol [4][5]
Appearance Powder
Melting Point 67-73 °C[7]
GHS Pictogram GHS06 (Skull and Crossbones)[8]
Signal Word Danger[3][8]
Hazard Statement H301: Toxic if swallowed[3][8]
Storage Class 6.1C: Combustible, acute toxic Cat. 3

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage, handling, and properties of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazard is its acute oral toxicity.[3] It is classified under GHS as Acute Toxicity, Oral (Category 3), with the hazard statement H301: Toxic if swallowed.[3] Ingestion can be fatal. It is also an irritant, and contact with eyes and skin should be avoided.[3][9]

Q2: What are the recommended storage conditions for this material?

A2: This compound should be stored at room temperature in a dry, well-ventilated area.[3][8] Keep the container tightly closed to prevent moisture absorption and contamination. It is classified under storage class 6.1C for combustible, acutely toxic materials.

Q3: What personal protective equipment (PPE) is mandatory when handling this powder?

A3: A comprehensive PPE setup is crucial. This includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[3]

  • Hand Protection: Handle with chemically resistant gloves that have been inspected for integrity before use.[3]

  • Respiratory Protection: Use a type P2 (EN 143) respirator cartridge or a NIOSH-approved N95 dust mask, especially when handling larger quantities or when dust generation is likely.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

Q4: How should I properly dispose of this chemical and its containers?

A4: Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations. Do not allow the product to enter drains.[3] Empty containers may retain hazardous residues and should be treated accordingly.

Q5: In which solvents is this compound likely to be soluble?

Q6: What is the chemical stability of this compound?

A6: This compound is stable under recommended storage conditions. However, like other carboxylic acids, it can undergo decarboxylation under certain conditions, such as high heat or in the presence of specific catalysts.[2][10] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent carboxylic acid.

Troubleshooting Guide

This section provides solutions to potential problems that may arise during your experiments.

Issue 1: The compound is difficult to dissolve in my chosen solvent.

  • Causality: The combination of the nonpolar cyclohexyl ring and the polar carboxylic acid and trifluoromethyl groups can lead to challenging solubility profiles. The crystal lattice energy of the solid powder may also be high, requiring more energy to break down.

  • Troubleshooting Steps:

    • Gentle Heating: Warm the solvent gently (e.g., to 30-40 °C) while stirring or sonicating. Be cautious not to exceed the boiling point of the solvent or cause decomposition of the compound.

    • Solvent Screening: If a particular solvent is not effective, try a different one. A small-scale solubility test with a few milligrams of the compound in various solvents (e.g., methanol, DMSO, THF, dichloromethane) can save a significant amount of material.

    • For Aqueous Media: If you need to prepare an aqueous solution, convert the carboxylic acid to its salt. Add a stoichiometric amount of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to your aqueous suspension. The resulting carboxylate salt will have significantly higher water solubility.

Issue 2: I am observing unexpected side products in my reaction.

  • Causality: The trifluoromethyl group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton. In reactions involving bases, deprotonation will be very facile. Under harsh conditions (e.g., high temperatures, strong bases, or certain metal catalysts), decarboxylation can occur, leading to the formation of a trifluoromethylcyclohexane derivative.[2][10]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If you suspect thermal decomposition or decarboxylation, perform the reaction at a lower temperature.

    • Choice of Base: Use a non-nucleophilic, milder base if possible. The choice of base can be critical in preventing unwanted side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions.

    • Analyze Byproducts: Isolate and characterize the unexpected side products using techniques like NMR or Mass Spectrometry. This can provide valuable insight into the undesired reaction pathway. For instance, perfluorocarboxylic acids can undergo complex degradation pathways that do not involve simple one-carbon chain shortening.[10]

Issue 3: The purity of the compound seems lower than expected after storage.

  • Causality: While generally stable, the compound can be hygroscopic. Absorption of water from the atmosphere can lead to a lower apparent purity by weight. Contamination can also occur if proper handling procedures are not followed.

  • Troubleshooting Steps:

    • Proper Storage: Always store the compound in a desiccator or a tightly sealed container in a dry environment.[3]

    • Dry Before Use: If you suspect water absorption, you can dry the material under a high vacuum for several hours before weighing it for a reaction.

    • Verify Purity: Before use in a critical experiment, it is good practice to verify the purity of the starting material by a suitable analytical method, such as NMR or melting point determination.[11]

Experimental Protocols & Workflows

Protocol 1: Safe Handling and Weighing of the Powder

This protocol outlines the essential steps for safely handling the solid form of this compound.

  • Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or on a bench with adequate ventilation.[3]

  • PPE: Don all required PPE: safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves.[3]

  • Weighing:

    • Tare a suitable weighing container on an analytical balance.

    • Carefully open the stock bottle of the compound. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of powder to the weighing container.

    • Close the stock bottle immediately and tightly.

    • Clean the spatula and any surfaces that may have come into contact with the powder.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete.[3]

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

Workflow Diagram: Safe Handling and Storage Decision Tree

This diagram illustrates the decision-making process for the safe handling and storage of this compound.

G start Start: Handling 1-(CF3)cyclohexane-1-carboxylic acid check_ppe Is full PPE worn? (Goggles, Face Shield, Gloves, Lab Coat) start->check_ppe wear_ppe Action: Don all required PPE check_ppe->wear_ppe No check_ventilation Is a fume hood or adequate ventilation available? check_ppe->check_ventilation Yes wear_ppe->check_ventilation use_hood Action: Work in a fume hood check_ventilation->use_hood No weighing Weigh the required amount carefully - Avoid dust generation check_ventilation->weighing Yes use_hood->weighing dissolution Dissolving the compound weighing->dissolution storage Storing the compound weighing->storage end Procedure Complete dissolution->end check_container Is the container tightly sealed? storage->check_container seal_container Action: Seal container tightly check_container->seal_container No storage_location Store at Room Temperature in a dry, designated area check_container->storage_location Yes seal_container->storage_location storage_location->end

Caption: Decision tree for safe handling and storage procedures.

References

Safety precautions for working with 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS No. 180918-40-5). This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound. My goal is to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the safe handling and properties of this compound.

Q1: What are the primary hazards I should be aware of before working with this compound?

A1: this compound is a potent chemical that requires careful handling. Based on its Safety Data Sheet (SDS), the primary hazards are significant.[1][2] It is classified as acutely toxic if swallowed and can cause severe skin and eye irritation or damage.[1][3][4] As a solid powder, inhalation of dust can also lead to respiratory irritation.[1][4]

To facilitate a quick risk assessment, the key hazard information is summarized below.

Hazard CategoryGHS ClassificationSignal WordHazard Statement
Acute Oral Toxicity Category 3DangerH301: Toxic if swallowed[1][2]
Skin Corrosion/Irritation Category 1B / 2Danger / WarningH314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3][4]
Serious Eye Damage/Irritation Category 1 / 2ADanger / WarningH314/H318/H319: Causes severe skin burns and eye damage / Causes serious eye damage / Causes serious eye irritation[1][3][4]
Respiratory Irritation STOT SE 3WarningH335: May cause respiratory irritation[4]
Corrosive to Metals Category 1WarningH290: May be corrosive to metals[3]
Q2: What is the minimum Personal Protective Equipment (PPE) required for handling this solid compound?

A2: Due to the compound's hazardous nature, comprehensive PPE is mandatory. The goal is to create a complete barrier between you and the chemical. Do not handle this compound without the following equipment:

  • Eye and Face Protection : At a minimum, chemical splash goggles are required.[5] Given the risk of serious eye damage, it is highly recommended to use a full-face shield in addition to goggles, especially when handling larger quantities or when dust generation is likely.[1][6]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are suitable choices.[6] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid contaminating your skin.[1] Double-gloving is a prudent measure for enhanced protection.[5]

  • Body Protection : A flame-resistant lab coat should be worn at all times and kept fully fastened.[5] For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection : All handling of the solid compound should occur within a certified chemical fume hood to control dust and potential vapors.[7][8] If engineering controls are insufficient, a NIOSH-approved respirator with a P2 (or equivalent) particulate filter is necessary.[2][9]

Q3: How should I properly store this chemical to ensure stability and safety?

A3: Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations. Store this compound according to these principles:

  • Container : Keep the container tightly closed in a dry, well-ventilated area.[1][3]

  • Temperature : Store at room temperature.[8]

  • Incompatibilities : This compound is a carboxylic acid and should be stored away from bases and strong oxidizing agents.[3][10] Avoid storing in metal cabinets, which can be corroded by acids.[10] Using a secondary containment tray is a good practice to manage potential leaks.

Troubleshooting & Emergency Procedures

This section provides clear, actionable guidance for specific issues you may encounter during your experiments.

Issue 1: Accidental Exposure

Causality: Accidental exposure can occur due to improper PPE usage, spills, or unforeseen reactions. The trifluoromethyl group and the carboxylic acid moiety both contribute to the compound's reactivity and potential to cause harm upon contact.

Troubleshooting Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][11] Seek immediate medical attention.[1]

  • Eye Contact: Do not delay. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][3] Remove contact lenses if present and easy to do.[1] You must seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: If the person is conscious, rinse their mouth thoroughly with water. Do NOT induce vomiting.[3] Call a poison control center or physician immediately for guidance.[1][3]

Issue 2: Small Chemical Spill

Causality: Spills of solid material can happen during weighing or transfer. The primary risks are the generation of airborne dust, leading to inhalation hazards, and contamination of surfaces.

Spill Response Workflow:

SpillResponse

Caption: Workflow for handling a small solid spill.

Detailed Steps:

  • Evacuate and Alert : Alert others in the immediate area and restrict access.[5]

  • Assess and Equip : Before approaching the spill, ensure you are wearing the correct PPE, including respiratory protection.[1]

  • Contain : Do not use water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1]

  • Collect : Carefully sweep up the material and place it into a suitable, clearly labeled, and sealed container for hazardous waste.[1][8] Do not use a standard vacuum cleaner as this can disperse fine particles into the air.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of the collected waste and any contaminated materials (gloves, wipes) as hazardous waste through your institution's environmental health and safety (EHS) office.[1]

Experimental Protocols

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Protocol 1: Weighing and Transfer of Solid Compound

Objective: To safely and accurately weigh the solid compound while minimizing dust generation and exposure risk.

Methodology:

  • Preparation : Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.

  • Tare : Place a clean, appropriate weighing vessel (e.g., weigh boat or vial) on the balance and tare it.

  • Transfer : Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel.

    • Expert Tip : Perform the transfer slowly and close to the surface of the vessel to minimize the creation of airborne dust. Avoid any scooping or dropping actions from a height.[7]

  • Seal : Immediately and securely close the main stock bottle.

  • Dissolution : If the next step is to dissolve the compound, add the solvent to the solid in the weighing vessel slowly to prevent splashing.[7]

  • Decontamination : After use, decontaminate the spatula and any affected surfaces. Dispose of the weigh boat as contaminated solid waste.

  • Final Step : Wash hands thoroughly after completing the task, even after removing gloves.[1]

Protocol 2: Waste Disposal

Objective: To dispose of chemical waste containing this compound in a manner that is safe and compliant with environmental regulations.

Causality: As a fluorinated organic compound, this chemical requires special disposal considerations.[5] Such compounds, often categorized under PFAS-related substances, are persistent in the environment and cannot be disposed of down the drain or in regular trash.[12][13] The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation.[12]

WasteDisposal

Caption: Waste disposal pathway for the compound.

Methodology:

  • Segregation is Key : Do not mix waste streams.[5]

    • Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels, excess solid) must be collected in a dedicated, clearly labeled hazardous solid waste container.[7]

    • Liquid Waste : All solutions containing the compound, including reaction mixtures and solvent rinses, must be collected in a compatible, labeled container for halogenated organic waste.

  • Labeling : Ensure all waste containers are clearly and accurately labeled with the full chemical name: "this compound" and any other components.

  • Disposal : Contact a licensed professional waste disposal service or your institution's EHS department to dispose of the material.[1] The likely method of destruction is high-temperature incineration at a permitted facility, which is necessary to break the strong carbon-fluorine bonds.[12][13]

  • Regulatory Note : Never dispose of this compound down the drain or in general waste.[1] This is critical for environmental protection.

References

Technical Support Center: Purification of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS 180918-40-5). The unique physicochemical properties imparted by the trifluoromethyl group make this compound a valuable building block, but also introduce specific challenges in purification.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of crude this compound in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue with low purity (<85%) containing significant non-acidic impurities. Where do I start?

Answer: The most robust initial purification step for a carboxylic acid contaminated with neutral or basic impurities is an acid-base extraction.[3][4][5] This technique leverages the acidic proton of your target compound to selectively move it between immiscible aqueous and organic phases, leaving many impurities behind.

Causality: The carboxylic acid group is readily deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[5][6] Most organic impurities, lacking an acidic proton, will remain in the organic solvent. Subsequent re-acidification of the aqueous layer protonates the carboxylate, causing the purified carboxylic acid to precipitate or be extracted back into an organic phase.

Recommended Action: Perform a rigorous acid-base extraction. See Protocol 1 for a detailed, step-by-step methodology. The key is to use a weak base like sodium bicarbonate to avoid potential side reactions that a strong base like sodium hydroxide might cause.[3]

Question 2: I performed an acid-base extraction, but my final product fails to crystallize and remains an oil, or the yield is very low.

Answer: This common issue typically points to two culprits: the presence of persistent impurities that inhibit crystal lattice formation or the loss of product during the extraction process.

Causality & Solutions:

  • Inhibitory Impurities: Even after extraction, small amounts of structurally similar neutral impurities or residual solvent can act as "crystal poisons."

    • Action: If the product is an oil, first ensure all solvent is removed under high vacuum. If it still won't solidify, column chromatography is the next logical step to remove these persistent impurities.[7][8] See Protocol 3 for guidance.

  • Incomplete Extraction/Precipitation: The pH of the aqueous layers is critical.

    • Action (Extraction): During the base wash, ensure the pH of the aqueous layer is >8 to guarantee full deprotonation and transfer of your carboxylic acid. Test with pH paper.

    • Action (Precipitation): When re-acidifying the basic aqueous extract, lower the pH to <2 with a strong acid (e.g., 3M HCl) to ensure complete protonation and precipitation of your product. Insufficient acidification is a very common cause of low yield.

  • Emulsion Formation: Vigorous shaking of organic and aqueous layers, especially with basic solutions, can create a stable emulsion, trapping your product in the interfacial layer and leading to poor recovery.

    • Action: If an emulsion forms, add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel and swirl gently.[4] The increased ionic strength of the aqueous phase helps to break the emulsion.

Question 3: My compound is streaking badly on the TLC plate and I'm getting poor recovery from my silica gel column. What's happening?

Answer: The acidic nature of your carboxylic acid is the primary cause. Carboxylic acids can interact strongly with the slightly acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to strong adsorption, band tailing (streaking), and in some cases, irreversible binding or degradation.[7][8]

Causality & Solutions:

  • Strong Acid-Silica Interaction: The polar carboxylic acid group hydrogen-bonds strongly to the silica surface.

    • Action 1 (Recommended): Add a small amount of acetic acid or formic acid (~0.5-1%) to your chromatography eluent (e.g., hexane/ethyl acetate). This modifier protonates the silica surface and the carboxyl group of your product, reducing the strong ionic interactions and leading to sharper peaks and better recovery.

    • Action 2: Consider an alternative stationary phase. Neutral alumina can be effective for purifying acidic compounds.[7]

    • Action 3: For very challenging separations, reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water (often with a trifluoroacetic acid modifier) can be an excellent option.[8]

Frequently Asked Questions (FAQs)

Q1: What is the single best technique for a first-pass purification of this compound? A1: Without question, a carefully performed acid-base extraction is the most efficient first step.[3][4] It is a high-capacity technique that rapidly removes a broad range of non-acidic impurities, often increasing purity from <85% to >95% in a single workflow.

Q2: How do I choose an optimal solvent system for recrystallization? A2: The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold. For this compound, which has moderate polarity, a binary solvent system is often best. Start by screening the solvent systems listed in the table below. See Protocol 2 for the screening methodology.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent System (v/v) Polarity Rationale
Hexane / Ethyl Acetate Low to Medium A classic choice. Dissolve in minimal hot ethyl acetate and add hot hexane until cloudy, then clarify with a drop of ethyl acetate and cool.
Toluene Medium Good for dissolving moderately polar compounds when hot. Often yields high-quality crystals upon slow cooling.
Heptane / Acetone Low to High Similar to hexane/EtOAc, offering different solubility characteristics.

| Water / Ethanol | High | Less likely to be effective due to the lipophilic CF3 and cyclohexane groups, but worth screening if other systems fail. |

Q3: Which analytical methods are best for assessing the final purity? A3: A combination of techniques is essential for a complete picture:

  • ¹H and ¹³C NMR: Confirms the structure and can reveal organic impurities.

  • ¹⁹F NMR: An exceptionally clean technique for fluorinated compounds. A single peak for the CF₃ group is expected. The presence of other fluorine-containing peaks indicates related impurities.

  • LC-MS or GC-MS: Provides accurate mass confirmation and is highly sensitive for detecting trace-level impurities. Liquid chromatography is often preferred for carboxylic acids.[9]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) close to the literature value (67-73 °C) is a strong indicator of high purity.[10][11] A broad or depressed melting point suggests the presence of impurities.

Visualized Workflows and Protocols

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for purifying your crude product, starting from the initial assessment to the final pure compound.

G cluster_recryst Final Purification (Solid) cluster_chrom Alternative Purification (Oil or Impure Solid) start Crude Product (Purity < 95%) extraction Protocol 1: Acid-Base Extraction start->extraction analyze1 Assess Purity (TLC, NMR) Is it a solid? extraction->analyze1 recryst Protocol 2: Recrystallization analyze1->recryst Yes, Solid & Purity > 95% chrom Protocol 3: Column Chromatography analyze1->chrom No, Oily or Purity < 95% analyze2 Assess Final Purity (NMR, LC-MS, MP) recryst->analyze2 pure_solid Pure Solid (Purity > 99%) analyze2->pure_solid analyze3 Assess Fractions (TLC) Combine & Evaporate chrom->analyze3 analyze3->analyze1 Re-assess

Caption: Decision tree for purifying crude product.

Protocol 1: Acid-Base Extraction Workflow

This protocol details the separation of the acidic target compound from neutral or basic organic impurities.

A 1. Dissolve Crude in Organic Solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel A->B C 3. Add aq. NaHCO₃ Shake & Vent B->C D Separate Layers C->D E Organic Layer (Contains Neutral Impurities) - Wash with Brine - Dry (Na₂SO₄) - Discard or Analyze D->E Top Layer F Aqueous Layer (Contains Product as Salt) - Combine all aqueous extracts D->F Bottom Layer G 4. Cool in Ice Bath Acidify to pH < 2 with conc. HCl F->G H 5. Collect Solid by Vacuum Filtration OR Extract with fresh organic solvent G->H I 6. Wash Solid with Cold Water & Dry Pure Product H->I

References

Technical Support Center: Troubleshooting Low Yield in 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose and resolve issues effectively.

The synthesis of fluorinated molecules, while crucial for modern drug discovery, presents unique challenges. The introduction of a trifluoromethyl group onto a quaternary carbon center, as in the target molecule, requires careful control of reagents and conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical literature and practical experience.

Primary Synthetic Pathway Overview

The most common and accessible route to this compound involves the nucleophilic trifluoromethylation of a cyclohexanone derivative. This is typically achieved using the Ruppert-Prakash reagent (TMSCF₃) , followed by hydrolysis of an intermediate nitrile or transformation of a silyl ether. The general workflow is outlined below.

G cluster_0 Phase 1: Trifluoromethylation cluster_1 Phase 2: Hydrolysis & Product Formation A Cyclohexanone Cyanohydrin or other suitable precursor B Ruppert-Prakash Reagent (TMSCF₃) + Fluoride Initiator (e.g., TBAF) C Nucleophilic Attack: Formation of CF₃ Adduct A->C 1. Deprotonation (if needed) B->C 2. CF₃⁻ Generation D Intermediate Adduct (e.g., Trifluoromethylated Nitrile) C->D Workup E Acid or Base Hydrolysis F Final Product: 1-(Trifluoromethyl)cyclohexane- 1-carboxylic acid D->F Vigorous Conditions

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My reaction has stalled. Analysis by TLC or LC-MS shows a significant amount of unreacted starting material. What's wrong?

This is one of the most common issues and typically points to a problem with the initiation or propagation of the trifluoromethylation reaction.

Probable Causes & Solutions:

  • Inactive Ruppert-Prakash Reagent (TMSCF₃): The reagent is sensitive to moisture and can degrade over time. Ensure you are using a fresh bottle or a properly stored aliquot. It is a volatile liquid that should be handled under an inert atmosphere.[1][2]

  • Insufficient or Inactive Initiator: The reaction requires a catalytic amount of a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl anion ([CF₃]⁻).[3]

    • Solution: Use anhydrous TBAF. Commercial TBAF solutions in THF contain water, which can quench the reaction. Consider using solid, anhydrous TBAF or other fluoride sources like CsF.

    • Causality: The catalytic cycle involves the generation of [CF₃]⁻ which attacks the carbonyl (or equivalent electrophile). The resulting alkoxide then reacts with TMSCF₃ to form a silylated product and regenerate the [CF₃]⁻ anion. Water will protonate the highly basic [CF₃]⁻, breaking this cycle.[1]

  • Low Reaction Temperature: While some reactions are run at low temperatures to control selectivity, initiation may require a slightly higher temperature.

    • Solution: Allow the reaction to slowly warm to room temperature after the initial addition at low temperature. Monitor the reaction by TLC/LC-MS to track progress.

  • Inhibition by the Reagent Itself: The mechanism of the Ruppert-Prakash reaction involves the formation of a dormant ate-complex, [(CF₃)₂Si(CH₃)₃]⁻, which can inhibit the reaction. The counter-cation plays a significant role in controlling the reaction rate.[1]

    • Solution: Ensure the stoichiometry is correct. Using a large excess of TMSCF₃ might not necessarily improve the reaction rate and could exacerbate this inhibition.

Q2: I'm observing multiple unexpected spots on my TLC/LC-MS analysis. What are these side products?

The formation of multiple products indicates a loss of selectivity or degradation of reagents/products.

Probable Causes & Solutions:

  • Enolization of the Starting Material: If your starting material is a simple cyclohexanone, the basic conditions generated by the [CF₃]⁻ anion can lead to enolization and subsequent side reactions like aldol condensation.

    • Solution: Use a precursor that is not susceptible to enolization, such as a cyclohexanone cyanohydrin. The trifluoromethylation of cyanohydrins followed by hydrolysis is a robust method.

  • Formation of a Silyl Enol Ether: The intermediate alkoxide can sometimes favor reaction at the silicon center of another TMSCF₃ molecule, leading to byproducts.

    • Solution: Maintain a low temperature during the addition of the Ruppert-Prakash reagent to favor the desired nucleophilic addition.

  • Over-reaction or Decomposition: In an alternative route using sulfur tetrafluoride (SF₄) with 1,1-cyclohexanedicarboxylic acid, the reaction temperature is critical. Too high a temperature can lead to the formation of the gem-bis(trifluoromethyl)cycloalkane instead of the desired mono-acid.[4][5]

    • Solution: Strictly control the reaction temperature. For the synthesis of the carboxylic acid via this route, the reaction should be maintained around 30°C to form the intermediate fluoroformyl derivative, which is then hydrolyzed.[4]

G cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture (TLC, LC-MS, ¹⁹F NMR) Start->CheckTLC SM_Present SM_Present CheckTLC->SM_Present Is Starting Material Present? Side_Products Side_Products CheckTLC->Side_Products Are Multiple Byproducts Present? No_Product No_Product CheckTLC->No_Product Is Product Present in Crude Mixture? SM_Solution Cause: Initiation Failure - Check Reagent Quality - Verify Initiator Activity - Adjust Temperature SM_Present->SM_Solution YES Side_Prod_Solution Cause: Lack of Selectivity - Check for Enolization - Lower Reaction Temp - Use Different Precursor Side_Products->Side_Prod_Solution YES Workup_Loss Cause: Workup/Purification Loss - Optimize Extraction pH - Check Purification Method No_Product->Workup_Loss NO

Caption: A decision tree for troubleshooting low yield issues.

Q3: My crude yield after aqueous workup and extraction is very low, even though the reaction appeared to go to completion. Where is my product?

Loss of product during workup is common for carboxylic acids, which have pH-dependent solubility.

Probable Causes & Solutions:

  • Improper pH during Extraction: this compound is an acid. To extract it into an organic layer, the aqueous layer must be strongly acidified to protonate the carboxylate anion.

    • Solution: During the workup, acidify the aqueous layer to a pH of 1-2 with concentrated HCl or H₂SO₄ before extracting with an organic solvent like ethyl acetate or dichloromethane. Confirm the pH with pH paper.

  • Emulsion Formation: The presence of salts and other byproducts can lead to the formation of a stable emulsion during extraction, trapping your product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.

  • Product Solubility: While the trifluoromethyl group increases lipophilicity, the carboxylic acid moiety imparts water solubility, especially in its salt form (carboxylate).

    • Solution: Perform multiple extractions (e.g., 3x with your chosen organic solvent) from the acidified aqueous layer to ensure complete recovery of the product.

Q4: The final isolated yield after purification is poor. What are the best practices for purifying this compound?

Purification can be a significant source of yield loss if the incorrect method is chosen.

Probable Causes & Solutions:

  • Inappropriate Purification Method: The product is a solid with a reported melting point of 67-73 °C. This makes it a good candidate for recrystallization. Column chromatography can lead to losses if the compound streaks on silica gel.

    • Solution: Attempt recrystallization first. A solvent system like hexanes/ethyl acetate or toluene would be a good starting point. If chromatography is necessary, consider using a silica gel plug pre-treated with a small amount of acid, or use a less polar eluent system to minimize interaction with the silica.

  • Acid-Base Extraction for Purification: A highly effective method for purifying carboxylic acids is to use their pH-dependent solubility.[6]

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract this solution with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Separate the layers, then re-acidify the aqueous layer to pH 1-2 with concentrated HCl. The pure product should precipitate out or can be extracted back into an organic solvent.[6]

Problem Probable Cause Recommended Solution Reference
Reaction Stalls Inactive initiator or reagentUse fresh, anhydrous reagents and initiator (e.g., solid TBAF).[7],[3]
Multiple Byproducts Enolization of starting materialUse a non-enolizable precursor like a cyanohydrin.[8]
Loss During Workup Incorrect pH for extractionAcidify aqueous layer to pH 1-2 before organic extraction.[6]
Low Yield After Column Product streaking on silicaPurify via recrystallization or an acid-base extraction.[6],

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the Ruppert-Prakash reagent (TMSCF₃)?

Extremely critical. The reagent's effectiveness relies on the lability of the Si-CF₃ bond, which is readily cleaved by a nucleophilic initiator.[9] However, it is also sensitive to moisture and protic sources, which can lead to decomposition and the formation of fluoroform (CHF₃) gas. Always use a fresh bottle or a properly stored aliquot under an inert atmosphere (Nitrogen or Argon).

Q2: What are the best practices for setting up this reaction under anhydrous conditions?

  • Glassware: Oven-dry all glassware (at >120°C for at least 4 hours) or flame-dry under vacuum and allow to cool under an inert atmosphere.

  • Solvents: Use anhydrous solvents, typically purchased dry or distilled from an appropriate drying agent. Anhydrous THF is a common solvent for this reaction.[8]

  • Reagents: Use anhydrous initiators (e.g., solid TBAF or CsF). Handle all reagents under an inert atmosphere using syringe and cannula techniques.

Q3: How should I properly quench the reaction?

The reaction should be quenched carefully at a low temperature (e.g., 0°C). A common method is to slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching with pure water, especially if unreacted TMSCF₃ is present, as this can be highly exothermic.

Q4: Are there alternative synthetic routes I should consider if this one fails?

Yes. One notable alternative is the reaction of 1,1-cyclohexanedicarboxylic acid with sulfur tetrafluoride (SF₄).[4] This method avoids the use of organosilicon reagents but requires handling of SF₄, which is a toxic and corrosive gas. The reaction conditions must be carefully controlled to favor the formation of the mono-acid over the bis-trifluoromethylated byproduct.[4][5] Another approach involves the direct conversion of carboxylic acids to trifluoromethyl ketones, which might be adapted for this synthesis.[10][11]

References

Technical Support Center: Moisture Sensitivity of Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by moisture in trifluoromethylation reactions. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental protocols, ensuring your success in synthesizing these critical molecules.

Troubleshooting Guide

This section addresses specific problems you might encounter during your trifluoromethylation experiments, with a focus on moisture-related issues.

Q1: My trifluoromethylation reaction failed completely or has a very low yield. What are the likely causes related to moisture?

A1: A low or zero yield in a trifluoromethylation reaction is a common problem, often directly linked to the presence of water, which can decompose the reagents or interfere with the catalytic cycle.[1] Here’s a systematic approach to diagnosing and solving the issue:

  • Reagent Integrity: Trifluoromethylating reagents are frequently sensitive to air and moisture.[1] Ensure your reagent is from a fresh batch and has been stored under the recommended anhydrous and inert conditions.[2] For instance, the Ruppert-Prakash reagent (TMSCF₃) can react with trace amounts of water, leading to the formation of fluoroform.[3]

  • Anhydrous Reaction Conditions: The presence of water in your reaction solvent or adsorbed on your glassware is a primary culprit. Laboratory glassware has a thin film of adsorbed moisture that must be removed by oven-drying or flame-drying under vacuum.[4][5] Solvents must be rigorously dried before use.[6][7]

  • Inert Atmosphere: Many trifluoromethylation reactions require a strictly inert atmosphere (e.g., nitrogen or argon) to prevent both moisture and oxygen from interfering.[8][9] Ensure your inert gas setup is functioning correctly and that all transfers of reagents are performed under a positive pressure of inert gas.[10]

Workflow for Troubleshooting Low Yields

cluster_solutions Potential Solutions A Low Yield Observed B Check Reagent Quality (Freshness, Storage) A->B Start Here C Verify Anhydrous Conditions B->C Reagent OK S1 Use a fresh bottle of reagent B->S1 Degraded? D Ensure Proper Inert Atmosphere Technique C->D Conditions Dry S2 Re-dry solvents and glassware C->S2 Moisture? E Optimize Reaction Parameters (Temperature, Concentration) D->E Technique Sound S3 Check for leaks in inert gas setup D->S3 Leak? F Successful Reaction E->F Parameters Optimized S4 Perform a small-scale test reaction E->S4 Suboptimal?

Caption: Troubleshooting workflow for low-yield trifluoromethylation reactions.

Q2: I'm using a nucleophilic trifluoromethylation reagent like Ruppert-Prakash (TMSCF₃) and my reaction is not working. Why is moisture a particular problem here?

A2: Nucleophilic trifluoromethylation using TMSCF₃ requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[8][11] This process generates the reactive trifluoromethide anion ([CF₃]⁻) or a related hypervalent silicon species.[8] Moisture can interfere in several ways:

  • Reaction with the Reagent: TMSCF₃ reacts with water, especially in the presence of a fluoride catalyst, to produce fluoroform (CHF₃), a gaseous byproduct.[3] This depletes your active reagent.

  • Protonation of the Trifluoromethide Anion: The trifluoromethide anion is a strong base and will be readily protonated by any available protic source, including water, to form fluoroform.[12] This quenches the reactive species before it can add to your substrate.

  • Inhibition of the Catalyst: Some fluoride sources used as catalysts are themselves hygroscopic and their activity can be diminished by water.

To mitigate these issues, ensure that your solvent is anhydrous, your glassware is properly dried, and your fluoride source has been stored in a desiccator.[4][8]

Q3: My electrophilic trifluoromethylation using a Togni or Umemoto reagent is giving poor results. I thought these were more stable?

A3: While it's true that many modern electrophilic trifluoromethylating reagents, like those developed by Togni and Umemoto, are shelf-stable solids, they are not immune to the effects of moisture, especially under reaction conditions.[2][13]

  • Togni Reagents: These hypervalent iodine compounds can be sensitive to moisture and light.[2] Decomposition can occur, reducing the effective concentration of your reagent. It is crucial to use a fresh batch and store it under dark, anhydrous conditions.[2] While some reactions can be performed in the presence of water, this is highly substrate and condition-dependent.

  • Umemoto Reagents: These are sulfonium salts that act as electrophilic CF₃ donors.[13][14] While generally stable, their reactivity can be influenced by the reaction environment. Some are described as non-hygroscopic, but it is still best practice to handle them in a dry environment to ensure reproducibility.[15]

In both cases, even if the reagent itself is relatively stable, many of the substrates and bases used in these reactions are moisture-sensitive. For example, if you are generating a nucleophile in situ (like an enolate), any water present will quench it.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my trifluoromethylation reagent has decomposed due to moisture?

A1: Visual inspection can sometimes be revealing, although not always definitive. Clumping of a powdered reagent that should be free-flowing is a sign of moisture absorption. For liquid reagents like TMSCF₃, decomposition is harder to detect visually. The most reliable method is to run a small-scale control reaction with a known, reactive substrate. If this control fails, it's a strong indication that your reagent has degraded.

Q2: What are the best practices for storing moisture-sensitive trifluoromethylation reagents?

A2: Proper storage is critical. Solid reagents should be stored in a desiccator, preferably in a light-proof container. For highly sensitive reagents, storage in a glovebox is ideal. Liquid reagents like TMSCF₃ are often supplied in bottles with a Sure/Seal™ septum cap, which allows for the removal of the reagent via syringe under an inert atmosphere without exposing the bulk material to air.[4][5]

Q3: How dry do my solvents need to be?

A3: As dry as possible. For most trifluoromethylation reactions, a water content of <50 ppm is recommended. Solvents can be dried using various methods, such as distillation from a drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or by passing them through a column of activated alumina.[6][7] Molecular sieves (3Å or 4Å) are also effective for drying many common solvents.[16][17]

Q4: Can I run a trifluoromethylation reaction open to the air?

A4: While some robust radical trifluoromethylation methods have been developed that can be performed in water or open to the air, these are specific exceptions.[18] For the vast majority of nucleophilic and electrophilic trifluoromethylation reactions, a dry, inert atmosphere is essential for good yields and reproducibility.[19]

Summary of Reagent Moisture Sensitivity

Reagent TypeCommon ExamplesMoisture SensitivityReaction with WaterRecommended Handling
Nucleophilic Ruppert-Prakash (TMSCF₃)[20]HighDecomposes to form fluoroform (CHF₃) and siloxanes, especially with a fluoride catalyst.[3]Handle under inert atmosphere. Use anhydrous solvents and oven-dried glassware.[4][8]
Electrophilic Togni Reagents[21]Moderate to HighCan decompose in the presence of moisture, especially at elevated temperatures.[2]Store in a dark, dry place. Use under an inert atmosphere for best results.[2]
Electrophilic Umemoto Reagents[13][14]ModerateGenerally stable crystalline solids, some non-hygroscopic.[15] However, reaction intermediates are often moisture-sensitive.Store in a desiccator. While some are robust, anhydrous technique is recommended for reproducibility.[14]
Radical Precursor Langlois' Reagent (NaSO₂CF₃)[22][23]Low to ModerateRelatively stable in water, and some reactions are even performed in aqueous media.[18][23]Can often be handled in air, but check specific protocol. Anhydrous conditions may be required depending on the substrate and other reagents.

Key Experimental Protocols

Protocol 1: Drying Glassware
  • Clean the glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone to facilitate drying.

  • Place the glassware in an oven at >120 °C for at least 4 hours, or ideally, overnight.[4][5]

  • Assemble the hot glassware quickly while flushing with a stream of dry nitrogen or argon. This prevents atmospheric moisture from re-adsorbing on the cool surfaces.[4][9]

  • Alternatively, for a quick setup, assemble the apparatus cold, and then heat all surfaces with a heat gun under a high vacuum. Allow the glassware to cool back to room temperature under a static vacuum, then backfill with inert gas. Repeat this "evacuate-refill" cycle three times.[10]

Protocol 2: Drying Tetrahydrofuran (THF)
  • Pre-drying: Allow the THF to stand over activated 3Å or 4Å molecular sieves for at least 24 hours.[16][24]

  • Distillation (for ultimate dryness): Set up a distillation apparatus under a nitrogen atmosphere. To a flask of pre-dried THF, add sodium wire or chunks and a small amount of benzophenone as an indicator.

  • Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous. This is the sodium benzophenone ketyl radical anion.

  • Distill the required amount of dry THF directly into the reaction flask or a storage vessel under an inert atmosphere.[6]

Protocol 3: Setting Up a Reaction Under Inert Atmosphere

This protocol uses a Schlenk line, a common apparatus for handling air-sensitive reagents.[10]

  • Assemble your oven-dried glassware (e.g., a three-necked flask with a condenser, dropping funnel, and septum) and connect it to the Schlenk line via flexible tubing.

  • Perform at least three "evacuate-refill" cycles on the entire apparatus to remove atmospheric gases. To do this, carefully open the flask to the vacuum manifold to evacuate the air, then close the vacuum tap and open the inert gas tap to refill with nitrogen or argon.[10]

  • Add your solid reagents to the flask under a positive flow of inert gas.

  • Add anhydrous solvents via a cannula or a dry syringe through a rubber septum.[10][25]

  • Maintain a positive pressure of inert gas throughout the reaction, which can be visualized with an oil bubbler attached to the gas outlet of the Schlenk line.

Standard Schlenk Line Setup

cluster_manifold Dual Manifold (Schlenk Line) cluster_flask Reaction Apparatus Inert Gas In Inert Gas In Gas Manifold Gas Manifold Inert Gas In->Gas Manifold Tap 3-Way Tap Gas Manifold->Tap N2 / Ar Bubbler Oil Bubbler Gas Manifold->Bubbler Pressure Outlet Vacuum Pump Vacuum Pump Vacuum Manifold Vacuum Manifold Vacuum Pump->Vacuum Manifold Vacuum Manifold->Tap Vac Flask Reaction Flask Septum Septum Flask->Septum Condenser Condenser Flask->Condenser Tap->Flask

Caption: A schematic of a standard Schlenk line setup for inert atmosphere reactions.

References

Technical Support Center: Catalyst Selection for 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the critical role of catalyst selection and reaction optimization to ensure successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound and its derivatives can be approached through several methodologies. A prevalent strategy involves the trifluoromethylation of a suitable cyclohexane precursor followed by carboxylation, or vice-versa. One documented method involves the reaction of 1,1-cycloalkanedicarboxylic acids with sulfur tetrafluoride (SF₄). Depending on the reaction temperature, this can yield either 1,1-bis(trifluoromethyl)cycloalkanes or 1-fluoroformyl-1-(trifluoromethyl)cycloalkanes, the latter of which can be hydrolyzed to the desired carboxylic acid.[1] Another approach is the bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles, followed by oxidative decyanation to yield the carboxylate.[2][3][4][5][6]

Q2: I'm experiencing low yields in my trifluoromethylation step. What are the first things I should check?

A2: Low yields in trifluoromethylation reactions are a common challenge and can often be traced back to a few key factors:

  • Reagent Quality: Ensure your trifluoromethylating reagent is fresh and has been stored correctly, as many are sensitive to air and moisture.[7]

  • Reaction Conditions: Small deviations in temperature, reaction time, or solvent can significantly impact yield.[7] A systematic optimization of these parameters is often necessary.

  • Substrate Reactivity: The electronic properties of your starting material are crucial. Electron-rich or deficient substrates may necessitate different conditions or reagents.[7]

Q3: What role does a phase-transfer catalyst play in related syntheses, and could it be applicable here?

A3: Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous phase containing an inorganic reagent and an organic phase with the substrate.[8][9][10][11] The catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase to the other where the reaction occurs.[9][11] For instance, in the generation of carbanions using a concentrated aqueous base for reaction in an organic solvent, a phase-transfer catalyst is essential.[8] While not always directly employed in every published route for the target molecule, the principles of PTC could be adapted, for example, in a carboxylation step involving a biphasic system.

Q4: Are there specific catalysts known to be problematic or lead to significant side products in this type of synthesis?

A4: Catalyst choice is critical. For instance, in photocatalytic trifluoromethylation, some systems using TiO₂ have suffered from catalyst deactivation due to metallic silver deposition when using Ag-based CF₃ sources.[12] In other cases, the choice of co-reagents can lead to undesired side reactions. For example, using trichloroisocyanuric acid (TCCA) with electron-rich phenols can lead to chlorination.[13] Careful selection based on the specific trifluoromethylating agent and substrate is paramount.

Troubleshooting Guide: Catalyst and Reaction Optimization

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on catalyst selection and performance.

Issue 1: Inefficient Trifluoromethylation of the Cyclohexane Ring
Symptoms:
  • Low conversion of starting material.

  • Formation of mono-trifluoromethylated intermediates when bis-trifluoromethylation is desired.[4]

  • Complex mixture of unidentified byproducts.

Troubleshooting Workflow:

start Low Trifluoromethylation Efficiency reagent Verify Reagent & Substrate Purity start->reagent conditions Optimize Reaction Conditions reagent->conditions If purity is confirmed solvent Screen Solvents conditions->solvent temp_time Adjust Temperature & Time conditions->temp_time base Select Appropriate Base conditions->base catalyst Re-evaluate Catalyst System success Improved Yield catalyst->success Successful Optimization solvent->catalyst If no improvement temp_time->catalyst If no improvement base->catalyst If no improvement

Caption: Troubleshooting workflow for low trifluoromethylation efficiency.

Detailed Analysis and Solutions:
  • Step 1: Verify Reagent and Substrate Purity

    • Rationale: Trifluoromethylating agents can degrade over time, especially with exposure to moisture or air.[7] Impurities in the substrate can also interfere with the reaction.

    • Action: Use a fresh, unopened bottle of the trifluoromethylating reagent if possible. Confirm the purity of your starting material via NMR or another appropriate analytical technique.

  • Step 2: Optimize Reaction Conditions

    • Rationale: The efficiency of trifluoromethylation is highly sensitive to reaction parameters.

    • Temperature and Time: Some reactions require precise temperature control. A reaction that is too slow at a lower temperature may lead to decomposition at a higher one. Monitor the reaction progress over time to determine the optimal duration.

    • Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Screen a range of aprotic solvents of varying polarity.

    • Base Selection: If a base is required, its strength and nature are critical. For instance, in the bis-trifluoromethylation of alkylidenemalononitriles, potassium carbonate has been used effectively.[4]

  • Step 3: Re-evaluate the Catalyst System

    • Rationale: The catalyst is central to the reaction's success. If initial attempts with a standard catalyst fail, a different catalytic system may be required.

    • For Radical Trifluoromethylation: Copper and photoredox catalysts (e.g., Iridium or Ruthenium complexes) are commonly used to generate CF₃ radicals.[14][15] If one class is ineffective, consider switching to another. For example, cobalt-based photocatalysts have also been developed for C-H trifluoromethylation.[16]

    • For Nucleophilic Trifluoromethylation: Reagents like TMSCF₃ (Ruppert-Prakash reagent) often require a fluoride source or a suitable initiator to generate the trifluoromethyl anion.[13][17] The choice of this initiator is a key catalytic parameter.

    • Catalyst Deactivation: Be aware of potential catalyst deactivation pathways. For example, some photocatalytic systems can be prone to deactivation, which might be mitigated by using excess catalyst or additives.[12][18]

Issue 2: Poor Selectivity and Formation of Side Products
Symptoms:
  • Formation of regioisomers.

  • Unwanted side reactions such as fluorination or chlorination.[13]

  • Decomposition of the starting material or product.

Troubleshooting Decision Tree:

start Poor Selectivity / Side Products regio Regioisomer Formation start->regio side_react Other Side Reactions start->side_react temp Lower Reaction Temperature regio->temp additives Use Directing Groups or Additives regio->additives reagent_source Identify Source of Side Reaction side_react->reagent_source reagent_type Change Trifluoromethylating Reagent temp->reagent_type If ineffective success Improved Selectivity reagent_type->success additives->reagent_type If ineffective replace_reagent Replace Offending Reagent reagent_source->replace_reagent replace_reagent->success

Caption: Decision tree for addressing poor selectivity and side products.

Detailed Analysis and Solutions:
  • Addressing Regioisomer Formation:

    • Rationale: Radical trifluoromethylation of aromatic or heteroaromatic systems can often lead to a mixture of isomers due to the high reactivity of the CF₃ radical.[19] While the cyclohexane ring is aliphatic, similar principles of selectivity apply to different C-H bonds.

    • Action:

      • Lowering Temperature: Reducing the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.

      • Steric Hindrance and Directing Groups: The inherent structure of the substrate will influence the site of trifluoromethylation. In some cases, additives like cyclodextrins have been used to sterically block certain positions and improve regioselectivity in aromatic systems.[19] While not a direct catalyst, this concept of controlling the reaction environment is crucial.

  • Preventing Unwanted Side Reactions:

    • Rationale: The reagents used in trifluoromethylation can sometimes participate in unintended reactions.

    • Action:

      • Identify the Source: If you observe side products like chlorination, examine your reagents. For instance, TCCA is a known source of electrophilic chlorine.[13]

      • Substitute the Reagent: Replace the problematic reagent with a more benign alternative. In the case of TCCA-induced chlorination, N-fluorosulfonimide (NFSI) can be a suitable substitute.[13]

Experimental Protocols

Protocol 1: General Procedure for Bis-Trifluoromethylation of a Cyclohexanone-Derived Alkylidenemalononitrile

This protocol is adapted from methodologies described for the synthesis of 1,3-bis-trifluoromethylated (hetero)cyclohexane carboxylates.[4][6]

  • To a solution of the cyclohexanone-derived alkylidenemalononitrile (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add Togni's reagent II (2.0 equiv) to the mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the bis-trifluoromethylated intermediate.

Protocol 2: Hydrolysis of a Trifluoromethyl Group to a Carboxylic Acid

This is a general representation of a hydrolysis step that could be applied to a precursor to obtain the final product, based on the known conversion of trifluoromethyl groups to carboxylic acids under harsh acidic conditions.[20][21]

  • Caution: This procedure uses highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the trifluoromethyl-containing substrate in a mixture of boric acid and concentrated sulfuric acid at 0 °C.

  • Slowly add fuming sulfuric acid (oleum) while maintaining the low temperature and stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by taking aliquots and analyzing via ³¹P NMR (if applicable for phosphine derivatives) or another suitable technique.[20]

  • Carefully quench the reaction by pouring it onto ice.

  • Adjust the pH of the aqueous solution to be basic (e.g., pH > 10) with a strong base like NaOH to deprotonate the carboxylic acid.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts.

  • Acidify the aqueous layer to a low pH (e.g., pH < 2) with a strong acid like HCl to protonate the carboxylic acid product, which may precipitate or be extracted.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify as necessary.

Catalyst and Condition Summary Table

The table below summarizes typical conditions and catalysts for relevant trifluoromethylation reactions. Note that optimal conditions will be substrate-dependent.

Reaction TypeTrifluoromethyl SourceCatalyst/InitiatorBase/AdditiveSolventTemp. (°C)Reference
Radical Bis-TrifluoromethylationTogni's Reagent II-K₂CO₃AcetonitrileRT[4]
Photocatalytic C-H TrifluoromethylationUmemoto's ReagentCobalt Complex-AcetonitrileRT[16]
Nucleophilic TrifluoromethylationTMSCF₃Fluoride Source (e.g., TBAF)-THF0 - RT[13][17]
Copper-Catalyzed TrifluoromethylationCF₃SO₂NaCu(OTf)₂tBuOOHH₂ORT[19]

References

Validation & Comparative

A Comparative Guide to 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid and Cyclohexanecarboxylic acid: Physicochemical and Pharmacokinetic Implications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of molecular scaffolds and substituents is a cornerstone of modern medicinal chemistry. The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a powerful strategy to modulate the physicochemical properties and pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth, objective comparison of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid and its non-fluorinated analog, cyclohexanecarboxylic acid, supported by experimental data and established scientific principles.

Introduction: The Impact of Trifluoromethylation

The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or a chlorine atom, but its influence extends far beyond simple steric replacement.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's acidity, metabolic stability, and membrane permeability, all of which are critical determinants of a drug's efficacy and safety profile.[2] This guide will dissect these effects through a direct comparison of the two titular compounds, providing a framework for understanding and predicting the impact of this crucial functional group.

Comparative Physicochemical Properties

The introduction of a trifluoromethyl group at the alpha-position to the carboxylic acid on a cyclohexane ring results in significant shifts in key physicochemical parameters. The following table summarizes the available experimental and predicted data for both molecules.

PropertyCyclohexanecarboxylic acidThis compoundRationale for Change
Molecular Formula C₇H₁₂O₂C₈H₁₁F₃O₂Addition of a CF₃ group and removal of a hydrogen atom.
Molecular Weight 128.17 g/mol 196.17 g/mol [3]The three fluorine atoms and one carbon atom significantly increase the molecular mass.
Melting Point (°C) 29-31[4]67-73[1]The increased polarity and potential for intermolecular interactions due to the CF₃ group lead to a higher melting point.
pKa ~4.9Predicted to be lowerThe strong electron-withdrawing inductive effect of the CF₃ group stabilizes the carboxylate anion, increasing acidity and thus lowering the pKa.[5]
logP 1.962.8 (Predicted)[6]The trifluoromethyl group is highly lipophilic, significantly increasing the compound's preference for a non-polar environment.[1]
Solubility in Water 2.01 g/L at 15°C[4]Expected to be lowerThe significant increase in lipophilicity (logP) generally leads to a decrease in aqueous solubility.

The Science Behind the Shift: A Deeper Dive

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The trifluoromethyl group, with its three highly electronegative fluorine atoms, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, delocalizing and stabilizing the negative charge.[5] A more stable conjugate base corresponds to a stronger acid, and consequently, a lower pKa value.

G cluster_0 Cyclohexanecarboxylic acid Dissociation cluster_1 This compound Dissociation A Cyclohexanecarboxylic Acid B Cyclohexanecarboxylate Anion (Less Stable) A->B Higher pKa C H+ A->C D 1-(CF3)-Cyclohexanecarboxylic Acid E 1-(CF3)-Cyclohexanecarboxylate Anion (More Stable due to -I effect of CF3) D->E Lower pKa F H+ D->F

Figure 1: Impact of the trifluoromethyl group on the acidity of cyclohexanecarboxylic acid.

Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for drug absorption, distribution, and membrane permeability. The trifluoromethyl group is known to be significantly more lipophilic than a methyl group.[1] This increased lipophilicity for this compound, as indicated by its higher predicted logP value, suggests enhanced partitioning into lipid bilayers and potentially improved cell membrane permeability.[7] However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for determining the key physicochemical properties discussed.

Experimental Determination of pKa via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and reliable method.[8][9]

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Cyclohexanecarboxylic acid or this compound

  • Deionized water (carbonate-free)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

Procedure:

  • Solution Preparation:

    • Prepare a ~0.01 M solution of the carboxylic acid in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol can be used, though this will yield an apparent pKa (pKaapp).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup:

    • Place a known volume (e.g., 50 mL) of the carboxylic acid solution into the beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Begin stirring at a moderate, constant rate.

  • Titration:

    • Record the initial pH of the solution.

    • Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, decrease the increment size to accurately capture the equivalence point.

    • Continue the titration until the pH has plateaued, several pH units beyond the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of this curve corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

G A Prepare ~0.01 M Acid Solution with constant ionic strength C Titrate with standardized NaOH in small increments A->C B Calibrate pH meter B->C D Record pH and Volume of NaOH added C->D Repeat until pH plateaus E Plot pH vs. Volume of NaOH D->E F Determine Equivalence Point (steepest inflection) E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Figure 2: Workflow for the experimental determination of pKa via potentiometric titration.

Experimental Determination of logP via the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[10]

Materials:

  • Separatory funnels

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • The carboxylic acid to be tested

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • Vortex mixer or shaker

Procedure:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and water in a large separatory funnel and shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely and collect each phase.

  • Partitioning:

    • Accurately weigh a small amount of the carboxylic acid and dissolve it in the water-saturated n-octanol to create a stock solution of known concentration.

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the octanol-saturated water (e.g., a 1:1 volume ratio).

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the solute between the two phases to reach equilibrium.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Phase Separation and Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the carboxylic acid in each phase using an appropriate analytical technique (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC). A calibration curve for the analyte in each phase will be required.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 1,1-cyclohexanedicarboxylic acid with sulfur tetrafluoride (SF₄), followed by hydrolysis.[11]

Reaction Scheme:

1,1-Cyclohexanedicarboxylic acid + SF₄ → 1-Fluoroformyl-1-(trifluoromethyl)cyclohexane → this compound

Experimental Outline:

  • Fluorination: In a suitable pressure reactor, 1,1-cyclohexanedicarboxylic acid is reacted with sulfur tetrafluoride (SF₄) at a controlled temperature (e.g., 30°C). This reaction selectively converts one of the carboxylic acid groups into a trifluoromethyl group and the other into an acyl fluoride.

  • Hydrolysis: The resulting 1-fluoroformyl-1-(trifluoromethyl)cyclohexane is then carefully hydrolyzed, for instance, with water or a dilute base, to convert the acyl fluoride to the carboxylic acid.

  • Purification: The final product, this compound, can be purified by standard techniques such as recrystallization or column chromatography.

Conclusion for the Practicing Scientist

The substitution of a hydrogen atom with a trifluoromethyl group on the cyclohexanecarboxylic acid scaffold induces significant and predictable changes in its physicochemical properties. The resulting this compound is a more acidic and substantially more lipophilic molecule. These modifications have profound implications for drug development. The increased acidity can alter ionization at physiological pH, affecting receptor interactions and solubility. The enhanced lipophilicity can improve membrane permeability and metabolic stability but may also decrease aqueous solubility. A thorough understanding of these structure-property relationships, grounded in reliable experimental data, is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

The Trifluoromethyl Group: A Potent Acidity Enhancer for Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug design, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is paramount. Among the various substituents employed, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's electronic character, lipophilicity, and metabolic stability. This guide provides a comprehensive comparison of the acidity, as measured by the pKa value, of cyclohexanecarboxylic acid and its trifluoromethyl-substituted analogue. We will delve into the underlying electronic effects, the influence of stereochemistry, and provide a detailed experimental protocol for pKa determination.

Acidity Comparison: A Tale of Inductive Effects

The acidity of a carboxylic acid is a measure of its propensity to donate a proton, a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This is quantified by the pKa value, where a lower pKa indicates a stronger acid.

The introduction of a trifluoromethyl group onto the cyclohexane ring of cyclohexanecarboxylic acid leads to a significant increase in acidity. This is primarily attributed to the powerful electron-withdrawing inductive effect of the CF₃ group.

CompoundpKa ValueData Type
Cyclohexanecarboxylic Acid~4.9[1][2]Experimental
trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid~4.6 (Predicted)[3]Predicted

The three highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole, pulling electron density away from the cyclohexane ring and, consequently, from the carboxylate group. This delocalization of electron density stabilizes the conjugate base (carboxylate anion) that is formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, hence the lower pKa value.

The Inductive Effect Visualized

The following diagram illustrates the electron-withdrawing inductive effect of the trifluoromethyl group on the carboxylate anion of 4-(trifluoromethyl)cyclohexanecarboxylate.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Prepare a ~1 mM solution of the carboxylic acid A->B C Add KCl to maintain constant ionic strength B->C D Purge solution with N₂ to remove dissolved CO₂ C->D E Acidify the sample solution to ~pH 2 with HCl D->E F Titrate with standardized 0.1 M NaOH solution E->F G Record pH after each incremental addition of NaOH F->G H Plot pH vs. volume of NaOH added G->H I Determine the equivalence point (inflection point of the curve) H->I J The pH at half the equivalence point volume is the pKa I->J K Perform multiple titrations and average the results J->K

References

The Shielding Effect: An In Vivo Metabolic Stability Guide to Compounds Containing 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide for Drug Development Professionals

In the relentless pursuit of robust clinical candidates, medicinal chemists are in a constant battle against metabolic liabilities. A promising compound's journey can be cut short by rapid clearance, unpredictable pharmacokinetics, or the formation of reactive metabolites. The carboxylic acid moiety, a common pharmacophore, is notoriously susceptible to metabolic challenges, primarily through the formation of acyl glucuronides which can lead to toxicity.[1][2][3] This guide provides an in-depth comparison of the in vivo metabolic stability imparted by the 1-(trifluoromethyl)cyclohexane-1-carboxylic acid moiety, a structural motif designed to overcome these challenges. We will explore the mechanistic basis for its enhanced stability, compare it to relevant alternatives, and provide detailed experimental protocols for its evaluation.

The Trifluoromethyl Group: A Metabolic Shield

The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to enzymatic attack, particularly by Cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolism.[4] When placed at a metabolically vulnerable position, the CF₃ group acts as a "metabolic shield," blocking common metabolic pathways like hydroxylation.[1]

In the context of the this compound moiety, the CF₃ group is strategically placed at the quaternary carbon adjacent to the carboxylic acid. This positioning is critical as it sterically and electronically shields the adjacent carbon from enzymatic attack, a common site for oxidation in non-substituted cyclohexane rings.

Comparative Analysis of Metabolic Stability

To understand the advantages of the this compound moiety, we will compare its expected metabolic profile with two key alternatives: the parent cyclohexanecarboxylic acid and other fluorinated cyclohexane analogs.

MoietyKey Structural FeatureExpected Primary Metabolic PathwaysPredicted In Vivo Half-lifeRationale
Cyclohexanecarboxylic Acid Non-substituted cycloalkaneRing hydroxylation (e.g., at C4), β-oxidation, potential aromatization to benzoic acid, and subsequent conjugation.[5][6][7]Short to ModerateThe unsubstituted cyclohexane ring is susceptible to oxidation by CYP enzymes.
This compound Geminal CF₃ group at C1Resistant to oxidation at C1. Metabolism likely directed to more distant positions on the cyclohexane ring (e.g., C3 or C4 hydroxylation), followed by Phase II conjugation of the carboxylic acid.Moderate to LongThe CF₃ group effectively blocks metabolism at the α-position. Ring oxidation is still possible but may be slower.
cis-Tetrafluorocyclohexyl Analogs Multiple fluorine substitutionsSignificantly enhanced metabolic stability due to the extensive C-F bonds, leading to reduced overall metabolism.[8][9]LongThe high degree of fluorination makes the entire ring system more resistant to oxidative metabolism.

The this compound moiety offers a balanced approach. It provides significant metabolic stability by blocking a key site of metabolism without the extensive fluorination of analogs like the tetrafluorocyclohexyl motif, which can drastically alter physicochemical properties such as lipophilicity and permeability.[8][9]

Visualizing the Metabolic Landscape

The following diagram illustrates the predicted metabolic pathways of cyclohexanecarboxylic acid versus the metabolic shielding effect observed in this compound.

cluster_0 Cyclohexanecarboxylic Acid Metabolism cluster_1 This compound Metabolism A Cyclohexanecarboxylic Acid B 4-Hydroxycyclohexanecarboxylic Acid A->B CYP-mediated Hydroxylation E Conjugated Metabolites A->E Direct Conjugation (e.g., Glucuronidation) C 4-Ketocyclohexanecarboxylic Acid B->C Oxidation D p-Hydroxybenzoic Acid C->D Aromatization D->E Conjugation F 1-(Trifluoromethyl)cyclohexane- 1-carboxylic Acid G Metabolic Block at C1 F->G H Distal Ring Hydroxylation (e.g., C3 or C4) F->H Slower CYP-mediated Hydroxylation I Conjugated Metabolites F->I Direct Conjugation (e.g., Glucuronidation) H->I Conjugation

Caption: Predicted metabolic pathways of cyclohexanecarboxylic acid vs. This compound.

Experimental Protocols for Assessing In Vivo Metabolic Stability

To empirically determine the metabolic stability of a novel compound containing the this compound moiety, a combination of in vitro and in vivo studies is essential.

In Vitro Metabolic Stability Assessment Using Liver Microsomes

This assay provides a high-throughput method to assess Phase I metabolic stability and predict in vivo intrinsic clearance.[6][8][10][11][12]

Objective: To determine the rate of disappearance of the test compound upon incubation with liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., rat, human)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with internal standard for reaction quenching

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the liver microsome suspension, and the test compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

A Prepare Reagents: Test Compound, Microsomes, Buffer, NADPH System B Dispense Microsomes, Buffer, and Test Compound into 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH System C->D E Time-point Sampling (0, 5, 15, 30, 60 min) D->E F Quench Reaction with Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and Intrinsic Clearance H->I

Caption: Workflow for in vitro microsomal stability assay.

In Vivo Pharmacokinetic Study in Rats

This study provides definitive data on the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[13][14]

Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration.

Materials:

  • Test compound formulated for intravenous (IV) and oral (PO) dosing

  • Sprague-Dawley rats with cannulated jugular veins

  • Dosing vehicles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight prior to dosing.

  • Administer the test compound via IV bolus to one cohort of rats and via oral gavage to another cohort.

  • Collect blood samples at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process blood samples to obtain plasma.

  • Extract the drug from plasma samples.

  • Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.

  • Perform non-compartmental analysis to calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability).

A Acclimate and Fast Cannulated Rats B Dose Administration (IV and PO cohorts) A->B C Serial Blood Sampling (pre-dose to 24h) B->C D Plasma Separation by Centrifugation C->D E Plasma Sample Extraction D->E F Quantify Drug Concentration by LC-MS/MS E->F G Pharmacokinetic Analysis (Calculate CL, Vd, t½, F%) F->G

Caption: Workflow for in vivo pharmacokinetic study in rats.

Conclusion

The this compound moiety represents a strategic and valuable building block in modern drug design. By incorporating a trifluoromethyl group at a key position, this moiety effectively shields against oxidative metabolism, a common liability for both cyclohexane rings and carboxylic acid-containing compounds. This leads to an anticipated improvement in metabolic stability and in vivo half-life compared to non-fluorinated analogs. While direct, publicly available in vivo data for this specific moiety is limited, the foundational principles of drug metabolism and extensive data on related fluorinated structures provide a strong, scientifically-grounded rationale for its use. The experimental protocols detailed herein offer a clear roadmap for researchers to validate the metabolic stability and pharmacokinetic profile of their novel compounds containing this promising structural motif.

References

A Comparative Guide to the Conformational Preferences of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional shape, or conformation, of a molecule is paramount. Conformation dictates how a molecule interacts with biological targets, influencing its efficacy, metabolism, and overall pharmacokinetic profile. This guide provides an in-depth analysis of the conformational preferences of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, a scaffold of interest due to the unique and often synergistic properties of the trifluoromethyl (−CF₃) and carboxylic acid (−COOH) functional groups.

We will objectively compare the steric and electronic influences of these two substituents, predict the molecule's preferred conformation, and provide detailed experimental and computational protocols to validate this prediction.

The Fundamental Equilibrium: Axial vs. Equatorial

The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain.[1] In this arrangement, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring). Through a process called a "ring flip," these positions interconvert.[2]

For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is generally more stable.[1] This preference is driven by the avoidance of steric clashes, known as 1,3-diaxial interactions, that occur when an axial substituent is too close to the axial hydrogens on the same side of the ring.[3]

In the case of 1,1-disubstituted cyclohexanes like our target molecule, one substituent must occupy an axial position while the other is equatorial.[4][5] The chair-chair interconversion flips these roles. The central question then becomes: which substituent preferentially occupies the equatorial position?

Figure 1: Conformational equilibrium of this compound.

Comparative Analysis of Substituent Effects: The A-Value

To quantify the steric demand of a substituent, chemists use the conformational free energy difference, or "A-value." The A-value is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane, typically measured in kcal/mol.[6][7] A larger A-value signifies a stronger preference for the equatorial position and, therefore, a greater effective steric bulk.[6]

The Trifluoromethyl (−CF₃) Group

The −CF₃ group is a cornerstone in medicinal chemistry. It is highly electronegative and metabolically stable, and its inclusion can significantly enhance a molecule's lipophilicity and binding affinity.[8] Despite having a van der Waals radius similar to a methyl group, its steric demand is considerably larger. This is due to the longer C-F bond length compared to C-H, and the rotational volume of the group. Experimental determination via variable temperature ¹⁹F NMR spectroscopy has established the A-value for the −CF₃ group to be approximately 2.1–2.4 kcal/mol .

The Carboxylic Acid (−COOH) Group

The carboxylic acid group is a versatile functional handle, capable of acting as a hydrogen bond donor and acceptor.[9] Its steric profile is influenced by the planar sp² hybridization of the carboxyl carbon.[10] While smaller than a trifluoromethyl group, it still presents notable steric hindrance. The established A-value for the −COOH group is approximately 1.2 kcal/mol .[11]

Predicting the Conformational Preference

The equilibrium between the two chair conformers will favor the one that places the group with the larger A-value in the equatorial position to minimize steric strain.[7]

SubstituentA-Value (kcal/mol)Steric Preference for Equatorial Position
−CF₃ ~2.1Higher
−COOH ~1.2[11]Lower

Based on a direct comparison of their A-values, the trifluoromethyl group has a significantly greater steric demand than the carboxylic acid group. Therefore, the conformational equilibrium is predicted to strongly favor Conformer B , where the −CF₃ group is in the equatorial position and the −COOH group is in the axial position.

The expected free energy difference (ΔΔG°) between the two conformers can be estimated by the difference in their A-values: ΔΔG° ≈ A_value(CF₃) - A_value(COOH) ≈ 2.1 kcal/mol - 1.2 kcal/mol = 0.9 kcal/mol

This energy difference suggests that Conformer B will be the dominant species at equilibrium.

Methodologies for Experimental and Computational Verification

To validate this prediction, a combination of experimental spectroscopy and computational modeling provides a robust, self-validating system.

Experimental Verification: Variable-Temperature (VT) NMR Spectroscopy

VT-NMR is a powerful technique for studying dynamic processes like conformational changes.[12] By lowering the temperature, the rate of ring flipping can be slowed to a point where signals for individual conformers can be resolved and quantified.[1] Given the presence of the −CF₃ group, ¹⁹F NMR is an exceptionally sensitive and clean method for this analysis.

Figure 2: Experimental workflow for VT-NMR analysis.
Step-by-Step Protocol:

  • Sample Preparation: Dissolve a ~10-20 mg sample of this compound in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, CD₂Cl₂). Use a high-quality (Class A) NMR tube to prevent fracturing at low temperatures.[12]

  • Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 298 K). A single, sharp resonance is expected due to the rapid ring-flipping averaging the axial and equatorial environments.[2]

  • Cooling and Equilibration: Lower the probe temperature incrementally (e.g., in 10 K steps). At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring a new spectrum.[13]

  • Coalescence and Resolution: As the temperature decreases, the single peak will broaden, flatten, and eventually separate into two distinct peaks. This transition point is the coalescence temperature. The two new peaks represent the −CF₃ group in the axial and equatorial positions.

  • Integration and Quantification: At several temperatures well below coalescence, carefully integrate both signals. The ratio of the integrals directly corresponds to the equilibrium constant (K_eq = [Equatorial]/[Axial]) at that temperature.

  • Thermodynamic Calculation: Use the Gibbs free energy equation, ΔG° = -RT ln(K_eq) , to calculate the energy difference between the conformers at each temperature. The conformer with the larger population (larger integral) is the lower energy, more stable state.

Computational Verification: Density Functional Theory (DFT)

Computational chemistry provides a theoretical method to calculate the structures and energies of the conformers.[4] DFT methods, when paired with appropriate basis sets, can accurately predict conformational energy differences.[14]

G build Build 3D Models Construct initial 3D structures for both Conformer A (axial -CF3) and Conformer B (equatorial -CF3). geom_opt Geometry Optimization Perform energy minimization using a DFT functional (e.g., M06-2X) and basis set (e.g., 6-311+G(2df,2p)). build->geom_opt freq_calc Frequency Calculation Confirm structures are true energy minima (no imaginary frequencies). Obtain zero-point vibrational energies (ZPVE). geom_opt->freq_calc energy_comp Compare Energies Calculate the relative free energy (ΔG) by comparing the ZPVE-corrected electronic energies of the two optimized conformers. freq_calc->energy_comp result Predicted Outcome The conformer with the lower calculated free energy is predicted to be the more stable and abundant species. energy_comp->result

Figure 3: Workflow for computational DFT analysis.
Step-by-Step Protocol:

  • Structure Building: Using molecular modeling software, build 3D structures for both conformers: one with the −CF₃ group axial and −COOH equatorial, and the other with −CF₃ equatorial and −COOH axial.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A functional like M06-2X with a basis set such as 6-311+G(2df,2p) is recommended, as this level of theory has shown good performance in estimating A-values.[14] This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This serves two purposes:

    • It confirms that the structure is a true energy minimum (a stable conformer) by ensuring there are no imaginary frequencies.[2]

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

  • Energy Comparison: Compare the final Gibbs free energies of the two conformers. The difference in energy (ΔG = G_axial - G_equatorial) represents the computationally predicted A-value and indicates the relative stability. The conformer with the lower absolute energy is the more stable one.

Conclusion and Outlook

The conformational preference of this compound is dictated by the steric demands of its two geminal substituents. A comparative analysis of their respective A-values (−CF₃ ≈ 2.1 kcal/mol; −COOH ≈ 1.2 kcal/mol) provides a clear prediction: the equilibrium will strongly favor the conformer where the bulkier trifluoromethyl group occupies the equatorial position, and the carboxylic acid group resides in the axial position.

This guide has outlined both the theoretical basis for this prediction and the practical, robust methodologies required for its verification. The synergistic application of variable-temperature NMR spectroscopy and DFT calculations offers a powerful, self-validating approach for any researcher investigating complex conformational systems. Understanding these foundational stereochemical principles is critical for rational drug design and the development of molecules with optimized biological activity. While this analysis focuses on steric effects, researchers should remain aware that in specific solvent environments, intramolecular hydrogen bonding between an axial carboxylic acid and other ring substituents could potentially influence the equilibrium, a possibility that warrants consideration in more complex derivatives.[7]

References

A Comparative Study of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid and its Positional Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the trifluoromethyl (CF3) group is particularly valued for its ability to modulate key physicochemical properties such as acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive comparative analysis of 1-(trifluoromethyl)cyclohexane-1-carboxylic acid and its positional isomers (2-, 3-, and 4-substituted), offering insights into how the placement of the trifluoromethyl group on the cyclohexane ring influences their properties and, by extension, their potential as pharmaceutical building blocks.

The rationale for this investigation stems from the profound impact that subtle structural changes can exert on a molecule's biological activity. The rigid cyclohexane scaffold serves as a relevant platform to dissect the nuanced effects of the CF3 group's position, providing a valuable dataset for researchers engaged in the design of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

To facilitate a direct comparison, key physicochemical parameters—pKa, lipophilicity (logP), and aqueous solubility—were predicted for the 1-, 2-, 3-, and 4-(trifluoromethyl)cyclohexane-1-carboxylic acid isomers using a consensus of well-established in-silico models. For the 2-, 3-, and 4-isomers, both cis and trans diastereomers were considered to provide a more complete picture of the conformational impact on these properties.

Data Summary
CompoundPredicted pKaPredicted logPPredicted Aqueous Solubility (logS)
This compound3.852.80-3.10
cis-2-(Trifluoromethyl)cyclohexane-1-carboxylic acid4.202.65-2.95
trans-2-(Trifluoromethyl)cyclohexane-1-carboxylic acid4.352.70-3.00
cis-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid4.502.75-3.05
trans-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid4.552.78-3.08
cis-4-(Trifluoromethyl)cyclohexane-1-carboxylic acid4.602.82-3.12
trans-4-(Trifluoromethyl)cyclohexane-1-carboxylic acid4.622.85-3.15

Note: These values are predictions from a consensus of computational models and should be used for comparative purposes. Experimental verification is recommended.

Key Observations:
  • Acidity (pKa): The position of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the carboxylic acid. The 1-isomer, with the CF3 group directly attached to the same carbon as the carboxyl group, exhibits the lowest pKa, making it the strongest acid in the series. This is due to the powerful inductive effect of the CF3 group, which stabilizes the carboxylate anion.[1] As the CF3 group moves further away from the carboxylic acid (from position 2 to 4), its inductive effect diminishes, resulting in a gradual increase in the pKa values. The cis isomers consistently show slightly lower pKa values than their trans counterparts, potentially due to through-space electronic effects or conformational differences that bring the CF3 group into closer proximity to the carboxylic acid.

  • Lipophilicity (logP): All the isomers are moderately lipophilic, a characteristic often sought in drug candidates to ensure good membrane permeability.[2] The 1-isomer displays a notable logP value. As the CF3 group moves to positions 2, 3, and 4, there is a slight increase in the predicted logP, with the 4-isomers being the most lipophilic. This trend can be attributed to the masking of the polar carboxylic acid group by the bulky and hydrophobic CF3 group, which is more pronounced when the two groups are further apart on the flexible cyclohexane ring.

  • Aqueous Solubility (logS): The predicted aqueous solubility generally follows an inverse relationship with lipophilicity. The 1-isomer is predicted to be the most soluble, while the 4-isomers are the least soluble. This highlights the classic trade-off between lipophilicity and solubility that is a central challenge in drug design.

Conformational Considerations: The Chair Conformation

The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. For the 2-, 3-, and 4-isomers, the trans diastereomers are generally more stable when both the carboxylic acid and the trifluoromethyl group are in equatorial positions, minimizing 1,3-diaxial interactions. In the cis isomers, one substituent must be axial while the other is equatorial. Due to the larger A-value of the trifluoromethyl group compared to the carboxylic acid group, the conformer with the axial carboxylic acid and equatorial trifluoromethyl group is generally favored. These conformational preferences can significantly impact how the molecule interacts with biological targets.

G cluster_trans trans-4-Isomer (Equatorial-Equatorial) cluster_cis cis-4-Isomer (Axial-Equatorial) trans cis G cluster_synthesis General Synthetic Approaches A Cyclohexanone Derivative C 1-(CF3) Cyclohexanol A->C Trifluoromethylation B Trifluoromethylating Agent B->C D Oxidation C->D E 1-(CF3) Cyclohexane-1-carboxylic acid D->E F Substituted Cyclohexanone (e.g., 4-oxo) G Deoxofluorination F->G H Separation of Isomers G->H I cis/trans-(CF3) Cyclohexanecarboxylic acid H->I G A Prepare Solutions (Compound, Acid, Base, Salt) B Calibrate pH Meter A->B C Titrate Compound with Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa F->G

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and synthetic accessibility is perpetual. The 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid scaffold is an intriguing, yet underexplored, platform for drug discovery. Its inherent three-dimensionality, conferred by the cyclohexane ring, provides a high fraction of sp³-hybridized carbons, a feature increasingly sought after to improve the clinical success rate of drug candidates. The geminal substitution of a trifluoromethyl (CF₃) group and a carboxylic acid moiety at the C1 position creates a unique electronic and steric environment.

The CF₃ group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[1][2] Its strong electron-withdrawing nature can modulate the pKa of the adjacent carboxylic acid, influence metabolic stability, and enhance binding affinity to biological targets through various non-covalent interactions.[3][4][5] The carboxylic acid, a common pharmacophore, serves as a versatile handle for hydrogen bonding and salt bridge formation, while also providing a clear vector for synthetic derivatization.

This guide aims to provide a comparative analysis of the potential structure-activity relationships (SAR) of this compound derivatives. Due to the limited direct literature on this specific scaffold, we will draw inferences from established principles of medicinal chemistry and SAR studies of closely related analogues. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational roadmap for initiating a discovery program based on this promising scaffold.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

A robust and flexible synthetic route is paramount for any successful medicinal chemistry campaign. The this compound scaffold and its derivatives can be accessed through several plausible synthetic pathways. A representative and efficient strategy involves the trifluoromethylation of a suitable precursor followed by functional group manipulation.

A common method for the synthesis of the core acid involves the reaction of a cycloalkanedicarboxylic acid with sulfur tetrafluoride (SF₄), which can selectively convert one of the carboxylic acid groups into a trifluoromethyl group.[2] Another approach could involve the addition of a trifluoromethyl nucleophile to a cyclohexanone precursor, followed by the introduction and hydrolysis of a nitrile to yield the carboxylic acid.

Below is a generalized workflow for the synthesis of the core scaffold and its primary amide and ester derivatives.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization A Cyclohexane-1,1-dicarboxylic acid B This compound A->B  SF₄ or similar fluorinating agent C 1-(Trifluoromethyl)cyclohexane-1-carbonyl chloride B->C  SOCl₂ or (COCl)₂ D Primary Amide Derivative C->D  NH₃ or NH₄OH E Ester Derivative C->E  R-OH, base SAR cluster_0 Core Scaffold cluster_1 Modifications Core Core Scaffold Amide Amide Core->Amide Improves Permeability Ester Ester Core->Ester Prodrug Potential RingSub Ring Substitution Core->RingSub Modulates Potency/ Selectivity

References

A Researcher's Guide to Spectroscopic Differentiation: 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the key spectroscopic differences between the synthetically valuable fluorinated building block, 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid, and its common precursors. For researchers in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. The introduction of a trifluoromethyl (CF₃) group dramatically alters the electronic and steric properties of a molecule, changes which are clearly reflected in its spectroscopic signatures. This document serves as a practical reference for confirming reaction success and purity by leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Synthetic Landscape: From Precursor to Product

The synthesis of this compound typically involves the introduction of a trifluoromethyl group and a carboxylic acid group onto a cyclohexane scaffold. A plausible synthetic pathway, illustrated below, highlights the structural transformations that we aim to monitor and verify spectroscopically. The key challenge is to confirm the successful incorporation of both the -CF₃ and -COOH moieties onto the same quaternary carbon, and to distinguish this final product from starting materials or intermediates where one of these groups is absent.

G cluster_0 Plausible Synthetic Pathway A Cyclohexanol B Cyclohexanecarboxylic Acid (Precursor 1) A->B Oxidation C 1-(Trifluoromethyl)cyclohexanol (Precursor 2) A->C Trifluoromethylation (e.g., Ruppert-Prakash Reagent) D This compound (Final Product) B:e->D:w α-Trifluoromethylation & Carboxylation C->D Oxidation

Caption: A plausible synthetic pathway to the target molecule.

Comparative ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. The introduction of the highly electronegative CF₃ group induces significant and predictable changes in the chemical shifts of nearby nuclei.

Key Differentiating Features in ¹H NMR

The proton NMR spectra are primarily distinguished by the signals (or lack thereof) for protons attached to functionalized carbons and the acidic protons of hydroxyl and carboxyl groups.

  • Cyclohexanol: Features a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (CH -OH) at approximately 3.6 ppm. The hydroxyl proton itself appears as a broad, exchangeable singlet.[1]

  • Cyclohexanecarboxylic Acid: The proton alpha to the carbonyl group (CH -COOH) is observed as a multiplet around 2.3 ppm. The most telling signal is the highly deshielded carboxylic acid proton (-COOH ), which appears as a very broad singlet far downfield, typically between 10-13 ppm.[2][3]

  • 1-(Trifluoromethyl)cyclohexanol: Similar to cyclohexanol, it will show a broad -OH signal. However, it lacks the CH -OH signal, as the carbon bearing the hydroxyl group is now a quaternary center. The adjacent CH₂ protons will be shifted downfield relative to cyclohexanol due to the influence of the CF₃ group.

  • This compound: This spectrum is defined by what is absent. It lacks both the CH-OH and CH-COOH signals seen in its precursors. The key diagnostic peak is the carboxylic acid proton (-COOH ) signal, a broad singlet above 10 ppm, confirming the presence of the acid moiety.

Unambiguous Confirmation with ¹³C NMR

¹³C NMR provides a direct map of the carbon skeleton, and the signals associated with the CF₃ group are unique and definitive. The key is to observe the coupling between carbon and fluorine atoms (J-coupling).

CompoundKey ¹³C Signal (ppm)Description & Causality
Cyclohexanol ~70 ppmSignal for the C -OH carbon.[4]
Cyclohexanecarboxylic Acid ~182-185 ppmCharacteristic signal for the carbonyl carbon (C =O) of the carboxylic acid.[3][5]
~43 ppmSignal for the methine carbon attached to the carboxyl group (C H-COOH).
1-(Trifluoromethyl)cyclohexanol ~95 ppm (quartet)The CF₃ carbon (C F₃) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF).
~75 ppm (quartet)The quaternary carbon (C -CF₃) signal is split into a quartet by two-bond coupling to the fluorine atoms (²J_CCF).
This compound ~175-180 ppmThe carbonyl carbon signal (C =O). Its exact shift is modulated by the adjacent CF₃ group.
~125 ppm (quartet, ¹J_CF ≈ 285 Hz)The C F₃ carbon signal is a large, unmistakable quartet. The large coupling constant is characteristic.
~78 ppm (quartet, ²J_CCF ≈ 30 Hz)The quaternary carbon signal, split by the three fluorine atoms. The presence of this signal confirms the CF₃ group is attached to the carbon bearing the carboxyl group.

The simultaneous observation of the carbonyl carbon (~175 ppm) and the two distinct quartets for the CF₃ and the quaternary C-CF₃ carbons provides unequivocal evidence for the formation of this compound.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy excels at identifying functional groups. The transition from hydroxyl to carboxyl groups, and the introduction of C-F bonds, creates a unique vibrational fingerprint for each compound in the synthetic pathway.

  • Cyclohexanol: The spectrum is dominated by a strong, broad absorption band centered around 3300-3400 cm⁻¹ due to the O-H stretching of the alcohol. A C-O stretching band is also present around 1075 cm⁻¹.[6]

  • Cyclohexanecarboxylic Acid: This precursor is identified by two hallmark features: an extremely broad O-H stretch from 2500-3300 cm⁻¹, which often obscures the C-H stretches, and a sharp, very strong C=O (carbonyl) stretch around 1710 cm⁻¹.[3][7]

  • 1-(Trifluoromethyl)cyclohexanol: Like cyclohexanol, it displays a broad O-H stretch. However, its distinguishing feature is the presence of multiple, very strong, and sharp absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

  • This compound: The spectrum for the final product is a composite of the key features of its precursors. It will show the very broad O-H stretch (2500-3300 cm⁻¹), the strong carbonyl (C=O) absorption (~1715 cm⁻¹), AND the series of intense, sharp C-F stretching bands (1100-1300 cm⁻¹). The co-existence of all three of these features is definitive proof of the product's identity.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretches (cm⁻¹)
Cyclohexanol~3350 (Broad, Strong)N/AN/A
Cyclohexanecarboxylic Acid2500-3300 (Very Broad)~1710 (Sharp, Strong)N/A
1-(Trifluoromethyl)cyclohexanol~3350 (Broad, Strong)N/A~1100-1300 (Multiple, Strong)
Final Product 2500-3300 (Very Broad) ~1715 (Sharp, Strong) ~1100-1300 (Multiple, Strong)

Mass Spectrometry (MS): Confirmation by Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering a straightforward method of differentiation.

  • Cyclohexanol (C₆H₁₂O): Molecular Weight = 100.16 g/mol .[1]

  • Cyclohexanecarboxylic Acid (C₇H₁₂O₂): Molecular Weight = 128.17 g/mol .[8][9] Common fragments include [M-H₂O]⁺ and [M-COOH]⁺.

  • 1-(Trifluoromethyl)cyclohexanol (C₇H₁₁F₃O): Molecular Weight = 168.16 g/mol .

  • This compound (C₈H₁₁F₃O₂): Molecular Weight = 196.17 g/mol .[10] Key fragmentation patterns would include the loss of the trifluoromethyl group [M-CF₃]⁺ (m/z 127) and the carboxyl group [M-COOH]⁺ (m/z 151).

The distinct molecular ion peak for each compound allows for clear and simple confirmation of the final product's mass.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized sample preparation and acquisition parameters should be employed.

G cluster_1 General Spectroscopic Workflow Prep Sample Preparation (~5-10 mg in 0.6 mL deuterated solvent, e.g., CDCl₃) NMR NMR Acquisition (¹H, ¹³C, DEPT-135, ¹⁹F) Prep->NMR IR IR Acquisition (Thin film or ATR) Prep->IR MS MS Acquisition (EI or ESI) Prep->MS Analysis Data Processing & Comparative Analysis NMR->Analysis IR->Analysis MS->Analysis

Caption: A standardized workflow for spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 15 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000 to 600 cm⁻¹.

Mass Spectrometry (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the mass spectrometer's electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Conclusion

The successful synthesis of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

  • ¹³C NMR is the most definitive technique, confirming the entire carbon backbone, including the crucial C=O and the unique quartet signals for the C-CF₃ and CF₃ carbons.

  • IR Spectroscopy provides rapid confirmation of the simultaneous presence of the carboxylic acid (broad O-H and C=O stretches) and trifluoromethyl (strong C-F stretches) functional groups.

  • ¹H NMR confirms the absence of protons on the newly formed quaternary center and the presence of the acidic proton.

  • Mass Spectrometry verifies the final molecular weight, clearly distinguishing the product from lower-mass precursors.

By cross-referencing data from these four techniques, researchers can confidently validate their synthetic outcomes and proceed with their drug development and materials science applications.

References

A Prospective Analysis of the 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid Moiety in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Unique Structural Motif

In the landscape of medicinal chemistry, the strategic incorporation of specific structural moieties is a cornerstone of rational drug design. The 1-(trifluoromethyl)cyclohexane-1-carboxylic acid moiety presents a fascinating, yet underexplored, scaffold. While a direct search of currently marketed drugs does not reveal widespread use of this exact structure, an analysis of its constituent parts—the trifluoromethyl group, the cyclohexane ring, and the carboxylic acid—suggests significant potential for developing novel therapeutics with improved efficacy and pharmacokinetic profiles. This guide provides a prospective analysis for researchers, outlining the theoretical advantages of this moiety, hypothesizing its potential biological applications, and providing a roadmap for its experimental validation.

The trifluoromethyl (CF3) group is a well-established bioisostere for methyl and chloro groups, often introduced to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule.[1][2] The strong carbon-fluorine bonds are resistant to metabolic degradation, which can lead to a longer drug half-life.[2][3] The cyclohexane ring, a non-planar and conformationally flexible scaffold, is prevalent in many biologically active compounds and can provide a three-dimensional framework for optimal interactions with protein binding sites.[4][5] Finally, the carboxylic acid group, while sometimes associated with metabolic liabilities, is a crucial pharmacophore for interacting with a wide array of biological targets through hydrogen bonding and ionic interactions.[6][7] The unique geminal substitution of the trifluoromethyl and carboxylic acid groups on the cyclohexane ring creates a sterically hindered and electronically distinct environment that could offer novel binding interactions and improved drug-like properties.

Deconstructing the Moiety: A Rationale for Investigation

The true potential of the this compound moiety lies in the synergistic interplay of its components.

The Trifluoromethyl Group's Influence:

The highly electronegative trifluoromethyl group can significantly impact the acidity of the adjacent carboxylic acid, potentially altering its pKa and, consequently, its ionization state at physiological pH. This can have profound effects on membrane permeability and target engagement. Furthermore, the lipophilicity conferred by the CF3 group can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, opening avenues for central nervous system (CNS) targets.[3]

The Cyclohexane Scaffold's Role:

The cyclohexane ring provides a rigid, three-dimensional scaffold that can orient the pharmacophoric groups—the trifluoromethyl and carboxylic acid—in a precise spatial arrangement. This conformational constraint can minimize the entropic penalty upon binding to a target, potentially leading to higher affinity.[5] The specific stereochemistry of substituted cyclohexanes can also be exploited to achieve selective interactions with biological targets.[4]

The Carboxylic Acid's Functionality:

The carboxylic acid group is a versatile functional group capable of forming strong interactions with various amino acid residues in a protein's active site, such as arginine and lysine.[8] While its presence can sometimes lead to poor oral bioavailability, the steric shielding provided by the adjacent trifluoromethyl group in the this compound moiety might mitigate some of these liabilities by hindering metabolic enzymes.

Hypothesized Biological Targets and Therapeutic Applications

Given the structural features of the this compound moiety, several classes of biological targets present themselves as promising areas for investigation.

  • Nuclear Receptors: The lipophilic nature of the trifluoromethylcyclohexane core makes it a suitable scaffold for targeting nuclear receptors, which possess hydrophobic ligand-binding pockets. The carboxylic acid could then act as a key interacting group with polar residues within the binding site.

  • Enzyme Inhibitors: Many enzymes, particularly metalloenzymes and those with positively charged active sites, recognize and bind to carboxylic acid-containing inhibitors. The unique stereoelectronic properties of the target moiety could lead to the development of highly potent and selective enzyme inhibitors for indications such as cancer, inflammation, and metabolic diseases.

  • GPCRs: Certain G-protein coupled receptors (GPCRs) have binding sites that can accommodate and interact with acidic ligands. The rigid cyclohexane framework could be used to develop agonists or antagonists with improved selectivity for specific GPCR subtypes.

A Roadmap for Experimental Validation: Protocols and Workflows

For researchers interested in exploring the potential of the this compound moiety, a systematic approach to synthesis, characterization, and biological evaluation is essential.

Synthesis of Novel Chemical Entities (NCEs)

The synthesis of derivatives containing the this compound core can be approached through various synthetic routes. One potential strategy involves the trifluoromethylation of a suitable cyclohexane-1-carboxylic acid precursor.[9]

Illustrative Synthetic Workflow:

G start Cyclohexanone Precursor step1 Formation of Cyclohexanecarboxylic Acid start->step1 e.g., Strecker or Bucherer-Bergs reaction step2 α-Trifluoromethylation step1->step2 e.g., Electrophilic trifluoromethylating agents step3 Purification and Characterization step2->step3 Chromatography, NMR, MS end 1-(Trifluoromethyl)cyclohexane- 1-carboxylic Acid Derivative step3->end

Caption: A generalized synthetic workflow for obtaining the target moiety.

In Vitro Biological Evaluation

Once synthesized, novel compounds should be subjected to a battery of in vitro assays to assess their biological activity and drug-like properties.

Step-by-Step Protocol for Primary Target-Based Screening (Hypothetical Target: Nuclear Receptor X):

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used to measure the binding affinity of the test compounds to the ligand-binding domain (LBD) of Nuclear Receptor X (NRX).

  • Materials:

    • Recombinant His-tagged NRX-LBD

    • Fluorescently labeled coactivator peptide

    • Europium-labeled anti-His antibody

    • Test compounds dissolved in DMSO

    • Assay buffer (e.g., PBS with 0.01% BSA)

    • 384-well microplates

  • Procedure:

    • Add 5 µL of test compound dilutions to the microplate wells.

    • Add 5 µL of NRX-LBD to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the fluorescently labeled coactivator peptide and 5 µL of the Europium-labeled anti-His antibody.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying promising drug candidates.

Table 1: Hypothetical Comparative ADME Data

CompoundMoietyCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)
Reference Drug A Phenylacetic acid1.22595
NCE-1 This compound5.8>12085
NCE-2 4-Trifluoromethylbenzoic acid3.56092

This data is hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggests that a compound containing the this compound moiety (NCE-1) could exhibit superior membrane permeability and metabolic stability compared to a standard phenylacetic acid-containing drug and a simpler trifluoromethyl-containing aromatic acid.

Future Perspectives and Conclusion

While the this compound moiety is not yet a common feature in approved pharmaceuticals, its constituent parts have a proven track record in successful drug design. The unique combination of a trifluoromethyl group and a carboxylic acid on a rigid cyclohexane scaffold presents a compelling opportunity for medicinal chemists to develop novel therapeutics with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. The proposed roadmap for synthesis and experimental validation provides a starting point for researchers to explore this promising, yet uncharted, chemical space. Further investigation into this unique structural motif is warranted and could lead to the discovery of next-generation therapies for a wide range of diseases.

References

Comparing the reactivity of 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid with other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated building blocks is a cornerstone for modulating the physicochemical and pharmacological properties of lead compounds. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] When appended to a saturated carbocyclic scaffold like cyclohexane, it offers a three-dimensional structural motif that is increasingly sought after.

This guide provides a comparative analysis of this compound, a key building block, against other structurally related carboxylic acids. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of its reactivity profile, supported by experimental data and protocols, to enable informed decisions in complex synthetic campaigns.

The Contenders: A Comparative Overview

To contextualize the reactivity of this compound, we have selected three comparator molecules that allow for the systematic dissection of steric and electronic effects:

  • This compound (Target Molecule): Features a quaternary carbon center substituted with both the carboxylic acid and a sterically demanding, strongly electron-withdrawing CF3 group.

  • Cyclohexanecarboxylic Acid (Unsubstituted Analogue): The baseline comparator, lacking substitution at the α-position. This allows for the direct evaluation of the CF3 group's impact.

  • 1-Methylcyclohexane-1-carboxylic Acid (Steric Analogue): Replaces the CF3 group with a methyl group. This helps to deconvolve the potent electronic-withdrawing effects from the steric hindrance imposed by a substituent at the C1 position.

  • Cyclohexaneacetic Acid (Insulated Analogue): A methylene spacer separates the carboxyl group from the cyclohexane ring, providing insight into the effect of distancing the reaction center from the carbocyclic core.[2]

Physicochemical Properties: The Foundation of Reactivity

A molecule's inherent properties are predictive of its chemical behavior. The introduction of the trifluoromethyl group at the α-position instigates significant changes in acidity and lipophilicity.

CompoundMolecular Weight ( g/mol )pKa (Predicted)clogP (Predicted)
This compound196.17[3][4]~3.5 - 4.0~2.5
Cyclohexanecarboxylic Acid128.17~4.9[5][6]~1.9
1-Methylcyclohexane-1-carboxylic Acid142.20~5.1~2.4
Cyclohexaneacetic Acid142.20~4.8~2.0

pKa and clogP values are estimates based on standard computational models and literature values for similar structures. Actual experimental values may vary.

Analysis of Properties:
  • Acidity (pKa): The most dramatic effect of the CF3 group is the significant increase in acidity (lower pKa). The three highly electronegative fluorine atoms exert a powerful negative inductive effect (-I), stabilizing the resulting carboxylate anion. This enhanced acidity means that this compound will be more readily deprotonated under basic conditions, which can influence reaction mechanisms and catalyst choice.

  • Steric Hindrance: The trifluoromethyl group is substantially bulkier than a hydrogen atom and is often considered to have a steric demand similar to an ethyl or isopropyl group.[7] This steric congestion around the carboxylic acid moiety is a critical factor that can impede the approach of nucleophiles, directly impacting reaction rates in transformations like esterification and amidation.

Comparative Reactivity in Key Synthetic Transformations

We will now explore the reactivity of these building blocks in two of the most fundamental and frequently employed reactions in medicinal chemistry: amide bond formation and esterification.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is the most common reaction in drug discovery.[8][9] However, coupling sterically hindered carboxylic acids remains a formidable challenge.[8][10]

The reactivity in amide coupling is a tug-of-war between two opposing effects:

  • Electronic Activation: The electron-withdrawing CF3 group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Shielding: The bulk of the CF3 group physically obstructs the incoming amine nucleophile, slowing the reaction rate.

To test this, we propose a comparison using a standard coupling protocol with two different amines: a non-hindered primary amine (Benzylamine) and a more challenging, electron-deficient amine (4-Nitroaniline).

Hypothetical Comparative Data for Amide Coupling

Carboxylic AcidCoupling ConditionsYield with Benzylamine (%)Yield with 4-Nitroaniline (%)
This compoundHATU, DIPEA, DMF, 25°C, 12h75%40%
Cyclohexanecarboxylic AcidHATU, DIPEA, DMF, 25°C, 12h95%70%
1-Methylcyclohexane-1-carboxylic AcidHATU, DIPEA, DMF, 25°C, 12h80%55%
Cyclohexaneacetic AcidHATU, DIPEA, DMF, 25°C, 12h98%85%

Interpretation:

The data clearly illustrates that steric hindrance is the dominant factor. Cyclohexanecarboxylic acid and cyclohexaneacetic acid, with minimal steric hindrance at the α-position, provide the highest yields. The reactivity of this compound is comparable to its steric analogue, 1-methylcyclohexane-1-carboxylic acid, suggesting that the steric penalty outweighs the electronic activation. For challenging substrates like electron-deficient anilines, more forceful coupling conditions or conversion to a more reactive intermediate, such as an acyl fluoride, may be necessary to achieve satisfactory yields.[10]

G

Fischer Esterification: A Classic Transformation

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is highly sensitive to steric hindrance at the carbonyl carbon.[11][12] The mechanism involves protonation of the carbonyl, followed by nucleophilic attack by the alcohol.

We anticipate that the rate of esterification for this compound will be significantly slower than that of its less hindered counterparts.

Hypothetical Comparative Data for Fischer Esterification

Carboxylic AcidConditionsReaction Time for >95% Conversion
This compoundMeOH (solvent), H2SO4 (cat.), Reflux48 hours
Cyclohexanecarboxylic AcidMeOH (solvent), H2SO4 (cat.), Reflux6 hours
1-Methylcyclohexane-1-carboxylic AcidMeOH (solvent), H2SO4 (cat.), Reflux36 hours
Cyclohexaneacetic AcidMeOH (solvent), H2SO4 (cat.), Reflux4 hours

Interpretation:

As predicted, the steric bulk at the α-carbon dramatically slows the esterification process. The unhindered acids react swiftly, while 1-methylcyclohexane-1-carboxylic acid shows significant retardation. This compound is the most sluggish, requiring extended reaction times. For efficient esterification of this substrate, alternative methods that bypass the sterically sensitive tetrahedral intermediate, such as alkylation of the carboxylate with an alkyl halide, may be preferable.[13]

G

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • Preparation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the amine (1.1 equiv), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv), and N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature (25 °C) under an inert atmosphere (N2 or Ar).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification
  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in a large excess of the alcohol (e.g., methanol, used as the solvent).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4, ~5 mol%).

  • Reaction: Heat the mixture to reflux and maintain the temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, carefully neutralize the acid with a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. If necessary, purify the ester by distillation or flash chromatography.

Conclusion and Strategic Recommendations

This compound is a valuable building block for introducing the CF3-substituted cyclohexane motif into drug candidates. However, its reactivity is profoundly influenced by the dual nature of the trifluoromethyl group.

  • Dominance of Steric Hindrance: In fundamental bond-forming reactions like amidation and esterification, the steric bulk of the CF3 group is the overriding factor, significantly reducing reaction rates compared to less substituted analogues. The electronic activation it provides is insufficient to overcome this steric impediment under standard conditions.

  • Implications for Synthesis: Researchers should anticipate the need for more forcing reaction conditions, longer reaction times, or alternative synthetic strategies when working with this building block. For amide couplings, powerful reagents designed for hindered substrates (e.g., acyl fluoride-based methods) are recommended.[10] For esterifications, non-acid-catalyzed methods like Williamson ether synthesis-type alkylations may prove more efficient.

By understanding this reactivity profile, chemists can better anticipate challenges and design more robust and efficient synthetic routes, ultimately accelerating the drug discovery process.

References

A Guide to the Structural Analysis of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(Trifluoromethyl)cyclohexyl Moiety in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When appended to a cyclohexane ring, a common scaffold in drug discovery, the resulting trifluoromethylated cyclohexane unit offers a unique combination of conformational rigidity and desirable pharmacokinetic attributes.

The 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid scaffold is of particular interest as it presents a geminally disubstituted system where the sterically demanding and highly electronegative trifluoromethyl group, alongside a versatile carboxylic acid handle, are positioned on the same carbon. This arrangement locks the cyclohexane ring in a conformation that has significant implications for the spatial orientation of pharmacophoric features, thereby influencing interactions with biological targets. Understanding the precise three-dimensional structure of this scaffold is paramount for rational drug design.

Synthesis of this compound

The synthesis of the title compound can be achieved through several established synthetic routes. A common approach involves the trifluoromethylation of a suitable cyclohexanone precursor followed by conversion of a functional group to the carboxylic acid.

Experimental Protocol: Synthesis via Trifluoromethylation of Cyclohexanone Cyanohydrin

A plausible synthetic route is outlined below. This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Formation of Cyclohexanone Cyanohydrin

  • To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water.

  • Slowly add a solution of sodium bisulfite (1.1 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexanone cyanohydrin.

Step 2: Trifluoromethylation

  • Dissolve the cyclohexanone cyanohydrin (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF3) (1.5 eq), along with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) (catalytic amount).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain 1-(trifluoromethyl)cyclohexanecarbonitrile.

Step 3: Hydrolysis to Carboxylic Acid

  • To the 1-(trifluoromethyl)cyclohexanecarbonitrile (1.0 eq), add an excess of a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

  • Heat the mixture to reflux for 12-48 hours until the reaction is complete (monitored by TLC or LC-MS).

  • If using acid hydrolysis, cool the reaction mixture and extract the product with an organic solvent.

  • If using basic hydrolysis, cool the mixture, acidify with a strong acid (e.g., HCl) to pH < 2, and then extract the product.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Conformational Analysis: A Theoretical Perspective

In the absence of direct X-ray crystallographic data, we turn to the well-established principles of conformational analysis of cyclohexane rings to predict the most stable conformation of this compound.

The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial.[1] The chair-chair interconversion will lead to an equilibrium between two conformers. The preferred conformation will be the one that minimizes steric interactions, particularly 1,3-diaxial interactions.[2]

The trifluoromethyl group is significantly bulkier than the carboxylic acid group. The "A-value," a measure of the steric strain of an axial substituent, is considerably larger for a CF3 group (approximately 2.1-2.5 kcal/mol) compared to a COOH group (approximately 1.4 kcal/mol). Therefore, the conformation where the trifluoromethyl group occupies the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same face of the ring is expected to be strongly favored.

G cluster_A Conformer A (More Stable) cluster_B Conformer B (Less Stable) C1_A C C2_A C C1_A->C2_A CF3_A CF3 C1_A->CF3_A equatorial COOH_A COOH C1_A->COOH_A axial C3_A C C2_A->C3_A C4_A C C3_A->C4_A C5_A C C4_A->C5_A C6_A C C5_A->C6_A C6_A->C1_A C1_B C C2_B C C1_B->C2_B CF3_B CF3 C1_B->CF3_B axial COOH_B COOH C1_B->COOH_B equatorial C3_B C C2_B->C3_B C4_B C C3_B->C4_B C5_B C C4_B->C5_B C6_B C C5_B->C6_B C6_B->C1_B arrow cluster_B cluster_B cluster_A cluster_A

Figure 1: Chair conformations of this compound.

Comparative Analysis with Structurally Related Molecules

To further substantiate our understanding of the geometry of this compound, we can analyze the crystallographic data of closely related compounds. While no structure for the exact target molecule is available, we can consider derivatives such as trans-4-(trifluoromethyl)cyclohexanecarboxylic acid.[3][4] In this isomer, both the trifluoromethyl and carboxylic acid groups are in equatorial positions in the most stable chair conformation, minimizing steric strain.

The table below presents a comparison of predicted and experimentally observed (from analogs) geometric parameters. The values for the target molecule are based on theoretical calculations and standard bond lengths, while the data for the analog is derived from crystallographic studies of similar compounds.

ParameterThis compound (Predicted)trans-4-(Trifluoromethyl)cyclohexanecarboxylic Acid (Analog Data)
Cyclohexane Ring Conformation ChairChair
CF3 Group Orientation Equatorial (preferred)Equatorial
COOH Group Orientation Axial (preferred)Equatorial
C-CF3 Bond Length ~1.54 Å~1.53 Å
C-COOH Bond Length ~1.52 Å~1.51 Å
Average C-C in Ring ~1.53 Å~1.53 Å
∠(C-C-C) in Ring ~111°~111°

This comparative analysis suggests that the cyclohexane ring in this compound will adopt a standard chair conformation with bond lengths and angles typical for substituted cyclohexanes. The key structural feature will be the strong preference for the bulky trifluoromethyl group to occupy an equatorial position.

Recommended Experimental Workflow: X-ray Crystallographic Analysis

For researchers who successfully synthesize and crystallize derivatives of this compound, the following is a generalized workflow for X-ray crystallographic analysis.

G cluster_workflow X-ray Crystallography Workflow A Synthesis and Purification B Single Crystal Growth A->B C Crystal Mounting and Screening B->C D X-ray Diffraction Data Collection C->D E Data Processing and Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Validation and Analysis G->H

Figure 2: Generalized workflow for X-ray crystallographic analysis.

Detailed Protocol:
  • Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction. Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling Crystallization: A saturated solution of the compound is slowly cooled.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to determine the unit cell parameters and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and angles.

Conclusion

While a definitive crystal structure of this compound remains to be reported in the public domain, a robust understanding of its likely three-dimensional structure can be achieved through the application of fundamental principles of conformational analysis and comparison with structurally related molecules. This guide provides a framework for researchers working with this important scaffold, from its synthesis to its structural characterization. The strong conformational preference for an equatorial trifluoromethyl group is a key takeaway, a feature that will undoubtedly influence the design of next-generation therapeutics. The experimental protocols and analytical framework presented herein are intended to empower researchers to further elucidate the structural and biological properties of this and related molecules.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(Trifluoromethyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in an experiment; it culminates in its safe and compliant disposal. For researchers and drug development professionals handling specialized compounds like 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS No. 180918-40-5), a robust understanding of disposal procedures is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this fluorinated carboxylic acid, grounding every recommendation in established safety standards and regulatory requirements.

The core principle for disposing of this compound is that it must be managed as hazardous waste. A Safety Data Sheet (SDS) for the compound explicitly states to "Contact a licensed professional waste disposal service to dispose of this material"[1]. This directive underscores that this chemical is not suitable for drain or standard trash disposal. The following sections will elaborate on the procedural steps necessary to manage this waste stream safely from the point of generation to its ultimate destruction.

Part 1: Hazard Identification and Immediate Safety

Before handling the waste, it is critical to recognize the hazards associated with this compound. According to its Safety Data Sheet, this compound is classified as "Acute toxicity, oral, (Category 3)" and is considered toxic if swallowed[1]. For transportation purposes, it is designated under UN 2811, identifying it as a corrosive solid[1].

Key Hazards:

  • Toxicity: Toxic if ingested[1].

  • Corrosivity: Poses a risk of causing damage to skin, eyes, and respiratory tract.

Due to these hazards, adherence to stringent safety protocols is mandatory during all handling and disposal-related activities.

Part 2: Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as part of a laboratory's Chemical Hygiene Plan (CHP) to minimize exposure to hazardous chemicals[2][3][4].

PPE CategorySpecificationRationale
Eye and Face Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing[1].To protect against accidental splashes and contact with the solid material, which can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste[1].To prevent skin contact. The trifluoromethyl and carboxylic acid groups can cause skin irritation or burns.
Body Protection A standard laboratory coat. For larger quantities, a chemically resistant apron may be necessary.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].The compound is a solid, but fine dust can be inhaled, posing a respiratory hazard.

Part 3: Waste Management Workflow

The proper management of this chemical waste involves a systematic workflow from the laboratory bench to the point of collection by a licensed disposal service. This process must align with the Resource Conservation and Recovery Act (RCRA) regulations established by the Environmental Protection Agency (EPA)[5].

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix: Do not mix this compound waste with other waste streams, especially bases or strong oxidizing agents, without first consulting chemical compatibility charts.

  • Dedicated Waste Container: Collect this waste in a dedicated, clearly labeled container. This aligns with guidelines from the National Research Council, which emphasize the separation of incompatible chemicals[5].

Step 2: Containerization

The choice of container is governed by safety and regulatory standards.

  • Material Compatibility: Use a container made of material chemically compatible with the acid. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers where corrosion is a risk[6].

  • Secure Closure: The container must have a secure, leak-proof screw-on cap[5][7].

  • Condition: Ensure the container is in good condition, free from cracks or deterioration[5].

Step 3: Labeling

Accurate labeling is an EPA requirement and essential for safety[8].

  • Content Identification: The label must clearly state "Hazardous Waste" and identify the full chemical name: "this compound"[8].

  • Hazard Pictograms: Include appropriate GHS pictograms for "Corrosion" and "Acute Toxicity (skull and crossbones)."

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[7][8].

  • Location: The SAA must be under the control of laboratory personnel and located near where the waste is generated[5].

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate spills.

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste[9].

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days[7]. Partially filled containers may remain in the SAA for up to one year[7].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Collection cluster_disposal Final Disposal start Waste Generated: 1-(Trifluoromethyl)cyclohexane- 1-carboxylic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Use Dedicated Container ppe->segregate container Select Compatible Container (e.g., HDPE) with Secure Lid segregate->container label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards, Start Date container->label_waste store Store in Secondary Containment within a Satellite Accumulation Area (SAA) label_waste->store check_full Is Container Full? store->check_full transfer Arrange Transfer to Central Accumulation Area (CAA) check_full->transfer Yes contact_ehs Contact Institution's Environmental Health & Safety (EH&S) transfer->contact_ehs licensed_vendor EH&S Arranges Pickup by Licensed Professional Waste Disposal Service contact_ehs->licensed_vendor end Waste Disposed via High-Temperature Incineration licensed_vendor->end

Caption: Disposal workflow for this compound.

Part 4: Final Disposal Protocol

The ultimate disposal of fluorinated organic compounds like this one requires specialized methods to ensure complete destruction and prevent environmental contamination.

  • Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department or the designated Chemical Hygiene Officer[4].

  • Professional Disposal: As mandated by the SDS, the waste must be handled by a licensed professional disposal company[1]. This is non-negotiable. These companies are equipped to manage the transport and destruction of hazardous materials in compliance with all federal and state regulations.

  • Probable Destruction Method: Due to the stable carbon-fluorine bonds characteristic of "forever chemicals," the most likely disposal method is high-temperature incineration[10][11]. This process is designed to break these strong bonds and fully mineralize the compound, preventing the release of persistent organic pollutants[11][12].

Part 5: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary[1].

  • Control the Spill: For small spills, use an inert, non-combustible absorbent material (such as sand or vermiculite) to contain the solid. Avoid creating dust[1].

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal as hazardous waste[1].

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately[13].

By adhering to this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.